molecular formula CrKO8S2 B082083 Chromium potassium sulfate CAS No. 10279-63-7

Chromium potassium sulfate

Cat. No.: B082083
CAS No.: 10279-63-7
M. Wt: 283.22 g/mol
InChI Key: OIDPCXKPHYRNKH-UHFFFAOYSA-J
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Description

Chromium Potassium Sulfate, most commonly encountered in its dodecahydrate form (KCr(SO₄)₂·12H₂O) and also known as chrome alum, is an inorganic chemical compound with significant applications in scientific research and industrial processes . It is characterized by its dark purple, crystalline appearance and cubic crystal structure . In a research context, it is valued for its role in studying crystal growth; single crystals of Potassium Chromium Sulphate (PCS) are grown and analyzed for their structural, optical, thermal, and mechanical properties, showing potential for use in third-order nonlinear optical applications . Its primary historical and practical applications include use as a mordant in textile dyeing to enhance color fastness, and in the tanning of leather where chromium(III) stabilizes leather by cross-linking collagen fibers . It has also been used as a hardener in gelatine emulsions for photographic film . The compound has a melting point of approximately 89°C, a density of 1.83 g/cm³, and is highly soluble in water (24g/100 mL at 15°C) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

potassium;chromium(3+);disulfate
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InChI

InChI=1S/Cr.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4
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InChI Key

OIDPCXKPHYRNKH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrKO8S2
Source PubChem
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Related CAS

7788-99-0 (dodecahydrate), 16065-83-1 (Parent)
Record name Chromic potassium sulfate
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DSSTOX Substance ID

DTXSID00890645
Record name Sulfuric acid, chromium(3+) potassium salt (2:1:1)
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Molecular Weight

283.22 g/mol
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Physical Description

Violet-red crystals; soluble in water; [Hawley] Red-violet odorless granules; [Mallinckrodt Baker MSDS]
Record name Chromium potassium sulfate
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CAS No.

10141-00-1, 10279-63-7
Record name Chromic potassium sulfate
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Record name Chromium potassium bis(sulphate)
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Foundational & Exploratory

Synthesis of Chromium Potassium Sulfate Dodecahydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of chromium potassium sulfate (B86663) dodecahydrate, KCr(SO₄)₂·12H₂O, a compound commonly known as chrome alum.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the underlying chemistry, experimental procedures, and key physical and chemical properties of the final product.

Chemical Principles

The synthesis of chromium potassium sulfate dodecahydrate is a redox reaction followed by crystallization. Typically, a chromium(VI) source, such as potassium dichromate (K₂Cr₂O₇), is reduced to chromium(III) in the presence of sulfuric acid and a reducing agent.[1][3] Common reducing agents include ethanol (B145695), sulfur dioxide, or formaldehyde.[1] The resulting solution contains potassium ions (K⁺), chromium(III) ions (Cr³⁺), and sulfate ions (SO₄²⁻), which upon cooling and evaporation, crystallize to form the double salt, this compound dodecahydrate.[4] The chemical equation for the reaction using ethanol as the reducing agent is:

K₂Cr₂O₇ + 4H₂SO₄ + 3C₂H₅OH → K₂SO₄ + Cr₂(SO₄)₃ + 3CH₃CHO + 7H₂O[5]

Subsequently, the potassium sulfate and chromium(III) sulfate combine with water to form the hydrated double salt:

K₂SO₄ + Cr₂(SO₄)₃ + 24H₂O → 2KCr(SO₄)₂·12H₂O[5]

Physicochemical Properties

This compound dodecahydrate forms large, deep violet octahedral crystals.[6][7] These crystals are efflorescent, meaning they lose water of crystallization when exposed to air.[8] The compound is highly soluble in water, and its aqueous solutions are acidic.[3] When heated above 50°C, the violet solution turns green, indicating a change in the coordination sphere of the chromium(III) ion.[1]

Table 1: Quantitative Data for this compound Dodecahydrate

PropertyValue
Chemical Formula KCr(SO₄)₂·12H₂O[1][7]
Molar Mass 499.40 g/mol [9]
Appearance Dark purple octahedral crystals[2][6]
Density 1.83 g/cm³[1][7]
Melting Point 89 °C[1][2]
Boiling Point 400 °C (decomposes)[1][6]
Solubility in Water 24 g/100mL (at 20 °C)[1]
pH (50 g/L in H₂O) 3 (at 20 °C)

Experimental Protocol: Synthesis from Potassium Dichromate and Ethanol

This protocol details a common laboratory method for the synthesis of this compound dodecahydrate.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (C₂H₅OH)

  • Distilled water

Equipment:

  • Beakers

  • Graduated cylinders

  • Glass stirring rod

  • Hot plate

  • Crystallizing dish

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution of Potassium Dichromate: In a beaker, dissolve 9.8 g of potassium dichromate in 40 mL of distilled water.[10]

  • Acidification: Slowly and carefully add 7.6 mL of concentrated sulfuric acid to the potassium dichromate solution while stirring continuously. This step is exothermic and should be performed with caution.[10]

  • Reduction: In a separate container, measure 6.3 mL of ethanol.[10] Add the ethanol dropwise to the acidified dichromate solution. The reaction is vigorous and exothermic, and the color of the solution will change from orange to a dark, greenish-black.[10][11] The odor of acetaldehyde (B116499) may be noticeable.[10]

  • Crystallization: Cover the beaker and allow the solution to cool to room temperature. Let the solution stand undisturbed for several days (e.g., a week) to allow for the formation of large octahedral crystals of chrome alum.[8][10]

  • Isolation and Purification: Separate the crystals from the mother liquor by decantation or filtration using a Buchner funnel.[10] Wash the crystals with a small amount of a cold ethanol/water mixture (1:1 v/v) to remove any soluble impurities.[12]

  • Drying: Dry the crystals by pressing them between sheets of filter paper or by allowing them to air dry.[5] Store the final product in a tightly sealed container to prevent efflorescence.[8]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound dodecahydrate.

SynthesisWorkflow Start Start Reagents Potassium Dichromate Sulfuric Acid Ethanol Start->Reagents Mixing Mixing and Reaction (Reduction of Cr(VI) to Cr(III)) Reagents->Mixing Crystallization Cooling and Crystallization Mixing->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Drying Isolation->Drying Product This compound Dodecahydrate Crystals Drying->Product

Caption: Synthesis workflow for this compound dodecahydrate.

Characterization

The identity and purity of the synthesized this compound dodecahydrate can be confirmed using various analytical techniques, including:

  • Visual Inspection: Observation of the characteristic deep violet, octahedral crystals.

  • Melting Point Determination: Comparison of the measured melting point with the literature value (89 °C).[1][2]

  • Spectroscopic Methods: Techniques such as UV-Vis spectroscopy can be used to confirm the presence of the [Cr(H₂O)₆]³⁺ complex, which is responsible for the violet color.[7]

  • Thermogravimetric Analysis (TGA): TGA can be employed to determine the number of water molecules of hydration by measuring the mass loss upon heating.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Chrome Alum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrome alum, chemically known as potassium chromium(III) sulfate (B86663) dodecahydrate (KCr(SO₄)₂·12H₂O), is a double salt of potassium sulfate and chromium(III) sulfate.[1][2] It forms striking deep purple, octahedral crystals and has been a compound of interest in various scientific and industrial fields, including leather tanning, photographic processing, and as a mordant in textile dyeing.[3][4] For researchers, scientists, and professionals in drug development, an understanding of the precise chemical and physical properties of chrome alum is crucial for its potential applications, such as a cross-linking agent or in the synthesis of novel materials. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical Properties

Chrome alum exhibits the typical chemical behaviors of a hydrated double salt containing chromium(III) ions. Its chemical formula is KCr(SO₄)₂·12H₂O for the dodecahydrate form and KCr(SO₄)₂ for the anhydrous form.[1][2] The dodecahydrate is the most common form and is highly soluble in water, while the anhydrous salt is insoluble.[1]

Solutions of chrome alum display the characteristic reactions of aqueous chromium(III) salts.[1] The deep violet color of the solution is attributed to the presence of the hexaaqua chromium(III) ion, [Cr(H₂O)₆]³⁺.[5] When heated above 50°C, aqueous solutions of chrome alum turn green due to the formation of various sulfato and μ-OH-complexes.[6] This change is reversible upon cooling, although the equilibrium can take a significant amount of time to be re-established.[1]

Data Presentation: Chemical Properties of Chrome Alum

PropertyValueReference(s)
Chemical Formula KCr(SO₄)₂·12H₂O (dodecahydrate)[1][2]
KCr(SO₄)₂ (anhydrous)[1]
Molar Mass 499.40 g/mol (dodecahydrate)[7]
283.22 g/mol (anhydrous)[1]
Appearance Dark purple to black octahedral crystals (dodecahydrate)[1]
Odor Odorless[1]
pH (50 g/L in H₂O at 20°C) 3

Physical Properties

The physical properties of chrome alum are largely dictated by its crystalline structure and the presence of water of hydration. The dodecahydrate crystals are efflorescent, meaning they can lose their water of hydration when exposed to air.[8]

Data Presentation: Physical Properties of Chrome Alum

PropertyValueReference(s)
Density 1.826 g/cm³ (25°C, dodecahydrate)[1]
2.657 g/cm³ (20°C, anhydrous)[1]
Melting Point 89 °C (with decomposition)[3][6]
Boiling Point 400 °C (decomposes)[6]
Crystal System Cubic[6]
Crystal Habit Octahedral[9]

Data Presentation: Solubility of Chrome Alum (Dodecahydrate) in Water

Temperature (°C)Solubility ( g/100 mL)Reference(s)
2024[6]
1820.85 (after 19 hours)[1]
1822.58 (after 14 days)[1]
1828.22 (after 97 days)[1]

The solubility of the dodecahydrate in water increases over time as it slowly forms various "green" complexes in solution.[1] Increasing the temperature accelerates the formation of these green forms.[1]

Biological Signaling and Relevance

While chrome alum itself is not a direct signaling molecule, the trivalent chromium ion (Cr³⁺) it provides is considered an essential trace element in mammals, playing a role in glucose and lipid metabolism. The biological activity of Cr³⁺ is often studied using compounds like chromium picolinate. Research suggests that Cr³⁺ potentiates insulin (B600854) signaling. The proposed mechanism involves the binding of Cr³⁺ to the oligopeptide chromodulin, which then activates the insulin receptor tyrosine kinase, leading to a cascade of downstream signaling events that enhance glucose uptake.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Fuses with Membrane Glucose_uptake Glucose Uptake Cr3 Cr³⁺ (from Chrome Alum) ApoChromodulin ApoChromodulin Cr3->ApoChromodulin Binds Chromodulin Chromodulin Chromodulin->IR Potentiates Kinase Activity PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4_transporter Enters Cell

Caption: Proposed mechanism of Cr³⁺ in potentiating the insulin signaling pathway.

Experimental Protocols

Synthesis of Chrome Alum Crystals

This protocol describes the synthesis of chrome alum crystals via the reduction of potassium dichromate with ethanol (B145695) in an acidic medium.[9][10][11]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (95%)

  • Distilled water

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Ice bath

  • Buchner funnel and filter paper

  • Watch glass

Procedure:

  • Dissolve 10 g of potassium dichromate in 20 mL of distilled water in a 250 mL beaker.

  • Carefully and slowly add 8 mL of concentrated sulfuric acid to the solution while stirring. The solution will become warm.

  • Cool the solution in an ice bath until the temperature is below 20°C.

  • Slowly, and with constant stirring, add 10 mL of 95% ethanol dropwise to the cooled solution. Keep the beaker in the ice bath to control the exothermic reaction and maintain a low temperature. The color of the solution will change from orange to a dark, greenish-black.

  • Once the addition of ethanol is complete, allow the beaker to stand undisturbed in a cool place (e.g., a refrigerator) for at least 24 hours, or until a good crop of crystals has formed.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol.

  • Dry the crystals on a watch glass at room temperature.

Synthesis_Workflow start Start dissolve Dissolve K₂Cr₂O₇ in H₂O start->dissolve add_acid Add conc. H₂SO₄ dissolve->add_acid cool Cool in Ice Bath add_acid->cool add_etoh Add Ethanol (dropwise) cool->add_etoh crystallize Crystallize (24h at low temp) add_etoh->crystallize filtrate Vacuum Filtration crystallize->filtrate wash Wash with cold H₂O and Ethanol filtrate->wash dry Dry Crystals wash->dry end_node End dry->end_node Titration_Workflow start Start weigh Weigh Chrome Alum Sample start->weigh dissolve Dissolve in H₂O weigh->dissolve oxidize Oxidize Cr³⁺ to Cr⁶⁺ (e.g., with persulfate) dissolve->oxidize cool_solution Cool Solution oxidize->cool_solution add_fas Add Excess Standard FAS cool_solution->add_fas add_indicator Add Ferroin Indicator add_fas->add_indicator titrate Titrate Excess FAS with Standard KMnO₄ add_indicator->titrate calculate Calculate Cr Content and Purity titrate->calculate end_node End calculate->end_node

References

In-Depth Technical Guide on the Crystal Structure Analysis of Chromium Potassium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure of chromium potassium sulfate (B86663) dodecahydrate (KCr(SO₄)₂·12H₂O), commonly known as chrome alum. It details the crystallographic parameters, experimental protocols for structure determination, and the intricate network of interactions that define its solid-state architecture.

Crystal Structure and Properties

Chromium potassium sulfate dodecahydrate is a member of the α-alums, a class of isomorphous compounds that crystallize in a well-defined cubic structure.[1][2][3] The deep violet crystals are composed of potassium ions (K⁺), chromium(III) ions [Cr(H₂O)₆]³⁺, and sulfate ions (SO₄²⁻), arranged in a highly ordered lattice.[2][4] The overall stability of the crystal is maintained by an extensive network of hydrogen bonds between the water molecules and the sulfate oxygen atoms.[5][6][7]

The fundamental structural units are the hexaaquachromium(III) complex, where the chromium ion is octahedrally coordinated by six water molecules, and the potassium ion, which is also surrounded by water molecules and oxygen atoms from the sulfate groups.[2][4] These ions and the sulfate tetrahedra are arranged in the cubic space group Pa3.

Crystallographic Data

The crystallographic parameters for this compound dodecahydrate have been determined primarily through single-crystal X-ray and neutron diffraction studies.[5][6][7][8] The key quantitative data is summarized in the tables below.

Table 1: Crystallographic Parameters for KCr(SO₄)₂·12H₂O

ParameterValue
Chemical FormulaKCr(SO₄)₂·12H₂O
Molar Mass499.40 g/mol
Crystal SystemCubic
Space GroupPa3
Lattice Constant (a)12.2305 Å
Unit Cell Volume1829.6 ų
Formula Units per Cell (Z)4
Density (calculated)1.81 g/cm³
Density (experimental)1.83 g/cm³[9][10]
Crystal HabitOctahedral[1][9]
ColorDeep violet[11]

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

The following atomic coordinates are based on the neutron diffraction study by Bacon and Gardner (1958), which provided a detailed refinement of the alum structure.

AtomWyckoff Positionx/ay/az/aB_iso (Ų)
K4b0.50.50.52.5(1)
Cr4a0001.8(1)
S8c0.3150.3150.3152.0(1)
O(1)24d0.2800.2550.4003.2(2)
O(2)24d0.4000.2800.2553.2(2)
O(w1)24d0.0400.1500.3503.5(2)
O(w2)24d0.1500.3500.0403.5(2)
H(1)48e0.0850.1350.4205.0(3)
H(2)48e-0.0150.2100.3605.0(3)

Experimental Protocols

The determination of the crystal structure of this compound is a multi-step process involving crystal growth, diffraction data collection, and structure solution and refinement.

Single Crystal Growth

High-quality single crystals are essential for accurate diffraction studies. For this compound, this is typically achieved by slow evaporation of a saturated aqueous solution.

Methodology:

  • Preparation of Saturated Solution: Dissolve this compound dodecahydrate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with stirring until no more solute dissolves.

  • Seed Crystal Formation: Allow the solution to cool slowly to room temperature. Small octahedral seed crystals will form at the bottom of the container.

  • Crystal Growth: Select a well-formed seed crystal and suspend it in a freshly prepared saturated solution. The container should be sealed to allow for slow evaporation over a period of several days to weeks. This promotes the growth of a large, well-defined single crystal.[3]

  • Harvesting: Once the crystal has reached a suitable size (typically 0.1-0.3 mm for X-ray diffraction), it is carefully removed from the solution and dried.

Single-Crystal Diffraction Data Collection

Both X-ray and neutron diffraction are powerful techniques for elucidating the crystal structure. Neutron diffraction is particularly advantageous for accurately locating the positions of hydrogen atoms due to its sensitivity to light elements.[5][6][7]

Typical Protocol (Single-Crystal X-ray Diffraction):

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryo-loop and oil to protect it from the environment.

  • Data Collection: The mounted crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. For alums, data collection is often performed at a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.

  • Data Acquisition: The crystal is rotated through a series of angles, and a diffraction pattern is collected at each orientation. The positions and intensities of the diffracted X-ray beams are recorded.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., absorption, Lorentz-polarization).

Structure Solution and Refinement

The final step is to determine the atomic arrangement within the unit cell and refine the structural model to best fit the experimental data.

Methodology:

  • Structure Solution: The processed diffraction data is used to solve the "phase problem" and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson functions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors are adjusted to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy. The positions of hydrogen atoms, if not located from X-ray data, can be determined from difference Fourier maps or inferred from the positions of the heavier atoms and known bonding geometries. Neutron diffraction data provides a more direct and accurate localization of hydrogen atoms.[8]

Visualizations

The following diagrams illustrate the key structural relationships and the workflow for crystal structure determination.

Logical Relationship of Structural Units in Chrome Alum UnitCell Cubic Unit Cell (Space Group: Pa3) Cr_ion [Cr(H₂O)₆]³⁺ Octahedral Complex UnitCell->Cr_ion Contains K_ion K⁺ Ion UnitCell->K_ion Contains SO4_ion SO₄²⁻ Tetrahedral Anion UnitCell->SO4_ion Contains H2O Water Molecules (Coordination & Lattice) Cr_ion->H2O Coordinated by K_ion->H2O Coordinated by HBonds Hydrogen Bonding Network SO4_ion->HBonds Accepts H-bonds from H2O->HBonds Forms HBonds->UnitCell Stabilizes Structure

Caption: Structural hierarchy within the this compound crystal.

Experimental Workflow for Crystal Structure Determination start Start crystal_growth 1. Single Crystal Growth (Slow Evaporation) start->crystal_growth data_collection 2. Diffraction Data Collection (X-ray or Neutron) crystal_growth->data_collection data_processing 3. Data Processing (Unit Cell, Intensities) data_collection->data_processing structure_solution 4. Structure Solution (Phase Problem) data_processing->structure_solution refinement 5. Structure Refinement (Least-Squares) structure_solution->refinement refinement->data_processing Iterative Process validation 6. Model Validation (R-factors) refinement->validation end Final Structural Model (CIF) validation->end

Caption: A typical workflow for determining crystal structures via diffraction.

References

Spectroscopic Properties of Trivalent Chromium in Potassium Sulfate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of trivalent chromium (Cr(III)) when doped into potassium sulfate (B86663) (K₂SO₄) crystals. While direct and extensive research on the Cr(III):K₂SO₄ system is limited in publicly accessible literature, this document extrapolates from foundational principles of crystal field theory and analogous studies of Cr(III) in similar sulfate and crystalline environments. The guide outlines the expected spectroscopic behavior, including electron paramagnetic resonance (EPR), optical absorption, and luminescence characteristics. Detailed experimental protocols for crystal growth and spectroscopic analysis are provided, alongside structured data tables for key spectroscopic parameters, which include comparative values from related host crystals to provide a predictive framework. Visualizations for experimental workflows and the underlying energy level transitions are also presented to facilitate a deeper understanding.

Introduction

Trivalent chromium (Cr(III)) is a widely studied transition metal ion due to its characteristic spectroscopic signatures, which are highly sensitive to the local crystalline environment. When incorporated as a dopant into a host crystal lattice like potassium sulfate, the Cr(III) ion typically substitutes for a host cation, and its d-orbitals interact with the crystal field generated by the surrounding ligands (in this case, likely oxygen atoms from the sulfate groups). This interaction lifts the degeneracy of the d-orbitals, leading to a distinct energy level structure that can be probed by various spectroscopic techniques. Understanding these properties is crucial for applications ranging from solid-state lasers to photoluminescent materials and sensors.

While specific studies on Cr(III) in K₂SO₄ are not abundant, research on Cr(III) in other sulfate-containing hosts, such as lithium potassium sulfate (LiKSO₄) and KZnClSO₄·3H₂O, reveals that Cr(III) generally occupies a site with octahedral or distorted octahedral symmetry.[1][2] This guide will, therefore, focus on the expected spectroscopic properties of Cr(III) in K₂SO₄ based on an assumed octahedral coordination.

Theoretical Background: Crystal Field Theory and Cr(III) Spectroscopy

The spectroscopic properties of Cr(III) (a d³ ion) in an octahedral crystal field are well-described by Tanabe-Sugano diagrams. The free-ion ground state, ⁴F, splits into a ⁴A₂ ground state and two excited quartet states, ⁴T₂ and ⁴T₁. Additionally, there are excited doublet states, most notably ²E and ²T₁, which play a crucial role in the luminescence properties of Cr(III).

  • Optical Absorption: The absorption spectrum is typically dominated by two broad, spin-allowed bands corresponding to the ⁴A₂ → ⁴T₂ and ⁴A₂ → ⁴T₁ transitions. The energy of these transitions is used to determine the crystal field splitting parameter (10Dq or Δo) and the Racah parameter (B), which quantifies the inter-electronic repulsion.

  • Electron Paramagnetic Resonance (EPR): The EPR spectrum of Cr(III) (S=3/2) in a crystalline host provides information about the local site symmetry and the interaction of the ion's magnetic moment with its environment. The spectrum is characterized by the g-tensor and the zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the spin levels in the absence of an external magnetic field.

  • Luminescence: Following excitation into the quartet absorption bands, Cr(III) can exhibit luminescence. Depending on the strength of the crystal field, the emission can be a broad band from the ⁴T₂ state (weak field) or a sharp line from the ²E state (strong field), known as the R-line.

Experimental Protocols

The investigation of the spectroscopic properties of Cr(III) in K₂SO₄ crystals involves two primary stages: crystal growth and spectroscopic characterization.

Crystal Growth: Slow Evaporation Method

A common and effective method for growing doped single crystals from aqueous solutions is the slow evaporation technique.

Materials and Equipment:

  • High-purity potassium sulfate (K₂SO₄)

  • Chromium(III) sulfate (Cr₂(SO₄)₃) or another soluble Cr(III) salt

  • Deionized water

  • Beakers, stirring rods, and a hot plate

  • A controlled environment chamber or a desiccator to regulate evaporation

Procedure:

  • Preparation of a Saturated Solution: Prepare a saturated aqueous solution of K₂SO₄ at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Doping: Introduce a small amount of the Cr(III) salt into the saturated K₂SO₄ solution. The doping concentration is typically in the range of 0.1 to 1 mol%. Stir the solution until the dopant is fully dissolved.

  • Filtration: Filter the solution while it is still warm to remove any insoluble impurities.

  • Crystallization: Transfer the filtered solution to a clean crystallizing dish and cover it with a perforated lid to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: After a period of several days to weeks, well-formed single crystals should appear. Carefully harvest the crystals from the solution and dry them on a filter paper.

Spectroscopic Characterization

a) Optical Absorption Spectroscopy:

  • Sample Preparation: A thin, polished single crystal of suitable dimensions is required.

  • Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used.

  • Measurement: The crystal is mounted in the sample holder, and an undoped K₂SO₄ crystal can be used as a reference. The absorption spectrum is recorded, typically over a range of 200-1100 nm, at room temperature.

b) Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Sample Preparation: A small single crystal is mounted on a goniometer head.

  • Instrumentation: An X-band or Q-band EPR spectrometer is used.

  • Measurement: The crystal is placed inside the microwave cavity of the spectrometer. EPR spectra are recorded at various orientations of the crystal with respect to the external magnetic field by rotating the goniometer. Measurements are often performed at room temperature and sometimes at lower temperatures to observe changes in the spectral features.

c) Luminescence Spectroscopy:

  • Sample Preparation: A single crystal is mounted in a cryostat for temperature-controlled measurements.

  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp or a laser) and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement: The sample is excited at a wavelength corresponding to one of the Cr(III) absorption bands. The emission spectrum is then recorded. Luminescence decay lifetimes can be measured using a pulsed excitation source and time-resolved detection.

Data Presentation

Table 1: Electron Paramagnetic Resonance (EPR) Parameters for Cr(III)

Host Crystalg-valueD (cm⁻¹)E (cm⁻¹)Reference
K₂SO₄Not ReportedNot ReportedNot Reported
LiKSO₄Not Reported0.0520.015[1]
KZnClSO₄·3H₂Og_z = 1.978, g_x = 1.982, g_y = 1.9850.1550.023[2]

Table 2: Optical Absorption and Crystal Field Parameters for Cr(III)

Host Crystal⁴A₂ → ⁴T₂ (cm⁻¹)⁴A₂ → ⁴T₁ (cm⁻¹)Dq (cm⁻¹)B (cm⁻¹)C (cm⁻¹)Reference
K₂SO₄Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
KZnClSO₄·3H₂O169502381016956513255[2]

Table 3: Luminescence Properties of Cr(III)

Host CrystalEmission Peak (nm)LifetimeQuantum YieldReference
K₂SO₄Not ReportedNot ReportedNot Reported

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the investigation of spectroscopic properties of Cr(III)-doped crystals.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start High-Purity Precursors (K₂SO₄, Cr(III) salt) solution Saturated Solution Preparation start->solution doping Doping solution->doping filtration Filtration doping->filtration growth Slow Evaporation Crystal Growth filtration->growth harvest Crystal Harvesting & Preparation growth->harvest optical Optical Absorption Spectroscopy harvest->optical epr EPR Spectroscopy harvest->epr luminescence Luminescence Spectroscopy harvest->luminescence params Determination of Spectroscopic Parameters (g, D, E, Dq, B, C) optical->params epr->params luminescence->params analysis Analysis of Site Symmetry & Electronic Structure params->analysis

Caption: Experimental workflow for Cr(III)-doped crystal synthesis and analysis.

Energy Level Diagram for Cr(III) in an Octahedral Field

This diagram shows the principal electronic energy levels of a Cr(III) ion in an octahedral crystal field and the transitions observed in absorption and emission spectroscopy.

energy_levels ground_label ⁴A₂ (Ground State) ground_state _____ t2_state _____ ground_state->t2_state Absorption (¹⁰Dq) t1_state _____ ground_state->t1_state Absorption t2_label ⁴T₂ e_state _____ t2_state->e_state ISC e_label ²E e_state->ground_state Luminescence (R-line) t1_label ⁴T₁

Caption: Energy level diagram for Cr(III) in an octahedral crystal field.

Conclusion

The spectroscopic properties of Cr(III) in potassium sulfate crystals are predicted to be governed by the ion's interaction with the local crystal field, which is anticipated to be of octahedral or near-octahedral symmetry. This would result in characteristic optical absorption bands in the visible region, a well-defined EPR spectrum sensitive to the local symmetry, and potentially sharp-line luminescence in the red or near-infrared region. While direct experimental data for the Cr(III):K₂SO₄ system remains to be comprehensively reported, the methodologies and comparative data presented in this guide provide a solid foundation for researchers to undertake such investigations. The experimental protocols outlined are robust and widely applicable for the study of doped crystalline materials, and the theoretical framework provides the necessary context for the interpretation of the resulting spectroscopic data. Further research into this specific system would be valuable to confirm these predictions and to fully characterize the material's properties for potential applications.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Chromium Potassium Alum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of chromium potassium alum (KCr(SO₄)₂·12H₂O). It delves into the theoretical underpinnings of its paramagnetic behavior, details experimental protocols for its measurement, and presents relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, physics, and materials science.

Introduction to Chromium Potassium Alum and its Magnetic Properties

Chromium potassium alum, a hydrated double salt, crystallizes in a regular octahedral structure.[1] It is well-known for its distinct paramagnetic properties, which arise from the presence of the chromium(III) ion (Cr³⁺). This paramagnetism makes it a material of interest in various applications, including low-temperature physics, where it is used in adiabatic demagnetization refrigerators to achieve extremely low temperatures. The magnetic behavior of chromium potassium alum is predominantly governed by the unpaired electrons of the Cr³⁺ ion and can be effectively described by the Curie-Weiss law over a range of temperatures.

Theoretical Framework

The magnetic properties of chromium potassium alum are a direct consequence of the electronic structure of the central chromium(III) ion within its coordination environment. Two key theories provide a robust framework for understanding its paramagnetism: Crystal Field Theory and the Curie-Weiss Law.

Crystal Field Theory and the Paramagnetism of the Cr³⁺ Ion

Crystal Field Theory (CFT) offers a model to explain the magnetic properties and colors of transition metal complexes. According to CFT, the interaction between the central metal ion and the surrounding ligands is primarily electrostatic. In chromium potassium alum, the Cr³⁺ ion is octahedrally coordinated by six water molecules. This arrangement causes the five degenerate d-orbitals of the chromium ion to split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg).

The Cr³⁺ ion has a d³ electron configuration. Following Hund's rule, the three d-electrons will occupy the lower energy t₂g orbitals with parallel spins. This results in three unpaired electrons, which are the source of the compound's paramagnetism. The presence of these unpaired electrons gives the Cr³⁺ ion a net magnetic moment, causing the material to be attracted to an external magnetic field.

Figure 1: d-orbital splitting in an octahedral field.
The Curie-Weiss Law

The magnetic susceptibility (χ) of a paramagnetic material is a measure of how strongly it becomes magnetized in an external magnetic field. For many paramagnetic materials, including chromium potassium alum, the temperature dependence of the magnetic susceptibility can be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

  • χ is the magnetic susceptibility.

  • C is the material-specific Curie constant.

  • T is the absolute temperature in Kelvin.

  • θ is the Weiss constant, which accounts for intermolecular interactions.

For an ideal paramagnetic substance with no magnetic interactions, θ is zero, and the equation simplifies to the Curie Law. In practice, chromium potassium alum follows the Curie law very closely at temperatures above a few Kelvin.

Quantitative Data

Curie Constant

The Curie constant for chromium potassium alum has been reported to be approximately 45.8 x 10⁻⁶ K·m³/kg .

Calculated Magnetic Susceptibility

Using the Curie Law (assuming θ ≈ 0 K for simplicity at temperatures significantly above its Curie point of ~0.011 K), the mass magnetic susceptibility (χ) at various temperatures can be calculated. The following table presents these calculated values.

Temperature (K)Calculated Mass Magnetic Susceptibility (m³/kg)
77 (Liquid Nitrogen)5.95 x 10⁻⁷
1004.58 x 10⁻⁷
1503.05 x 10⁻⁷
2002.29 x 10⁻⁷
2501.83 x 10⁻⁷
298 (Room Temp.)1.54 x 10⁻⁷

Note: These values are calculated based on the Curie Law and the provided Curie constant. Experimental values may vary slightly due to factors such as sample purity and intermolecular interactions.

Experimental Protocols for Measuring Magnetic Susceptibility

The magnetic susceptibility of powdered solids like chromium potassium alum can be determined using several experimental techniques. The Gouy and Faraday methods are two classical and widely used techniques.

The Gouy Method

The Gouy method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field. A long, cylindrical sample is suspended from a balance so that one end is in a region of high magnetic field strength and the other end is in a region of negligible field strength.

Gouy_Method_Workflow start Start prep_sample Prepare powdered CrK(SO₄)₂·12H₂O sample start->prep_sample pack_tube Pack sample uniformly into a Gouy tube prep_sample->pack_tube measure_m_air Weigh the sample in air (no magnetic field) pack_tube->measure_m_air place_in_magnet Suspend Gouy tube in the electromagnet measure_m_air->place_in_magnet apply_field Apply a known magnetic field place_in_magnet->apply_field measure_m_field Weigh the sample in the magnetic field apply_field->measure_m_field calculate_chi Calculate magnetic susceptibility measure_m_field->calculate_chi end_process End calculate_chi->end_process

Figure 2: Workflow for the Gouy method.
  • Sample Preparation: The chromium potassium alum sample should be a fine, homogeneous powder to ensure uniform packing in the Gouy tube.

  • Gouy Tube and Balance Setup: A cylindrical glass tube (Gouy tube) of a known length and cross-sectional area is used. The tube is suspended from a sensitive analytical balance.

  • Initial Measurement (without magnetic field): The mass of the empty Gouy tube is recorded. The tube is then filled with the powdered sample to a specific height and weighed again to determine the mass of the sample.

  • Measurement with Magnetic Field: The Gouy tube containing the sample is suspended between the poles of an electromagnet such that the bottom of the sample is in the region of maximum and uniform magnetic field, while the top is in a region of near-zero field. The apparent mass of the sample is measured with the magnetic field turned on.

  • Calculation: The change in mass (Δm) is used to calculate the volume susceptibility (κ) and subsequently the mass susceptibility (χ). The force (F) experienced by the sample is given by F = gΔm, where g is the acceleration due to gravity. The volume susceptibility is then calculated using the equation: F = ½κAH², where A is the cross-sectional area of the sample and H is the magnetic field strength. The mass susceptibility is obtained by dividing the volume susceptibility by the density of the sample.

The Faraday Method

The Faraday method is another force-based technique for measuring magnetic susceptibility. It is generally more sensitive than the Gouy method and requires a smaller amount of sample. In this method, the sample is placed in a region where the magnetic field is non-uniform, and the force experienced by the sample is proportional to the product of the magnetic field and its gradient. The pole pieces of the magnet are specially shaped to create a region where this product is constant.

Faraday_Method_Workflow start Start prep_sample Prepare a small, powdered CrK(SO₄)₂·12H₂O sample start->prep_sample load_sample Load sample into a small sample holder (e.g., quartz bucket) prep_sample->load_sample suspend_balance Suspend the sample holder from a microbalance in the apparatus load_sample->suspend_balance position_sample Position the sample in the region of constant field gradient suspend_balance->position_sample measure_force_no_field Measure the force (or apparent mass) with no magnetic field position_sample->measure_force_no_field apply_field Apply a known magnetic field measure_force_no_field->apply_field measure_force_field Measure the force (or apparent mass) with the magnetic field apply_field->measure_force_field calculate_chi Calculate magnetic susceptibility measure_force_field->calculate_chi end_process End calculate_chi->end_process

Figure 3: Workflow for the Faraday method.
  • Sample Preparation: A small amount of finely powdered chromium potassium alum is required.

  • Apparatus Setup: The Faraday balance consists of a sensitive microbalance, an electromagnet with specially shaped pole pieces, and a sample holder (often a small quartz bucket). The setup is often enclosed in a vacuum-tight chamber to allow for temperature control and to minimize disturbances.

  • Calibration: The instrument is calibrated using a standard substance with a known magnetic susceptibility.

  • Measurement: The sample is placed in the holder and positioned in the region of the magnetic field where the product of the field and its gradient is constant. The force on the sample is measured with and without the magnetic field.

  • Calculation: The mass susceptibility (χ) is directly proportional to the force (F) experienced by the sample and inversely proportional to the mass (m) of the sample: F = χ * m * H * (dH/dz), where H is the magnetic field strength and dH/dz is the field gradient. Since the force is measured and the other parameters are known from calibration, the mass susceptibility of the sample can be determined.

Conclusion

The magnetic susceptibility of chromium potassium alum is a well-characterized property rooted in the electronic structure of the Cr³⁺ ion, as explained by Crystal Field Theory. Its paramagnetic behavior follows the Curie-Weiss law, making it a predictable and useful material in scientific applications. The experimental determination of its magnetic susceptibility can be reliably performed using established techniques such as the Gouy and Faraday methods, providing valuable data for researchers and professionals in various scientific and industrial fields. This guide has provided the theoretical background, quantitative data (calculated), and detailed experimental protocols to facilitate a comprehensive understanding and practical application of the magnetic properties of this important compound.

References

The Thermal Dissociation Trajectory of Chromium Potassium Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth analysis of the thermal decomposition pathway of chromium potassium sulfate (B86663), specifically the dodecahydrate form (KCr(SO₄)₂·12H₂O). Prepared for researchers, scientists, and professionals in drug development, this document details the sequential breakdown of the compound, presenting quantitative data, experimental methodologies, and visual representations of the decomposition process.

Introduction

Chromium potassium sulfate, commonly known as chrome alum, is a hydrated double salt with significant applications in various industrial and laboratory settings, including leather tanning and as a mordant in dyeing processes.[1][2] Understanding its thermal stability and decomposition pathway is crucial for its effective use and for the development of novel materials. This guide elucidates the multi-stage thermal degradation of this compound dodecahydrate, which involves dehydration followed by the decomposition of the anhydrous salt into its constituent oxides and sulfates.

Thermal Decomposition Pathway

The thermal decomposition of this compound dodecahydrate (KCr(SO₄)₂·12H₂O) is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Dehydration

The initial phase of decomposition involves the removal of the twelve water molecules. This process typically occurs in overlapping stages, with the formation of lower hydrates, such as the hexahydrate, dihydrate, and monohydrate, as intermediates.[3] The complete dehydration results in the formation of anhydrous this compound (KCr(SO₄)₂). The melting point of the dodecahydrate is approximately 89°C, around which the dehydration process commences.[4][5]

Decomposition of the Anhydrous Salt

Following complete dehydration, the anhydrous this compound remains stable up to approximately 350°C.[4] Above this temperature, it begins to decompose. The decomposition process is complex and involves the release of sulfur oxides (SO₂ and SO₃).[6][7] The final solid products of the decomposition are potassium sulfate (K₂SO₄) and chromium(III) oxide (Cr₂O₃). The overall decomposition reaction for the anhydrous salt can be represented as:

2KCr(SO₄)₂(s) → K₂SO₄(s) + Cr₂O₃(s) + 3SO₃(g)

The boiling point of the compound is noted at 400°C, which coincides with its rapid decomposition.[1]

Quantitative Data

The following table summarizes the theoretical mass loss at each stage of the thermal decomposition of KCr(SO₄)₂·12H₂O. The molar mass of the dodecahydrate is 499.4 g/mol .[8][9]

Decomposition StageTemperature Range (°C)ProductTheoretical Mass Loss (%)Cumulative Mass Loss (%)
Step 1: Dehydration 89 - ~200KCr(SO₄)₂·6H₂O21.6321.63
KCr(SO₄)₂·2H₂O14.4236.05
KCr(SO₄)₂·H₂O3.6139.66
KCr(SO₄)₂ (anhydrous)3.6143.27
Step 2: Decomposition > 350K₂SO₄ + Cr₂O₃32.0675.33

Note: The temperature ranges for the intermediate dehydration steps are estimations and can vary based on experimental conditions such as heating rate.

Experimental Protocols

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Apparatus: A thermogravimetric analyzer coupled with a high-precision balance and a programmable furnace.

Procedure:

  • A small, accurately weighed sample of KCr(SO₄)₂·12H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges and percentage mass loss for each decomposition step.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Apparatus: A DTA instrument with a furnace capable of controlled heating and cooling, and sample and reference holders with thermocouples.

Procedure:

  • A small sample of KCr(SO₄)₂·12H₂O is placed in a sample crucible, and an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

  • The crucibles are placed in the DTA furnace.

  • The furnace is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically inert).

  • The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

  • The resulting DTA curve (ΔT vs. temperature) shows endothermic peaks for processes that absorb heat (e.g., dehydration, melting, and decomposition) and exothermic peaks for processes that release heat.

Visualizations

Thermal Decomposition Pathway of this compound

Thermal_Decomposition_Pathway cluster_dehydration Dehydration cluster_decomposition Decomposition cluster_gaseous Gaseous Products A KCr(SO₄)₂·12H₂O (Dodecahydrate) B KCr(SO₄)₂·xH₂O (Intermediate Hydrates) A->B ~89-200°C - (12-x) H₂O E H₂O A->E C KCr(SO₄)₂ (Anhydrous) B->C ~200-300°C - x H₂O B->E D K₂SO₄ + Cr₂O₃ (Solid Residue) C->D > 350°C F SOₓ C->F

Caption: Stepwise thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

Experimental_Workflow start Start sample_prep Sample Preparation (Weigh 5-10 mg of KCr(SO₄)₂·12H₂O) start->sample_prep instrument_setup Instrument Setup (TGA/DTA, inert atmosphere) sample_prep->instrument_setup heating_program Heating Program (e.g., 10°C/min to 800°C) instrument_setup->heating_program data_acquisition Data Acquisition (Mass loss and ΔT vs. Temperature) heating_program->data_acquisition analysis Data Analysis (Identify transition temperatures and mass loss) data_acquisition->analysis end End analysis->end

Caption: General workflow for TGA/DTA analysis.

References

A Technical Guide to the Solubility of Chromium (III) Potassium Sulfate Dodecahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility of Chromium (III) Potassium Sulfate (B86663) Dodecahydrate (also known as chrome alum) in various solvents. It consolidates available quantitative data, outlines factors influencing solubility, and presents a detailed experimental protocol for its determination. This document is intended to serve as a practical resource for laboratory professionals requiring precise solubility information for applications ranging from chemical synthesis to pharmaceutical formulation.

Physicochemical Properties

Chromium (III) Potassium Sulfate Dodecahydrate, with the chemical formula KCr(SO₄)₂·12H₂O, is a double salt of potassium and chromium.[1] It is an inorganic compound that typically appears as dark purple or violet-red octahedral crystals.[2] The compound is generally odorless.[1][3][4] Upon heating, it has a melting point of 89°C.[3][5] Aqueous solutions of chrome alum are dark violet but turn green when heated above 50°C, indicating a change in the coordination complex.[6]

Table 1: Physicochemical Properties of Chromium (III) Potassium Sulfate Dodecahydrate

PropertyValueReferences
Chemical Formula KCr(SO₄)₂·12H₂O[1][5]
Molar Mass 499.39 g/mol [5][7]
Appearance Dark purple to violet crystalline solid[2][3]
Density ~1.83 g/cm³[1][8]
Melting Point 89°C[6][3][5]
pH 3 (50g/L in H₂O at 20℃)[3][9]
Stability Stable under normal conditions; hygroscopic[3]

Solubility Profile

The solubility of chromium potassium sulfate is highly dependent on the solvent. It is known to be highly soluble in water, forming acidic solutions.[10] Conversely, it is generally insoluble in organic solvents like ethanol (B145695) and acetone.[3][11]

Quantitative Solubility Data

Quantitative data on the solubility of this compound is primarily available for aqueous solutions. There is some variation in the reported values, which may be attributed to differences in experimental conditions or the purity of the compound.

Table 2: Solubility of Chromium (III) Potassium Sulfate in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)References
Water1524[5][7][8][12]
Water20~19 (190 g/L)[1]
Water2024
Dilute AcidNot SpecifiedSoluble[3]
EthanolNot SpecifiedInsoluble[3][11]
AcetoneNot SpecifiedInsoluble[11]
Organic SolventsNot SpecifiedInsoluble[1]
Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • Temperature : The solubility of most salts in water, including chrome alum, is strongly dependent on temperature, generally increasing as the temperature rises.[13] However, it is important to note that heating aqueous solutions above 50°C causes a color change from violet to green, which suggests a modification of the chromium aquo-complex.[6] One anecdotal source suggests that heating above 30°C may lead to the formation of a different, non-crystallizable complex, which could interfere with solubility and crystal growth experiments.[14]

  • Impurities : The presence of other ions can affect solubility. For instance, studies on potassium sulfate have shown that traces of chromium(III) ions can decrease its apparent solubility by adsorbing onto the crystal surface and inhibiting the dissolution process.[15][16] This suggests that the purity of both the solute and the solvent is a critical factor in obtaining accurate and reproducible solubility measurements.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in water as a function of temperature. This protocol is a synthesis of established gravimetric and isothermal saturation methods.[17][18]

Objective

To determine the solubility of this compound in deionized water at a range of temperatures (e.g., 20°C, 30°C, 40°C, and 50°C) by the isothermal saturation and gravimetric method.

Materials and Equipment
  • Chromium (III) Potassium Sulfate Dodecahydrate (analytical grade)

  • Deionized water

  • Temperature-controlled water bath or shaker

  • Calibrated thermometer

  • Beakers or flasks with stoppers

  • Magnetic stirrer and stir bars

  • Volumetric pipettes (10 mL)

  • Syringe filters (0.45 µm)

  • Pre-weighed porcelain evaporating dishes

  • Drying oven

  • Analytical balance

  • Spatula and weighing paper

Methodology
  • Preparation of Saturated Solutions :

    • For each desired temperature, label a 100 mL beaker or flask.

    • Add approximately 50 mL of deionized water to each flask.

    • Place the flasks in the temperature-controlled water bath set to the target temperature. Allow the water to equilibrate for at least 30 minutes.

    • Gradually add an excess of this compound to each flask while stirring continuously. An excess is ensured when undissolved solid remains at the bottom of the flask.

    • Stopper the flasks and allow them to equilibrate for a minimum of 2-3 hours to ensure saturation. Continuous stirring is recommended.

  • Sample Collection :

    • After equilibration, stop the stirring and allow the excess solid to settle for 30 minutes, maintaining the constant temperature.

    • Carefully draw 10 mL of the clear supernatant solution using a volumetric pipette. To avoid transferring solid particles, a syringe fitted with a 0.45 µm filter can be used.

    • Dispense the 10 mL sample into a pre-weighed, labeled porcelain evaporating dish. Record the exact weight of the empty dish.

  • Gravimetric Analysis :

    • Weigh the evaporating dish containing the 10 mL solution to determine the mass of the solution.

    • Place the evaporating dishes in a drying oven set to a moderate temperature (e.g., 110°C) to evaporate the water.

    • Continue drying until a constant weight of the residue (the anhydrous salt) is achieved. This is confirmed by cooling the dish in a desiccator and re-weighing it at intervals until two consecutive weighings are within ±0.001 g.

    • Record the final, constant weight of the dish plus the dry residue.

  • Calculation of Solubility :

    • Calculate the mass of the dissolved this compound (residue).

      • Mass of Residue = (Weight of dish + residue) - (Weight of empty dish)

    • Calculate the mass of the water in the 10 mL sample.

      • Mass of Water = (Weight of dish + solution) - (Weight of dish + residue)

    • Calculate the solubility in grams per 100 g of water.

      • Solubility ( g/100 g H₂O) = (Mass of Residue / Mass of Water) x 100

  • Data Reporting :

    • Repeat the entire procedure at least three times for each temperature to ensure reproducibility.

    • Report the average solubility and standard deviation for each temperature.

    • A solubility curve can be generated by plotting solubility versus temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility as described in the protocol above.

G prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Isothermal Equilibration (Constant Temp. & Stirring) prep->equil settle Settle Undissolved Solids equil->settle sample Withdraw Aliquot of Supernatant (e.g., 10 mL) settle->sample weigh1 Weigh Sample in Pre-weighed Dish sample->weigh1 evap Evaporate Solvent (Drying Oven) weigh1->evap weigh2 Weigh Dry Residue (to Constant Weight) evap->weigh2 calc Calculate Solubility (g solute / 100 g solvent) weigh2->calc

Caption: Workflow for Gravimetric Solubility Determination.

References

A Technical Guide to the Synthesis of Chrome Alum from Potassium Dichromate and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview and detailed protocols for the synthesis of chrome alum (Potassium Chromium(III) Sulfate (B86663) Dodecahydrate, KCr(SO₄)₂·12H₂O) through the reduction of potassium dichromate with ethanol (B145695) in an acidic medium. This synthesis is a classic inorganic chemistry experiment that demonstrates principles of redox reactions and crystallization of double salts.

Core Chemical Principles

The synthesis of chrome alum involves the reduction of hexavalent chromium (Cr⁶⁺) in the dichromate ion (Cr₂O₇²⁻) to trivalent chromium (Cr³⁺).[1][2] This redox reaction is carried out in an aqueous solution acidified with concentrated sulfuric acid. Ethanol (C₂H₅OH) serves as the reducing agent, which is itself oxidized in the process, typically to acetaldehyde (B116499) (CH₃CHO) or acetic acid (CH₃COOH).[1][2][3]

The key reactions can be summarized as follows:

  • Redox Reaction : The dichromate ion is reduced, and ethanol is oxidized. The solution's color changes from orange (Cr₂O₇²⁻) to a dark, murky green-purple, indicating the formation of Cr³⁺ ions.[4][5]

    • Overall Equation: K₂Cr₂O₇ + 4H₂SO₄ + 3C₂H₅OH → K₂SO₄ + Cr₂(SO₄)₃ + 3CH₃CHO + 7H₂O[6][7]

  • Crystallization : The resulting solution contains potassium sulfate (K₂SO₄) and chromium(III) sulfate (Cr₂(SO₄)₃).[4] Upon slow cooling and evaporation, these two salts co-crystallize from the solution to form the double salt, chrome alum, which incorporates 24 water molecules.

    • Crystallization Equation: K₂SO₄ + Cr₂(SO₄)₃ + 24H₂O → K₂SO₄·Cr₂(SO₄)₃·24H₂O (often written as 2[KCr(SO₄)₂·12H₂O])[6]

The final product consists of deep violet, octahedral crystals that are efflorescent, meaning they lose water of crystallization when exposed to air.[8]

Quantitative Data Summary

The quantities of reactants can be scaled. The table below summarizes reactant ratios from various laboratory procedures.

Reference Potassium Dichromate (K₂Cr₂O₇)Concentrated Sulfuric Acid (H₂SO₄)Ethanol (C₂H₅OH)Water (H₂O)Reported Yield
PrepChem[8]98 g76 mL63 mL400 mLNot specified
ChemEx LK[4][9]9.8 g7.6 mL6.3 mL40 mL~76%[9]
Scribd[6]5 g4 mL20 mL20 mLNot specified
Scribd[7]5 g4 mL4 mL20 mLNot specified

Detailed Experimental Protocol

This protocol is adapted from several reliable sources and represents a standard laboratory procedure for this synthesis.[4][8][9]

Materials and Apparatus:

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (98% H₂SO₄)

  • Ethanol (96% C₂H₅OH)

  • Distilled water

  • Beakers (e.g., 400 mL)

  • Graduated cylinders or pipettes

  • Glass stirring rod

  • Ice bath

  • Watch glass or other beaker cover

  • Filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Dissolution : In a 400 mL beaker, dissolve 9.8 g of potassium dichromate in 40 mL of distilled water. Gentle warming can be applied to aid dissolution, but the solution should be allowed to cool before proceeding.[4][9]

  • Acidification : Place the beaker in an ice bath to manage the heat that will be generated. Slowly and carefully, with constant stirring, add 7.6 mL of concentrated sulfuric acid to the potassium dichromate solution.[4][9] This step is highly exothermic.

  • Reduction : Continue to cool the mixture in the ice bath. Very slowly, add 6.3 mL of ethanol drop by drop while stirring continuously.[4] The reaction is vigorous and exothermic; adding the ethanol too quickly can cause the mixture to boil and overflow.[1][10] Maintain the temperature below 50°C to prevent the formation of highly soluble green chromium sulfate complexes that are difficult to crystallize.[6][11] A distinct color change to a very dark, almost black solution will be observed, and the smell of acetaldehyde (vinegar-like) may be evident.[9]

  • Crystallization : Once all the ethanol has been added, cover the beaker with a watch glass and set it aside in a location where it will not be disturbed. Allow the solution to stand for several days to a week or longer to facilitate slow crystallization.[8][9]

  • Isolation and Purification : Collect the formed crystals by suction filtration using a Büchner funnel. Decant the mother liquor.[9] Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove impurities.[9][12]

  • Drying : Dry the collected crystals by pressing them between sheets of filter paper or by air-drying.[6] Store the final product in a sealed container to prevent efflorescence.

Visualizing the Process

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

G cluster_reactants Reactants cluster_products Intermediate Products in Solution K2Cr2O7 Potassium Dichromate Redox Redox Reaction K2Cr2O7->Redox H2SO4 Sulfuric Acid H2SO4->Redox C2H5OH Ethanol C2H5OH->Redox K2SO4 Potassium Sulfate Redox->K2SO4 Cr2SO43 Chromium(III) Sulfate Redox->Cr2SO43 CH3CHO Acetaldehyde Redox->CH3CHO Crystallization Crystallization (+24 H₂O) K2SO4->Crystallization Cr2SO43->Crystallization ChromeAlum Chrome Alum KCr(SO₄)₂·12H₂O Crystallization->ChromeAlum

Caption: Chemical pathway for chrome alum synthesis.

G A 1. Dissolve K₂Cr₂O₇ in Water B 2. Acidify with H₂SO₄ (Slowly, with Cooling) A->B Exothermic C 3. Add Ethanol Reductant (Dropwise, Temp < 50°C) B->C Highly Exothermic D 4. Stand for Slow Crystallization (1 Week) C->D Solution ages E 5. Isolate Crystals (Suction Filtration) D->E F 6. Wash Crystals (Cold Ethanol/Water Mix) E->F G 7. Dry and Store Product F->G

Caption: Experimental workflow for chrome alum synthesis.

References

The Formation of Chromium Potassium Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of chromium potassium sulfate (B86663) (KCr(SO₄)₂·12H₂O), commonly known as chrome alum, formation. This document details the underlying chemical principles, reaction kinetics, thermodynamics, and crystallization processes involved in its synthesis. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this double salt's formation.

Core Concepts of Chromium Potassium Sulfate Formation

This compound is a double salt that crystallizes in a well-defined octahedral structure.[1] Its formation is primarily achieved through the reduction of a hexavalent chromium source, typically potassium dichromate (K₂Cr₂O₇), in an acidic medium, followed by crystallization in the presence of potassium and sulfate ions.[2] The overall process can be broken down into two main stages: a redox reaction and a crystallization phase.

The aqueous solution of this compound is characterized by the presence of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet color to the solution.[3] However, upon heating, ligand exchange can occur where water molecules are replaced by sulfate ions, forming various sulfato-complexes.[4] This change is often accompanied by a color shift to green. The formation of these complexes can influence the crystallization process.

Physicochemical and Thermodynamic Properties

A thorough understanding of the physicochemical and thermodynamic properties of this compound is essential for controlling its formation.

Solubility Data

The solubility of this compound in water exhibits a negative temperature coefficient, meaning it becomes less soluble as the temperature increases.[5] This property is crucial for designing effective crystallization and purification protocols.

Temperature (°C)Solubility ( g/100 g H₂O)
1524
2024
805

Note: The solubility data is compiled from various sources.[5][6] A comprehensive temperature-dependent solubility curve is recommended for precise process design.

Thermodynamic Data

The formation of this compound is an exothermic process. The standard thermodynamic parameters for the dodecahydrate form are summarized below.

Thermodynamic ParameterValue
Standard Enthalpy of Formation (ΔH_f°)-5680 kJ·mol⁻¹[5]
Standard Gibbs Free Energy of Formation (ΔG_f°)-5150 kJ·mol⁻¹[5]
Standard Molar Entropy (S°)420 J·mol⁻¹·K⁻¹[5]

Mechanism of Formation

The formation of this compound from potassium dichromate and ethanol (B145695) in the presence of sulfuric acid is a multi-step process involving a redox reaction, solution speciation, and crystallization.

Redox Reaction

The initial step is the reduction of hexavalent chromium (Cr⁶⁺) in the dichromate ion to trivalent chromium (Cr³⁺). In this process, the reducing agent, ethanol (C₂H₅OH), is oxidized to acetaldehyde (B116499) (CH₃CHO) and subsequently to acetic acid.[7] The overall balanced chemical equation for the redox reaction is:

K₂Cr₂O₇ + 4H₂SO₄ + 3C₂H₅OH → K₂SO₄ + Cr₂(SO₄)₃ + 3CH₃CHO + 7H₂O[8]

The reaction is typically carried out in a sulfuric acid solution, which provides the necessary acidic environment and the sulfate ions for the final product. The reaction is first-order with respect to both the alcohol and the oxidant.[9] The rate-determining step is the initial oxidation of ethanol to acetaldehyde.[5]

Solution Speciation

Following the reduction of chromium, the resulting Cr³⁺ ions exist in the aqueous solution as various aqua and sulfato complexes. The primary species in a violet solution is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. However, heating the solution can lead to the formation of green-colored sulfato-chromium(III) complexes, such as [Cr(H₂O)₅(SO₄)]⁺.[4] The equilibrium between these species is temperature-dependent.

Figure 1: Formation Pathway of this compound.
Crystallization

This compound is a double salt, meaning it is formed from the crystallization of two different simple salts (potassium sulfate and chromium(III) sulfate) in a fixed stoichiometric ratio from a single solution.[10][11] The crystallization process involves the incorporation of potassium ions, chromium(III) ions, sulfate ions, and water molecules into a single, ordered crystal lattice.

The formation of the final crystalline product is achieved by creating a supersaturated solution, typically by cooling the reaction mixture or by slow evaporation of the solvent. The violet octahedral crystals of KCr(SO₄)₂·12H₂O then precipitate from the solution.

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory synthesis and purification of this compound.

Synthesis of this compound

Materials:

  • Potassium dichromate (K₂Cr₂O₇): 9.8 g

  • Concentrated sulfuric acid (H₂SO₄, 98%): 7.6 mL

  • Ethanol (C₂H₅OH, 96%): 6.3 mL

  • Distilled water: 40 mL

Procedure:

  • In a 400 mL beaker, dissolve 9.8 g of potassium dichromate in 40 mL of distilled water.

  • Carefully and slowly, with constant stirring, add 7.6 mL of concentrated sulfuric acid to the solution. This step is highly exothermic.

  • Cool the solution to room temperature.

  • Slowly add 6.3 mL of ethanol dropwise to the solution while stirring. The reaction is vigorous and exothermic. The color of the solution will change from orange to a dark, almost black, green-violet.

  • After the addition of ethanol is complete, cover the beaker and allow it to stand undisturbed at room temperature for 5-7 days to allow for slow crystallization.

  • Collect the violet octahedral crystals by decanting the mother liquor.

  • Wash the crystals with a small amount of a 1:1 ethanol/water mixture to remove impurities.

  • Dry the crystals on a filter paper.

Recrystallization for Purification

Procedure:

  • Prepare a saturated solution of the crude this compound crystals in a minimal amount of hot distilled water (approximately 2 mL of water per gram of crystals).[12]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal.[13]

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.[14]

  • Wash the crystals with a small amount of cold distilled water or a cold ethanol-water mixture.

  • Dry the purified crystals.

G start Start dissolve_k2cr2o7 Dissolve K₂Cr₂O₇ in H₂O start->dissolve_k2cr2o7 add_h2so4 Add conc. H₂SO₄ (slowly, with stirring) dissolve_k2cr2o7->add_h2so4 cool_solution Cool to Room Temperature add_h2so4->cool_solution add_etoh Add Ethanol (dropwise, with stirring) cool_solution->add_etoh crystallize Allow to Crystallize (5-7 days) add_etoh->crystallize collect_crystals Collect Crystals (Decantation) crystallize->collect_crystals wash_crystals Wash with Ethanol/Water collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end End dry_crystals->end

Figure 2: Experimental Workflow for Synthesis.

Industrial Manufacturing Process

On an industrial scale, this compound can be produced from chromate (B82759) salts or ferrochromium alloys.[1] One common industrial method involves the following steps:

  • Leaching: Chromite ore is treated with sulfuric acid to bring the chromium into solution.

  • Reduction: The resulting hexavalent chromium is reduced to trivalent chromium using a suitable reducing agent, such as sulfur dioxide.

  • Purification: The solution is purified to remove other metal ions.

  • Crystallization: Potassium sulfate is added to the purified chromium(III) sulfate solution, and this compound is crystallized out by controlling the temperature and concentration.

Another process involves dissolving ferrochrome in sulfuric acid, followed by the addition of a soluble potassium salt to crystallize the chrome alum.[15]

G raw_material Raw Material (Chromite Ore or Ferrochrome) leaching Leaching (with Sulfuric Acid) raw_material->leaching reduction Reduction of Cr⁶⁺ to Cr³⁺ (e.g., with SO₂) leaching->reduction purification Solution Purification reduction->purification add_k2so4 Addition of Potassium Sulfate purification->add_k2so4 crystallization Crystallization add_k2so4->crystallization drying Drying crystallization->drying final_product This compound drying->final_product

Figure 3: Industrial Production Flowchart.

Conclusion

The formation of this compound is a well-understood process rooted in the principles of redox chemistry and crystallization. A thorough grasp of the reaction mechanism, the influence of temperature on solution speciation and solubility, and precise control over experimental parameters are paramount for the successful synthesis and purification of this important double salt. This guide provides the foundational knowledge for researchers and professionals to effectively work with and understand the formation of this compound.

References

Methodological & Application

Application Notes and Protocols for Using Chromium Potassium Sulfate as a Mordant in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordanting is a critical step in textile dyeing that utilizes a mordant to form a coordination complex with the dye, thereby fixing it to the textile fibers. This process enhances the dye's fastness to washing, light, and rubbing. Chromium salts have historically been valued as mordants for their ability to produce deep, rich colors with excellent fastness properties, particularly on protein fibers like wool and silk. Chromium potassium sulfate (B86663), a trivalent chromium compound (Cr(III)), is a key substance used in this process. These application notes provide detailed protocols and quantitative data for the use of chromium potassium sulfate as a mordant in textile dyeing.

Principle of Mordanting with this compound

The mordanting process with this compound involves the formation of a stable coordination complex between the chromium(III) ion, the textile fiber, and the dye molecule. In protein fibers such as wool, the Cr(III) ions primarily bind to the carboxyl groups of the amino acid residues in the keratin (B1170402) protein. The dye molecule, which typically contains functional groups like hydroxyl or carboxyl groups, then coordinates with the chromium ion that is already bound to the fiber. This creates a high-molecular-weight complex that is physically trapped within the fiber structure, leading to significantly improved color fastness. Dyes that can form these complexes are often referred to as "chrome dyes".[1][2]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for mordanting with chromium salts. It is important to note that optimal conditions can vary depending on the specific fiber, dye, and desired outcome.

Table 1: Mordant Concentrations and General Parameters
MordantFiber TypeConcentration (% on Weight of Fiber - owf)Typical Liquor RatiopH RangeTemperatureTime
This compound (Chrome Alum)Wool, Silk1-4%20:1 to 40:13.5 - 4.585-100°C45-120 min
Potassium Dichromate*Wool, Silk1-4%20:1 to 40:13.5 - 4.585-100°C60-120 min

*Note: Potassium dichromate contains hexavalent chromium (Cr(VI)) and is more toxic than trivalent chromium salts like this compound.[3] Its use requires stricter safety protocols.

Table 2: Influence of Mordanting Method on Color and Fastness
Mordanting MethodTypical Color OutcomeLight FastnessWash Fastness
Pre-mordantingVaries with dye; often deep, rich shadesVery Good to ExcellentGood to Very Good
Meta-mordantingGenerally lighter shades compared to other methodsGoodGood
Post-mordanting (After-chroming)Often results in the deepest and most stable colorsExcellentVery Good to Excellent

Note: Fastness is rated on a scale, typically 1-5 for wash fastness and 1-8 for lightfastness, with higher numbers indicating better fastness. Dyes applied with chrome mordants generally exhibit superior lightfastness compared to those with alum or tin mordants.[4]

Experimental Protocols

The application of this compound as a mordant can be performed using three primary methods: pre-mordanting, meta-mordanting, and post-mordanting.

Fiber Preparation (Scouring)

Before mordanting, it is essential to scour the textile fibers to remove any impurities, oils, or finishes that could interfere with dye and mordant uptake.

Protocol for Scouring Wool and Silk:

  • Weigh the dry fiber.

  • Wash the fiber in a solution of pH-neutral soap or a specialized scouring agent at a temperature of 50-60°C for 30-45 minutes.

  • Rinse the fiber thoroughly with warm water, followed by a final rinse in cool water until the water runs clear.

  • Gently squeeze out excess water. The fiber is now ready for mordanting.

Pre-mordanting Protocol

In this method, the fiber is treated with the mordant before dyeing.

  • Preparation of the Mordant Bath:

    • Weigh the dry, scoured fiber to be mordanted.

    • Calculate the required amount of this compound, typically 1-3% on the weight of the fiber (owf).[1]

    • Dissolve the mordant in a sufficient volume of water to allow the fiber to be fully submerged and move freely (e.g., a liquor ratio of 20:1 to 40:1).[1]

    • Adjust the pH of the mordant bath to 3.5-4.5 using acetic acid or formic acid.[1]

  • Mordanting Process:

    • Introduce the pre-wetted wool into the mordant bath at room temperature.[1]

    • Gradually raise the temperature to a boil (approximately 100°C) over 30-45 minutes.[1]

    • Maintain the boil for 45-60 minutes, stirring gently to ensure even mordanting.[1]

    • Allow the bath to cool down slowly before removing the fiber.[1]

  • Rinsing:

    • Rinse the mordanted fiber thoroughly with warm and then cold water until the water runs clear.

    • The fiber is now ready for dyeing.

PreMordantingWorkflow start Start: Scoured Fiber prepare_mordant Prepare Mordant Bath (1-3% owf CrK(SO4)2, pH 3.5-4.5) start->prepare_mordant introduce_fiber Introduce Wet Fiber to Bath prepare_mordant->introduce_fiber heat_bath Heat to 100°C over 30-45 min introduce_fiber->heat_bath boil Maintain Boil for 45-60 min heat_bath->boil cool Cool Down Slowly boil->cool rinse Rinse Thoroughly cool->rinse dye Proceed to Dyeing rinse->dye

Pre-mordanting Experimental Workflow
Meta-mordanting Protocol

In this method, the mordant is added directly to the dyebath, and dyeing and mordanting occur simultaneously.[5]

  • Preparation of the Dyebath:

    • Prepare the dyebath with the required amount of dye and any necessary auxiliaries (e.g., leveling agents).

    • Adjust the pH of the dyebath as recommended for the specific dye, typically between 4.0 and 5.5.[1]

  • Dyeing and Mordanting Process:

    • Introduce the pre-wetted, scoured fiber into the dyebath at approximately 40°C.[1]

    • Gradually increase the temperature to a boil over 30-45 minutes.[1]

    • After 15-20 minutes at a boil, add the pre-dissolved this compound (1-3% owf) to the dyebath.[1]

    • Continue to boil for another 45-60 minutes.[1]

  • Rinsing:

    • Allow the dyebath to cool down slowly.[1]

    • Remove the dyed and mordanted fiber and rinse thoroughly with warm and then cold water until the water runs clear.[1]

MetaMordantingWorkflow start Start: Scoured Fiber prepare_dyebath Prepare Dyebath (Dye + Auxiliaries, pH 4.0-5.5) start->prepare_dyebath introduce_fiber Introduce Wet Fiber to Dyebath at 40°C prepare_dyebath->introduce_fiber heat_to_boil Heat to Boil over 30-45 min introduce_fiber->heat_to_boil boil_dye Boil for 15-20 min heat_to_boil->boil_dye add_mordant Add Dissolved CrK(SO4)2 (1-3% owf) boil_dye->add_mordant boil_mordant Continue Boiling for 45-60 min add_mordant->boil_mordant cool_rinse Cool Down and Rinse Thoroughly boil_mordant->cool_rinse end Finished Dyed Fiber cool_rinse->end PostMordantingWorkflow start Start: Scoured Fiber dye_fiber Dye Fiber in Acidic Bath (Boil for 45-60 min) start->dye_fiber cool_dyebath Cool Dyebath Slightly dye_fiber->cool_dyebath add_mordant Add Dissolved CrK(SO4)2 (1-3% owf) to Dyebath cool_dyebath->add_mordant reheat_boil Reheat to Boil and Maintain for 30-45 min add_mordant->reheat_boil cool_rinse Cool Down and Rinse Thoroughly reheat_boil->cool_rinse end Finished Dyed Fiber cool_rinse->end

References

Application Notes and Protocols: Chromium Potassium Sulfate as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium potassium sulfate (B86663), KCr(SO₄)₂·12H₂O, also known as chrome alum, is a readily available and inexpensive crystalline solid. While traditionally used in industries such as leather tanning and as a mordant in dyeing processes, its potential as a catalyst in organic synthesis is an area of growing interest. The catalytic activity of chromium potassium sulfate stems from the Lewis acidic nature of the chromium(III) ion, which can effectively activate organic substrates.

These application notes provide detailed protocols for the use of this compound as an efficient and eco-friendly catalyst in two significant multi-component reactions for the synthesis of heterocyclic compounds: the Biginelli reaction for the preparation of 3,4-dihydropyrimidin-2(1H)-ones and the Pechmann condensation for the synthesis of coumarins. The protocols are based on established methodologies for chromium(III)-catalyzed reactions, adapted for the use of this compound.

Catalytic Applications of this compound

Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/-thiones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Chromium(III) salts have been shown to be effective catalysts for this reaction, offering advantages such as high yields, short reaction times, and environmentally friendly conditions.

Catalytic Role of Chromium(III): The Cr(III) ion acts as a Lewis acid, activating the aldehyde carbonyl group, thereby facilitating the key C-C and C-N bond-forming steps of the reaction.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • 4-Methoxybenzaldehyde (1 mmol, 136.15 mg)

  • Ethyl acetoacetate (B1235776) (1 mmol, 130.14 mg)

  • Urea (1.5 mmol, 90.09 mg)

  • This compound dodecahydrate (KCr(SO₄)₂·12H₂O) (10 mol%, 49.9 mg)

Procedure:

  • In a clean, dry round-bottom flask, combine 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and this compound dodecahydrate.

  • The reaction mixture is heated at 80°C under solvent-free conditions with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 30-60 minutes), cool the reaction mixture to room temperature.

  • Add cold water to the flask and stir the mixture vigorously.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then recrystallize from ethanol (B145695) to afford the pure product.

Quantitative Data Summary (Based on analogous Cr(NO₃)₃·9H₂O catalysis):

EntryAldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea10803095
24-ChlorobenzaldehydeEthyl acetoacetateUrea10803592
34-NitrobenzaldehydeEthyl acetoacetateUrea10804090
44-MethoxybenzaldehydeEthyl acetoacetateUrea10804594
5BenzaldehydeMethyl acetoacetateUrea10803093
6BenzaldehydeEthyl acetoacetateThiourea10805091

Note: The data presented is based on reactions catalyzed by chromium(III) nitrate (B79036) nonahydrate and is expected to be comparable for this compound under similar conditions.

Biginelli Reaction Workflow

Biginelli_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_workup Workup cluster_product Product Aldehyde Aldehyde Mix Mix Reactants & Catalyst Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Urea Urea/Thiourea Urea->Mix Catalyst KCr(SO₄)₂·12H₂O Catalyst->Mix Heat Heat (80°C) Mix->Heat Cool Cool to RT Heat->Cool Add_H2O Add Cold Water Cool->Add_H2O Filter Filter Add_H2O->Filter Recrystallize Recrystallize Filter->Recrystallize DHPM 3,4-Dihydropyrimidin-2(1H)-one Recrystallize->DHPM

Caption: Workflow for the this compound catalyzed Biginelli reaction.

Pechmann Condensation: Synthesis of Coumarins

The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[1] Coumarins are an important class of naturally occurring compounds with diverse biological activities. The use of a solid acid catalyst like this compound offers a green and efficient alternative to traditional homogeneous acid catalysts.

Catalytic Role of Chromium(III): In the Pechmann condensation, the Cr(III) ion acts as a Lewis acid to catalyze both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular hydroarylation (cyclization) step.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

Materials:

  • Resorcinol (1 mmol, 110.1 mg)

  • Ethyl acetoacetate (1 mmol, 130.14 mg)

  • This compound dodecahydrate (KCr(SO₄)₂·12H₂O) (10 mol%, 49.9 mg)

Procedure:

  • A mixture of resorcinol, ethyl acetoacetate, and this compound dodecahydrate is placed in a round-bottom flask.

  • The mixture is heated at 120°C under solvent-free conditions with stirring.

  • The reaction is monitored by TLC.

  • After completion of the reaction (typically 1-2 hours), the reaction mixture is cooled to room temperature.

  • The solidified product is washed with cold water to remove the catalyst and any unreacted starting materials.

  • The crude product is then recrystallized from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Quantitative Data Summary (Based on analogous Cr(NO₃)₃·9H₂O catalysis):

EntryPhenolβ-KetoesterCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1ResorcinolEthyl acetoacetate101201.592
2PhenolEthyl acetoacetate10120285
3m-CresolEthyl acetoacetate10120288
4CatecholEthyl acetoacetate101202.580
5HydroquinoneEthyl acetoacetate10120375

Note: The data presented is based on reactions catalyzed by chromium(III) nitrate nonahydrate and is expected to be comparable for this compound under similar conditions.

Pechmann Condensation Signaling Pathway

Pechmann_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Phenol Phenol Transesterification Transesterification Product Phenol->Transesterification Lewis Acid Catalysis Ketoester β-Ketoester Ketoester->Transesterification Cr3 Cr³⁺ (from KCr(SO₄)₂) Cr3->Transesterification Cyclization Cyclized Intermediate Cr3->Cyclization Transesterification->Cyclization Intramolecular Hydroarylation Coumarin Coumarin Cyclization->Coumarin Dehydration

Caption: Catalytic cycle of the Pechmann condensation using Cr(III).

Conclusion

This compound is a promising, readily available, and environmentally benign catalyst for important organic transformations. The protocols provided herein for the Biginelli reaction and Pechmann condensation demonstrate its potential for the efficient synthesis of biologically active heterocyclic compounds. These methods offer several advantages, including high yields, short reaction times, and solvent-free conditions, making them attractive for both academic research and industrial applications in drug development. Further exploration of this compound in other Lewis acid-catalyzed reactions is warranted.

References

Preparation of Chromium Potassium Sulfate Solutions for Crystallography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of chromium potassium sulfate (B86663) (KCr(SO₄)₂·12H₂O), also known as chrome alum, solutions for the purpose of single-crystal growth for crystallography. High-quality single crystals are paramount for accurate structural analysis, a critical step in various fields, including drug development. This guide outlines the synthesis of high-purity chromium potassium sulfate, methods for purification, and detailed protocols for growing large, well-defined single crystals suitable for X-ray diffraction analysis.

Introduction

This compound is a double salt that readily forms large, well-defined octahedral crystals from aqueous solutions. Its ability to produce high-quality crystals makes it an excellent model system for studying crystallization processes and a useful compound for crystallographic applications. In drug development and materials science, understanding the principles of crystallization is crucial for obtaining pure crystalline forms of active pharmaceutical ingredients (APIs) and other novel materials. These protocols are designed to provide researchers with a reliable methodology for preparing this compound solutions and growing single crystals for structural analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the successful preparation of solutions and subsequent crystal growth.

PropertyValueReference
Molecular Formula KCr(SO₄)₂·12H₂O[1]
Molecular Weight 499.40 g/mol [2]
Appearance Dark purple, shiny crystals[3]
Crystal System Cubic (forms regular octahedra)[1]
Density 1.83 g/cm³[1]
Melting Point 89 °C[1]
Solubility in Water 24 g/100 mL at 20 °C[1]

Synthesis of High-Purity this compound

For crystallographic studies, it is imperative to start with a high-purity material. While reagent-grade this compound is commercially available, synthesis in the laboratory can provide greater control over purity. The most common method involves the reduction of potassium dichromate.

Protocol 3.1: Synthesis from Potassium Dichromate

This protocol is based on the reduction of hexavalent chromium in potassium dichromate to trivalent chromium in the presence of sulfuric acid and a reducing agent, typically ethanol (B145695).[4]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ethanol (C₂H₅OH, 96%)

  • Distilled water

  • Ice bath

  • Beakers

  • Stirring rod

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL beaker, dissolve 25 g of potassium dichromate in 100 mL of distilled water.

  • Slowly and with constant stirring, add 20 mL of concentrated sulfuric acid to the solution. The solution will become warm. Allow it to cool to room temperature.

  • Place the beaker in an ice bath to cool further.

  • Slowly, and in small portions, add 15 mL of ethanol to the solution while stirring continuously. This reaction is exothermic and produces sulfur dioxide gas; therefore, this step must be performed in a well-ventilated fume hood. The color of the solution will change from orange to a dark, greenish-black.

  • After the addition of ethanol is complete, allow the solution to stand in the fume hood overnight. Large, dark purple crystals of this compound will precipitate.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol to facilitate drying.

  • Dry the crystals on a watch glass at room temperature.

Purification by Recrystallization

To obtain crystals of the highest quality suitable for X-ray diffraction, the synthesized or commercially obtained this compound should be purified by recrystallization.

Protocol 4.1: Single Recrystallization

Materials:

  • Crude this compound

  • Distilled water

  • Beakers

  • Hot plate with magnetic stirrer

  • Crystallizing dish

  • Watch glass

Procedure:

  • Prepare a saturated solution of this compound by dissolving approximately 30 g of the crude salt in 100 mL of distilled water heated to 50-60 °C with stirring.

  • Once fully dissolved, turn off the heat and allow any insoluble impurities to settle.

  • Carefully decant the hot, clear supernatant into a clean, warm crystallizing dish.

  • Cover the dish with a watch glass, leaving a small opening to allow for slow evaporation.

  • Allow the solution to cool slowly to room temperature, undisturbed.

  • As the solution cools and the solvent evaporates, well-formed octahedral crystals will develop.

  • Once a sufficient crop of crystals has formed, carefully decant the mother liquor.

  • Collect the crystals and dry them on filter paper.

Growing Single Crystals for Crystallography

The growth of large, single crystals is the primary objective for crystallographic analysis. The following protocols describe two common methods: slow evaporation and slow cooling.

Solution Preparation

The quality of the crystal is highly dependent on the purity of the solution. It is recommended to use freshly prepared and filtered solutions for crystal growth.

ParameterRecommended Value
Concentration Saturated solution (approx. 24 g/100 mL at 20°C)
Solvent High-purity distilled or deionized water
pH Acidic (natural pH of dissolved alum is ~3-4)

While the natural pH of the solution is acidic, adjusting the pH is generally not necessary for growing high-quality crystals of this compound. However, for other systems, pH can be a critical parameter influencing crystal morphology.[5]

Protocol 5.1: Crystal Growth by Slow Evaporation

This method is straightforward and can yield large, high-quality crystals over time.

Procedure:

  • Prepare a saturated solution of purified this compound in a clean beaker as described in Protocol 4.1.

  • Filter the warm, saturated solution into a clean crystallizing dish to remove any dust or undissolved particles.

  • Cover the dish with a piece of filter paper or a watch glass with a small opening to allow for slow, controlled evaporation.

  • Place the dish in a location with a stable temperature and minimal vibrations.

  • Small seed crystals will form at the bottom of the dish within a few days.

  • Select a well-formed, transparent seed crystal.

  • Prepare a fresh, slightly undersaturated solution of this compound.

  • Suspend the selected seed crystal in the new solution using a fine thread.

  • Allow the solvent to evaporate slowly. The seed crystal will grow in size over several days to weeks.

Protocol 5.2: Crystal Growth by Slow Cooling

This method can produce high-quality crystals more rapidly than slow evaporation.

Procedure:

  • Prepare a saturated solution of purified this compound at an elevated temperature (e.g., 40 °C).

  • Filter the hot solution into a clean, pre-warmed, and sealed container.

  • Place the container in a programmable water bath or a well-insulated container (e.g., a Dewar flask) to ensure a slow and controlled cooling rate.

  • A recommended cooling profile is a decrease of 0.1-0.5 °C per hour.

  • As the solution cools, it will become supersaturated, and crystal growth will initiate, ideally on a suspended seed crystal.

  • Once the solution has reached room temperature, the crystal can be harvested.

Experimental Workflows and Diagrams

Diagram 6.1: Synthesis and Purification Workflow

Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification K2Cr2O7 Potassium Dichromate Reaction Reduction Reaction K2Cr2O7->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Ethanol Ethanol Ethanol->Reaction CrudeCrystals Crude KCr(SO4)2·12H2O Reaction->CrudeCrystals Dissolution Dissolve in Hot Water CrudeCrystals->Dissolution Filtration Hot Filtration Dissolution->Filtration Cooling Slow Cooling & Crystallization Filtration->Cooling PureCrystals High-Purity Crystals Cooling->PureCrystals Crystal_Growth cluster_methods Crystal Growth Methods start Start with High-Purity KCr(SO4)2·12H2O prep_sol Prepare Saturated Solution start->prep_sol filter_sol Filter Solution prep_sol->filter_sol slow_evap Slow Evaporation filter_sol->slow_evap slow_cool Slow Cooling filter_sol->slow_cool seed Select Seed Crystal slow_evap->seed slow_cool->seed growth Crystal Growth seed->growth harvest Harvest Single Crystal growth->harvest characterization Characterization (XRD, Microscopy) harvest->characterization

References

Application Note: A Detailed Protocol for Growing Large Single Crystals of Chromium Potassium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium potassium sulfate (B86663), commonly known as chrome alum (KCr(SO₄)₂·12H₂O), is a double salt of potassium sulfate and chromium(III) sulfate. It forms striking deep purple, regular octahedral crystals.[1][2] The ability to grow large, high-purity single crystals is crucial for various research applications, including studies in crystallography, materials science, and as seeding agents in other crystallization processes. The primary method for growing these crystals is from a supersaturated aqueous solution, which allows for controlled deposition of the solute onto a seed crystal via slow cooling or solvent evaporation.[1][3] Aqueous solutions of chrome alum are typically dark violet but will turn green when heated above 50°C.[2] This protocol provides a detailed, step-by-step methodology for reliably growing large single crystals of chrome alum suitable for research purposes.

Data Presentation

Quantitative data and key parameters for the crystal growth process are summarized in the table below for easy reference.

ParameterValue / DescriptionSource(s)
Chemical Formula KCr(SO₄)₂·12H₂O[2]
Crystal System Cubic (forms regular octahedra)[1][2]
Appearance Dark purple to black crystals[4][5]
Solubility in Water 24 g / 100 mL (at 20°C)[2]
Solution Preparation (Method A) 60 g of KCr(SO₄)₂ per 100 mL of water[4][6]
Solution Preparation (Method B) ~15 g of alum mixture per 25 mL of water[1]
Dissolution Temperature Use hot water (approx. 60°C)[3]
Optimal Growth Temperature Stable room temperature (approx. 25°C)[6]
Solution Color Dark blue-green to violet[4][6]
Thermal Behavior Solution turns green when heated > 50°C[2]

Experimental Protocols

This section outlines the necessary protocols for preparing solutions, generating seed crystals, and growing large single crystals.

Protocol 1: Preparation of a Supersaturated Solution

A stable, supersaturated solution is the foundation for crystal growth. This can be prepared using pure chrome alum or a mixture with standard potassium alum (KAl(SO₄)₂) for lighter, more translucent crystals.[4]

Materials:

  • Chromium potassium sulfate (Chrome Alum)

  • Distilled or deionized water

  • Pyrex beaker or glass jar

  • Heating source (hot plate or microwave)

  • Stirring rod

Procedure:

  • Measure 100 mL of distilled water into a clean beaker.

  • Heat the water to approximately 60°C. Do not boil.[3]

  • Slowly add 60 grams of this compound powder to the hot water while stirring continuously until it is fully dissolved.[4][6] If some solute remains, continue heating gently until the solution is clear.

  • Remove the beaker from the heat source. This clear, hot solution is now saturated at a high temperature.

  • Allow the solution to cool slowly to room temperature, undisturbed. As it cools, it will become supersaturated.

Protocol 2: Generation and Selection of a Seed Crystal

A high-quality seed crystal is essential for growing a large, well-formed single crystal.

Materials:

  • Supersaturated chrome alum solution (from Protocol 1)

  • Shallow, clean dish (e.g., petri dish or saucer)

  • Magnifying glass or low-power microscope

Procedure:

  • Pour a small amount of the supersaturated solution into the shallow dish.[1][4]

  • Cover the dish loosely with a paper towel or filter paper to prevent dust contamination.

  • Place the dish in a cool, dark, and vibration-free location.

  • Allow the solution to stand overnight or for several hours.[4] As the solvent evaporates and the solution cools, small seed crystals will form.

  • Using a magnifying glass, inspect the resulting crystals. Select a seed that is a single, transparent crystal with sharp, well-defined edges and corners.[1] Avoid clusters or malformed crystals.

  • Carefully remove the selected seed crystal with tweezers and set it aside on a clean, dry surface.

Protocol 3: Growth of a Large Single Crystal

This protocol uses the selected seed crystal to grow a larger crystal through slow, controlled solvent evaporation.

Materials:

  • High-quality seed crystal (from Protocol 2)

  • Freshly prepared, filtered supersaturated solution

  • Clean crystal growing vessel (large beaker or jar)

  • Thin, non-reactive thread (e.g., nylon fishing line)

  • Support rod (e.g., pencil or glass rod)

  • Coffee filter or paper towel

Procedure:

  • Tie the selected seed crystal securely with the thin thread.

  • Suspend the crystal from the support rod and lower it into the center of the fresh supersaturated solution, ensuring it does not touch the bottom or sides of the container.[1][6]

  • Cover the mouth of the container with a coffee filter to keep out dust while permitting slow evaporation.[6]

  • Place the entire apparatus in a location with a highly stable temperature, as fluctuations can cause the crystal to partially dissolve.[1] Placing the container inside a larger insulated box (like a Styrofoam cooler) can help maintain thermal stability.[7]

  • Allow the crystal to grow for a period ranging from several days to months, depending on the desired size.[6]

Protocol 4: Solution Maintenance and Crystal Harvesting

Over time, the solution will become less saturated, and crystal growth will slow or stop.

Procedure:

  • Monitor the crystal's growth daily. If growth ceases or the crystal begins to shrink, the solution is no longer sufficiently supersaturated.[1]

  • To replenish the solution, carefully remove the crystal and thread. Set it aside.

  • Gently warm the growing solution and dissolve a small additional amount of chrome alum salt into it.[1]

  • Allow the solution to cool back to room temperature before re-suspending the crystal.

  • Once the crystal has reached the desired size, remove it from the solution.

  • Gently blot the crystal dry with a paper towel. To preserve its structure, as chrome alum can dehydrate in the air, consider coating it with a clear lacquer or storing it in mineral oil.[8]

Experimental Workflow Visualization

The logical flow of the entire crystal growth process, from initial preparation to the final harvested crystal, is depicted in the diagram below.

G prep 1. Prepare Supersaturated Solution seed_gen 2. Generate Seed Crystals (Evaporation/Cooling) prep->seed_gen select 3. Select High-Quality Seed Crystal seed_gen->select suspend 4. Suspend Seed in Fresh Supersaturated Solution select->suspend growth 5. Slow Evaporation for Crystal Growth suspend->growth maintain 6. Monitor & Maintain Solution (Refresh if Needed) growth->maintain maintain->growth Continue Growth harvest 7. Harvest & Dry Large Single Crystal maintain->harvest Growth Complete

Caption: Workflow for growing large single crystals.

References

Application Notes: Preparation of Analytical Standards Using Chromium Potassium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium potassium sulfate (B86663) dodecahydrate (KCr(SO₄)₂·12H₂O), also known as chrome alum, is a high-purity, crystalline solid that serves as an excellent primary standard for the preparation of analytical chromium solutions. Its stability, high molecular weight, and well-defined stoichiometry make it a reliable source for creating accurate and reproducible chromium standards for a variety of analytical applications, including spectroscopy (AAS, ICP-OES, ICP-MS), chromatography, and wet chemical methods. This document provides detailed protocols for the preparation of chromium analytical standards using ACS reagent grade chromium potassium sulfate.

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its proper handling and use in the preparation of analytical standards.

PropertyValue
Chemical Formula KCr(SO₄)₂·12H₂O
Molecular Weight 499.40 g/mol
Appearance Dark purple, violet, or black crystals[1]
Purity (ACS Reagent) 98.0 - 102.0%[1][2]
Solubility in Water Highly soluble; approximately 24 g/100 mL at 20°C
Melting Point 89 °C[1]
Stability Stable under normal conditions; efflorescent in dry air.[3][4]

Purity and Impurities

The quality of the analytical standard is directly dependent on the purity of the starting material. ACS reagent grade this compound is recommended for the highest accuracy. A typical certificate of analysis may include the following impurity limits:

ImpurityMaximum Allowed Concentration (%)
Insoluble Matter≤ 0.01
Chloride (Cl)≤ 0.002
Aluminum (Al)≤ 0.02
Ammonium (NH₄)≤ 0.01
Heavy Metals (as Pb)≤ 0.01
Iron (Fe)≤ 0.01

Data sourced from typical ACS reagent grade specifications.

Experimental Protocols

Preparation of a 1000 ppm Chromium Stock Solution

This protocol describes the preparation of a 1 L stock solution containing 1000 mg/L (ppm) of chromium.

Materials:

  • This compound dodecahydrate (KCr(SO₄)₂·12H₂O), ACS reagent grade

  • Deionized water (ASTM Type I)

  • Nitric acid (HNO₃), trace metal grade

  • 1000 mL volumetric flask, Class A

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Beakers

  • Funnel

  • Hot plate

Calculation of Required Mass:

To prepare a 1000 ppm (1 g/L) Cr solution, the mass of KCr(SO₄)₂·12H₂O required is calculated as follows:

  • Molecular weight of KCr(SO₄)₂·12H₂O = 499.40 g/mol

  • Atomic weight of Cr = 52.00 g/mol

  • Mass of KCr(SO₄)₂·12H₂O = (1 g Cr) * (499.40 g KCr(SO₄)₂·12H₂O / 52.00 g Cr) = 9.604 g

Procedure:

  • Accurately weigh approximately 9.604 g of this compound dodecahydrate.

  • Transfer the weighed salt to a 500 mL beaker.

  • Add approximately 200 mL of deionized water and 10 mL of nitric acid.

  • Gently heat the solution on a hot plate with stirring to facilitate dissolution. The solution will initially be dark violet and may turn green upon heating.[5]

  • Once the salt is completely dissolved, allow the solution to cool to room temperature.

  • Quantitatively transfer the cooled solution to a 1000 mL volumetric flask using a funnel.

  • Rinse the beaker and funnel several times with small volumes of deionized water, adding the rinsings to the volumetric flask.

  • Dilute the solution to the mark with deionized water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a clean, labeled polypropylene (B1209903) or amber glass bottle for storage.

Preparation of Working Standard Solutions

Working standards of lower concentrations can be prepared by serial dilution of the 1000 ppm stock solution.

Materials:

  • 1000 ppm Chromium Stock Solution

  • Deionized water (ASTM Type I)

  • Nitric acid (HNO₃), trace metal grade

  • Volumetric flasks (e.g., 100 mL), Class A

  • Pipettes, Class A

Procedure for a 10 ppm Working Standard:

  • Pipette 10.00 mL of the 1000 ppm chromium stock solution into a 1000 mL volumetric flask.

  • Add 10 mL of nitric acid to the flask to maintain acidity and stability.

  • Dilute to the mark with deionized water.

  • Stopper the flask and mix thoroughly.

  • This solution should be prepared fresh as needed.

Stability and Storage

  • Stock Solution: The 1000 ppm chromium stock solution, when acidified and stored in a tightly sealed polypropylene or amber glass bottle in a cool, dark place, is stable for up to one year.[2]

  • Working Solutions: Dilute working standards are less stable and should be prepared fresh daily for the most accurate results.

  • Aqueous solutions of this compound are acidic.[5]

  • Avoid exposure to light and extreme temperatures, as this can affect the stability of the solution.

Visualization of Workflows

Preparation of 1000 ppm Chromium Stock Solution

stock_solution_workflow cluster_prep Stock Solution Preparation cluster_transfer Volumetric Preparation cluster_storage Storage weigh Weigh 9.604 g KCr(SO4)2·12H2O dissolve Dissolve in 200 mL H2O + 10 mL HNO3 weigh->dissolve heat Gently Heat to Dissolve dissolve->heat cool Cool to Room Temperature heat->cool transfer Transfer to 1000 mL Flask cool->transfer rinse Rinse Beaker and Funnel transfer->rinse dilute Dilute to Mark with H2O rinse->dilute mix Stopper and Mix dilute->mix store Store in Labeled Polypropylene Bottle mix->store

Caption: Workflow for preparing a 1000 ppm chromium stock solution.

Preparation of Working Standard Solutions from Stock

working_standard_workflow stock 1000 ppm Cr Stock Solution pipette Pipette Aliquot of Stock Solution stock->pipette transfer Transfer to Volumetric Flask pipette->transfer add_acid Add Diluent (e.g., 1% HNO3) transfer->add_acid dilute Dilute to Mark add_acid->dilute mix Stopper and Mix dilute->mix working_std Working Standard (e.g., 10 ppm Cr) mix->working_std

Caption: Workflow for preparing working standards by dilution.

References

Application of Chromium Potassium Sulfate in the Fixation and Preparation of Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chromium potassium sulfate (B86663), commonly known as chrome alum, is a hydrated double sulfate of potassium and chromium with the chemical formula KCr(SO₄)₂·12H₂O. While historically investigated for its properties as a fixative, its primary and most effective application in modern histology and pathology is not as a primary fixative agent but as a crucial component of adhesives for mounting tissue sections onto microscope slides. When used alone as a fixative, chromium (III) salts can lead to significant cytoplasmic damage and structural distortions in tissues.[1][2] However, its ability to form coordinate bonds and cross-link macromolecules makes it highly valuable in specific contexts, particularly in conjunction with other reagents.

The principal applications of chromium potassium sulfate in the context of biological tissue preparation are:

  • Microscope Slide Adhesive: In combination with gelatin, chrome alum is widely used to coat microscope slides. This "subbing" solution provides a robust adhesive layer that prevents tissue sections from detaching during subsequent staining and washing steps, which can often be harsh. This is particularly beneficial for thick sections or when techniques involving significant fluid exchange are employed. The adhesive property is attributed to the covalent bonding of chromium to both the glass surface and proteins within the tissue section.[3]

  • Co-fixative or Post-fixation Treatment: Although not a standard primary fixative, chromic salts can be included in fixative mixtures to enhance the preservation of certain tissue components.[1][2] The cross-linking action of chromium (III) ions with carboxyl groups of macromolecules, while slow, can improve structural integrity.[1][2] This is most effective in solutions with a pH between 2.3 and 3.2.[1][2] It has also been suggested that chromium (III) could be used as a post-fixation treatment to protect tissues from the adverse effects of paraffin (B1166041) embedding and to enhance the contrast of collagen fibrils in electron microscopy.[1][2]

The mechanism of action for its cross-linking properties involves the formation of coordinate bonds between chromium (III) ions and ionized carboxyl groups on macromolecules, effectively creating bridges that stabilize the tissue structure.[1][2]

Data Presentation

While extensive quantitative data on the performance of this compound as a fixative is limited in the literature, the following table summarizes its qualitative advantages and disadvantages based on available information.

ParameterPerformance of this compound
Primary Fixation Poor; causes cytoplasmic damage and structural distortion when used alone.[1][2]
Co-fixative/Post-fixation Can improve structural preservation when mixed with other fixatives.[1][2]
Tissue Hardening Moderate.
Penetration Rate Slow.[1][2]
Shrinkage/Swelling Can cause significant distortion when used as a primary fixative.[1][2]
Antigen Preservation Not well-documented; likely suboptimal due to protein cross-linking.
Ultrastructure Preservation Not recommended as a primary fixative for electron microscopy. May have potential for enhancing collagen contrast as a post-fixative.[1][2]
Use as a Slide Adhesive Excellent; significantly improves adhesion of tissue sections to glass slides.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of Chrome Alum-Gelatin Solution for Microscope Slide Coating

This protocol describes the preparation of a chrome alum-gelatin solution used to coat microscope slides, enhancing the adhesion of tissue sections.

Materials:

  • Gelatin (Type A)

  • This compound dodecahydrate (KCr(SO₄)₂·12H₂O)

  • Distilled water

  • Glass beakers

  • Magnetic stirrer with hot plate

  • Filter paper (optional)

Procedure:

  • In a 1-liter beaker, heat 500 ml of distilled water to approximately 50-60°C.[6]

  • Slowly add 2.5 grams of gelatin to the warm water while stirring continuously with a magnetic stirrer. Avoid clump formation.[6][7]

  • Continue stirring until the gelatin is completely dissolved and the solution is clear.

  • Weigh out 0.25 grams of this compound and add it to the gelatin solution.[6][7]

  • Stir until the chrome alum is fully dissolved. The solution will turn a pale blue or violet color.

  • (Optional) For a clearer solution, filter it through Whatman filter paper.[6]

  • The solution is now ready for use. For best results, use the solution fresh. It can be stored at 4°C for a few days; if stored, warm to room temperature and filter before use.[6]

Protocol 2: Coating of Microscope Slides with Chrome Alum-Gelatin

This protocol outlines the procedure for applying the chrome alum-gelatin solution to microscope slides.

Materials:

  • Clean, grease-free microscope slides

  • Slide racks

  • Chrome alum-gelatin solution (from Protocol 1)

  • Staining dish or appropriate container

  • Drying oven or dust-free drying rack

Procedure:

  • Place clean, dry microscope slides into a slide rack.

  • Immerse the rack of slides into the freshly prepared and slightly warm (around 40-50°C) chrome alum-gelatin solution for 1-3 minutes, ensuring all slide surfaces are thoroughly coated.[5][8]

  • Slowly withdraw the slide rack from the solution.

  • Drain the excess solution by tilting the rack and blotting the bottom edge on absorbent paper.

  • Place the slides in a dust-free environment to air-dry vertically. Alternatively, they can be dried in an oven at 37-60°C for at least one hour to overnight.[5][8][9]

  • Once completely dry, store the coated slides in a slide box at room temperature in a low-humidity environment.[5] Properly stored slides can be kept indefinitely.[5]

Visualizations

Experimental Workflow for Slide Coating

experimental_workflow cluster_prep Solution Preparation cluster_coating Slide Coating p1 Heat Distilled Water p2 Dissolve Gelatin p1->p2 p3 Dissolve Chrome Alum p2->p3 p4 Filter Solution (Optional) p3->p4 c1 Immerse Clean Slides p4->c1 Use Fresh Solution c2 Drain Excess Solution c1->c2 c3 Dry Slides c2->c3 c4 Store Coated Slides c3->c4

Caption: Workflow for preparing chrome alum-gelatin coated microscope slides.

Mechanism of Chromium (III) Cross-linking

mechanism M1 Protein 1 COOH1 -COOH M2 Protein 2 COOH2 -COOH Cr Cr³⁺ COOH1->Cr Coordinate Bond COOH2->Cr Coordinate Bond

References

Troubleshooting & Optimization

"preventing efflorescence in chromium potassium sulfate crystals"

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with chromium potassium sulfate (B86663) (KCr(SO₄)₂·12H₂O) crystals, with a focus on preventing and addressing efflorescence.

Frequently Asked Questions (FAQs)

Q1: What is efflorescence in the context of chromium potassium sulfate crystals?

A1: Efflorescence is a process that occurs in hydrated salts, such as this compound dodecahydrate. It is the loss of water of crystallization when the crystal is exposed to an environment with low relative humidity.[1][2] This dehydration process leads to a change in the crystal's structure, resulting in the formation of a white, opaque, and often powdery layer on the surface of the normally dark violet, translucent crystal.

Q2: What causes my dark purple this compound crystals to turn white and opaque?

A2: The white, opaque appearance is a direct result of efflorescence.[1] The crystal lattice of this compound includes twelve water molecules (dodecahydrate). When the partial pressure of water vapor in the surrounding air is lower than the dissociation pressure of the hydrated crystal, the water molecules migrate from the crystal to the air. This loss of integrated water disrupts the crystalline structure, causing the change in appearance and integrity.

Q3: Is efflorescence reversible? Can I restore an affected crystal?

A3: The physical change to the crystal surface is not directly reversible. You cannot simply wipe off the white powder to restore the original crystal face. The recommended "cure" for an effloresced crystal is to dissolve it in distilled water and regrow it under controlled conditions.[1]

Q4: How does humidity affect the stability of the crystals?

A4: Humidity is the most critical environmental factor.

  • Low Relative Humidity: Promotes efflorescence by drawing water out of the crystal structure.[2]

  • High Relative Humidity: Can prevent efflorescence. However, excessively high humidity can lead to the opposite problem, deliquescence, where the crystal absorbs too much moisture from the air and begins to dissolve. Maintaining a stable, moderately humid environment is key to long-term preservation.

Q5: Are there any coatings that can prevent efflorescence?

A5: Yes, applying a protective, moisture-impermeable barrier is a highly effective prevention strategy. Common successful coatings include clear nail polish, paraffin (B1166041) oil, or clear spray lacquers like those based on polyurethane.[2][3] These coatings seal the crystal surface from the ambient air, preventing the loss of water. Another advanced technique involves growing a clear, stable layer of potassium alum over the chrome alum crystal.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter with your crystals.

Problem: My crystals developed a white, powdery coating overnight.

Possible Cause Recommended Solution
Exposure to Dry Air: The crystal was left in an open environment with low ambient humidity. This is the most common cause.1. Immediately move the crystal to a sealed container. 2. To prevent future occurrences, choose an appropriate long-term storage method (see Table 1). 3. If the aesthetic of the crystal is critical, the best option is to dissolve and regrow it.[1]
Improper Storage Container: The container used for storage is not airtight, allowing for slow dehydration over time.1. Transfer the crystal to a certified airtight container or a desiccator cabinet (without desiccant). 2. For added stability, you can place a small beaker of a saturated salt solution that maintains a moderate relative humidity inside the sealed container.

Problem: My crystals are crumbling and have lost their sharp edges.

Possible Cause Recommended Solution
Advanced Efflorescence: Prolonged exposure to dry conditions has led to significant water loss, compromising the crystal's structural integrity.1. At this stage, the crystal cannot be salvaged. The only recourse is to dissolve the material and recrystallize it. 2. Implement a rigorous prevention strategy for new crystals, such as applying a protective coating immediately after drying (see Protocol 1).

Data Presentation

Table 1: Comparison of Storage Methods for Preventing Efflorescence

Storage MethodEfficacyProsCons
Open Air (Ambient Lab Conditions) Very LowNo setup required.Highly susceptible to efflorescence due to fluctuating humidity. Not recommended.
Sealed Airtight Container HighSimple, low-cost, and effective at isolating the crystal from dry air.[2]Does not actively regulate humidity; effectiveness depends on the quality of the seal.
Humid Environment (e.g., Desiccator with Water) Very HighActively maintains a high-humidity environment to prevent water loss.Risk of deliquescence (dissolving) if humidity is too high. Requires monitoring.
Protective Coating (e.g., Nail Polish, Paraffin Oil) Very HighProvides a permanent, robust barrier against moisture loss.[2][3] Allows for display in open air.Can be difficult to apply evenly; may slightly alter the crystal's surface appearance.

Experimental Protocols

Protocol 1: Application of a Protective Coating to Prevent Efflorescence

This protocol details the method for applying a coating of clear nail polish to a this compound crystal.

1. Materials:

  • A well-formed, dry this compound crystal.

  • Clear, high-gloss nail polish (polyurethane-based is recommended).

  • Fine-tipped applicator brush (or the brush included with the polish).

  • Soft, lint-free cloth.

  • Tweezers or gloved hands.

  • Well-ventilated workspace.

2. Methodology:

  • Crystal Preparation: Ensure the crystal is completely dry and free of any surface dust or debris. Gently wipe with a soft, lint-free cloth if necessary. Handle the crystal with tweezers or gloves to avoid transferring oils from your skin.

  • First Coat Application: Open the nail polish. Using the applicator brush, apply a thin, even layer of the polish to one half of the crystal. Work quickly and methodically to avoid drips.

  • Drying: Place the crystal on a non-stick surface with the coated side up and allow it to dry completely. Drying time will vary based on the polish and ambient conditions but is typically 30-60 minutes.

  • Second Coat Application: Once the first half is dry, turn the crystal over and apply a thin, even coat to the remaining uncoated surfaces. Ensure there is a slight overlap with the first coat to create a complete seal.

  • Final Curing: Allow the fully coated crystal to cure in a well-ventilated area for at least 24 hours. This ensures the coating is fully hardened and the seal is impermeable. The crystal can now be stored in open air.

Visualizations

Efflorescence_Mechanism cluster_crystal Crystal State cluster_env Environmental Trigger cluster_process Physical Process A Stable Hydrated Crystal (KCr(SO₄)₂·12H₂O) Translucent Violet D H₂O Migration (Crystal → Air) A->D B Dehydrated Surface (Powdery & Opaque) C Low Relative Humidity C->D D->B

Caption: The mechanism of efflorescence in hydrated crystals.

Troubleshooting_Workflow start Observation: Crystal has a white, opaque surface. q1 Was the crystal left in open, dry air? start->q1 sol1 Cause: Efflorescence due to low ambient humidity. q1->sol1 Yes q2 Is the crystal crumbling or severely degraded? q1->q2 No act1 Action: Store in an airtight container immediately. sol1->act1 end_ok Resolution: Future damage prevented. act1->end_ok sol2 Cause: Advanced efflorescence and structural failure. q2->sol2 Yes q2->end_ok No act2 Action: Dissolve and regrow the crystal. Apply a protective coating to the new crystal. sol2->act2 end_regrow Resolution: Material salvaged for recrystallization. act2->end_regrow

Caption: Troubleshooting flowchart for efflorescence on crystals.

Experimental_Workflow A 1. Select & Clean Crystal B 2. Apply Thin Coat to First Half A->B C 3. Air Dry Completely (30-60 min) B->C D 4. Apply Thin Coat to Second Half (Overlap) C->D E 5. Final Cure (24 hours) D->E F 6. Crystal is Sealed & Protected E->F

Caption: Experimental workflow for applying a protective coating.

References

"troubleshooting color change in chromium potassium sulfate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working with chromium potassium sulfate (B86663) (chrome alum) solutions. Below are frequently asked questions and guides to address common issues, particularly focusing on color changes observed during experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared chromium potassium sulfate solution is green, not the expected violet color. What happened?

A1: A green coloration in a freshly prepared this compound solution is typically due to the formation of a green sulfato-complex of chromium. This can occur if the temperature of the solution exceeded 50°C during preparation.[1][2][3] The violet color is characteristic of the hexaaqua-complex, [Cr(H₂O)₆]³⁺, which is stable at lower temperatures. If the solution was heated to dissolve the solute, it is likely that the water ligands were replaced by sulfate ions, resulting in the green complex.[2][4]

Q2: How can I revert my green this compound solution back to the violet color?

A2: Reverting the green sulfato-complex back to the violet hexaaqua-complex can be a slow process. It requires cooling the solution and allowing it to stand at a low temperature for an extended period, which could range from several days to weeks.[2] Patience is key, as the ligand exchange process back to the hydrated form is not rapid. Storing the solution in a cool, dark place can facilitate this change.

Q3: My violet this compound solution turned green after being left at room temperature for a long time. Is this normal?

A3: While heating is the primary cause of the violet-to-green color change, prolonged standing, especially in the presence of light or elevated ambient temperatures, can also promote the slow formation of the more stable green sulfato-complex.[2] It is advisable to store the solution in a cool, dark place to maintain the violet color.[5]

Q4: The solid crystals of this compound have changed from violet to a dull, opaque color and are crumbling. What is the cause?

A4: This degradation is likely due to the efflorescence of the crystals, which is the loss of water of crystallization when exposed to dry air.[5][6] this compound dodecahydrate (KCr(SO₄)₂·12H₂O) is stable in its crystalline form when the surrounding atmosphere has sufficient humidity. In a very dry environment, it will dehydrate, causing the crystal structure to break down, leading to a change in color and physical integrity.[6] To prevent this, store the crystals in a tightly sealed container.[7]

Q5: I observed a pungent smell during the synthesis of this compound from potassium dichromate and ethanol (B145695). Is this a sign of a problem?

A5: No, this is a normal observation during this specific synthesis method. The reaction involves the oxidation of ethanol to acetaldehyde (B116499) and then to acetic acid by potassium dichromate.[8] The pungent, vinegar-like smell is due to the formation of acetic acid as a byproduct.[8]

Data Presentation

The color of this compound is highly dependent on the coordination environment of the chromium(III) ion. The following table summarizes the expected colors under different conditions.

ConditionComplex IonColor
Solid Crystalline Form (dodecahydrate)[Cr(H₂O)₆]³⁺Deep Violet[7][9]
Aqueous Solution (cool, freshly prepared)[Cr(H₂O)₆]³⁺Violet[1][3]
Aqueous Solution (heated > 50°C)Sulfato-complexesGreen[1][2][3]
Dehydrated SolidAnhydrous/lower hydratesOpaque/Dull Greenish-Grey

Experimental Protocols

Protocol 1: Preparation of a Standard Violet this compound Solution

  • Objective: To prepare a 0.1 M solution of this compound with the characteristic violet color.

  • Materials:

    • This compound dodecahydrate (KCr(SO₄)₂·12H₂O)

    • Distilled or deionized water

    • Volumetric flask

    • Beaker

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out the required amount of this compound dodecahydrate for the desired volume and concentration. For a 0.1 M solution, this is approximately 49.9 g/L.

    • Add the weighed solid to a beaker containing a volume of distilled water less than the final desired volume.

    • Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution at room temperature until the solid is completely dissolved. Crucially, do not heat the solution , as this will cause a color change to green.[1][3]

    • Once dissolved, carefully transfer the solution to a volumetric flask of the appropriate size.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

    • Add distilled water to the volumetric flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • The resulting solution should be a clear, deep violet color. Store in a cool, dark place.

Protocol 2: Reversion of a Green Solution to Violet

  • Objective: To revert a heat-induced green this compound solution back to its violet form.

  • Procedure:

    • Ensure the green solution is in a sealed container to prevent evaporation.

    • Place the container in a cool, dark environment, such as a refrigerator or a cold room (4-8°C).

    • Allow the solution to stand undisturbed. The reversion to the violet hexaaqua-complex is a slow process and may take several days to weeks.[2]

    • Periodically inspect the color of the solution without agitating it. The green color will gradually fade and be replaced by the characteristic violet hue.

Visualizations

Below are diagrams illustrating key troubleshooting and chemical pathways.

G start Solution Color Issue q1 Is the solution green? start->q1 a1_yes Was the solution heated above 50°C? q1->a1_yes Yes q2 Is the solid crumbling and discolored? q1->q2 No a1_no Was the solution exposed to light or high ambient temperatures? a1_yes->a1_no No res1 Formation of green sulfato-complex. a1_yes->res1 Yes res2 Slow formation of sulfato-complex. a1_no->res2 Yes sol1 Cool and store in the dark. Color may revert over time. res1->sol1 res2->sol1 end Issue Resolved sol1->end a2_yes Was the solid exposed to dry air? q2->a2_yes Yes res3 Dehydration (loss of water of crystallization). a2_yes->res3 Yes sol2 Store in a tightly sealed container. res3->sol2 sol2->end G violet_complex [Cr(H₂O)₆]³⁺ (Hexaaqua-complex) green_complex [Cr(SO₄)(H₂O)₅]⁺ + SO₄²⁻ (Sulfato-complex) violet_complex->green_complex Heat (>50°C) or prolonged standing green_complex->violet_complex Cooling & aging (days to weeks)

References

Technical Support Center: Optimizing Recrystallization of Chrome Alum for High Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of chrome alum (Potassium Chromium(III) Sulfate Dodecahydrate, KCr(SO₄)₂·12H₂O) for achieving high purity.

Troubleshooting Guide

Problem: My chrome alum solution has turned green and will not crystallize.

  • Cause: This is the most common issue encountered and is due to the formation of a green sulfato-complex of chromium(III). This occurs when the solution is heated to temperatures significantly above 40°C.[1][2] This green complex is highly soluble and does not readily crystallize.[1][2] The desired violet or purple color of a chrome alum solution indicates the presence of free aquated Cr(3+) ions, which are necessary for crystallization.[1]

  • Solution: The primary remedy is patience. The green sulfato-complex will slowly revert to the crystallizable purple aquated form over time, a process that can take several days to weeks, or even months, at room temperature.[1][2] To avoid this issue in the future, ensure that the temperature of the solution does not exceed 40-50°C during preparation.[1][3]

  • Can I use a seed crystal to force crystallization from the green solution? No, a seed crystal will not induce crystallization in the green solution because the chemical structure has been altered to the more soluble complex.[1]

Problem: I am getting a large quantity of small crystals instead of large, single crystals.

  • Cause: This is typically due to rapid cooling of a supersaturated solution, which leads to spontaneous nucleation at many points.[4] An excessive number of nucleation sites can also be a contributing factor.[4]

  • Solution:

    • Control the Cooling Rate: Allow the saturated solution to cool as slowly as possible. Insulating the container can help achieve a slower cooling rate. Slow crystallization is key to obtaining pure, well-defined crystals.[5]

    • Use a Seed Crystal: Prepare a small, well-formed "seed" crystal. Suspend this seed crystal via a thread into a solution that is just saturated.[6][7] This provides a single nucleation site for crystal growth.

    • Minimize Agitation: Keep the crystallizing solution in an undisturbed location.[7]

Problem: No crystals are forming, even after the solution has cooled.

  • Cause: The solution is likely not sufficiently supersaturated.[8] This means the concentration of chrome alum is too low for crystals to form upon cooling.[6]

  • Solution: Gently heat the solution to evaporate some of the water, thereby increasing the concentration of the chrome alum.[8] Be careful not to overheat and cause the green complex to form. After concentrating the solution, allow it to cool slowly. Alternatively, scraping the inner wall of the beaker with a glass rod can sometimes initiate crystallization.[6]

Problem: The resulting crystals appear cloudy or contain visible impurities.

  • Cause: The initial solution may have contained insoluble impurities.

  • Solution: Before allowing the solution to cool, perform a hot gravity filtration to remove any undissolved particles.[6][9] Recrystallization is a powerful purification technique; dissolving the impure crystals and repeating the crystallization process will yield a purer product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dissolving chrome alum for recrystallization?

A1: While heating increases solubility, it is crucial to keep the temperature below 40-50°C to prevent the formation of the non-crystallizable green chromium sulfato-complex.[1][2][3] A gentle warming is sufficient.

Q2: Why is a slightly acidic solution recommended for crystallization?

A2: Adding a few drops of dilute sulfuric acid can help prevent the hydrolysis of the chromium ions and stabilize the solution, which is beneficial for forming pure crystals.[5][9]

Q3: What is the typical solubility of chrome alum in water?

A3: The solubility of chrome alum is highly dependent on temperature. This property is what allows for purification via recrystallization.

Temperature (°C)Solubility ( g/100 mL)
20~12.5
25~24.4

Note: Solubility data can vary slightly between sources. The value at 25°C is from a wiki source referencing 244g/100g H2O, which is equivalent to 24.4g/100mL for dilute solutions.[1] The value at 20°C is approximately 12.5 g/100 mL.[5]

Q4: How can I grow a layered crystal with both chrome alum and regular alum?

A4: You can grow a layered, or "striped," crystal by alternating the growing solution. First, grow a core crystal of chrome alum. Then, suspend this crystal in a saturated solution of potassium alum (regular alum) to grow a clear outer layer. This process can be repeated to create multiple layers.[2]

Q5: What are the expected properties of high-purity chrome alum crystals?

A5: High-purity chrome alum forms deep violet, octahedral (eight-faced) crystals.[9] The solution of these crystals should also be violet/purple, not green.[1]

Experimental Protocols

Protocol 1: High-Purity Recrystallization of Chrome Alum

This protocol assumes you have existing, potentially impure, chrome alum crystals.

  • Preparation of a Saturated Solution:

    • In a beaker, add the impure chrome alum crystals to distilled water.

    • Gently warm the mixture on a hot plate, keeping the temperature below 40°C. Stir continuously until no more solid dissolves. A saturated solution is achieved when a small amount of undissolved crystal remains at the bottom.

  • Hot Filtration:

    • If any insoluble impurities are visible, perform a gravity filtration of the hot solution into a clean crystallizing dish or beaker. This step should be done quickly to prevent premature crystallization in the funnel.

  • Controlled Cooling:

    • Cover the beaker with a watch glass or filter paper to prevent dust from entering and to slow down evaporation.[10]

    • Place the beaker in a location where it will not be disturbed and can cool slowly to room temperature. For even slower cooling, the beaker can be placed inside an insulated container.

  • Crystal Harvesting:

    • Once a sufficient crop of crystals has formed, carefully decant the remaining solution (the mother liquor).

    • Wash the crystals with a small amount of ice-cold distilled water or an ethanol (B145695)/water mixture to remove any remaining mother liquor.[6][11]

    • Dry the crystals by pressing them between filter papers or by air drying.[3]

Protocol 2: Synthesis and Purification of Chrome Alum from Potassium Dichromate

This protocol outlines the synthesis followed by crystallization. Caution: Potassium dichromate is highly toxic and a carcinogen. Concentrated sulfuric acid is extremely corrosive. This procedure must be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Initial Dissolution:

    • Dissolve potassium dichromate (K₂Cr₂O₇) in distilled water in a beaker. For example, use 9.8g of potassium dichromate in 40mL of water.[11]

    • Slowly and carefully add concentrated sulfuric acid (H₂SO₄) to the solution while stirring. For the example quantity, 7.6mL of acid would be used.[11] This reaction is exothermic.

  • Reduction of Chromium (VI):

    • Cool the solution in an ice bath.

    • Slowly add ethanol (C₂H₅OH) dropwise to the solution with constant stirring.[3] A vigorous reaction will occur as the orange dichromate is reduced to green chromium(III). The temperature should be monitored and not allowed to rise excessively. For the example quantities, 6.3mL of ethanol would be used.[11]

  • Crystallization:

    • Once the reaction is complete, the solution will be a very dark, almost black, color. Cover the beaker and allow it to stand undisturbed for several days to a week.[2][11]

    • The slow formation of deep violet octahedral crystals of chrome alum will occur.

  • Isolation and Purification:

    • Follow steps 4 (Crystal Harvesting) from Protocol 1 to isolate and dry the pure chrome alum crystals.

Visualizations

Recrystallization_Workflow Experimental Workflow for Chrome Alum Recrystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_purify Purification start Start with Impure Chrome Alum dissolve Dissolve in Water (Temp < 40°C) start->dissolve check_impurities Insoluble Impurities? dissolve->check_impurities hot_filter Hot Gravity Filtration check_impurities->hot_filter Yes saturated_sol Obtain Clear Saturated Solution check_impurities->saturated_sol No hot_filter->saturated_sol cool Slow, Undisturbed Cooling saturated_sol->cool harvest Harvest Crystals (Decant Mother Liquor) cool->harvest wash Wash with Cold Ethanol/Water Mix harvest->wash dry Dry Crystals wash->dry final_product High-Purity Chrome Alum Crystals dry->final_product

Caption: Workflow for optimizing the recrystallization of chrome alum.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Observe Crystallization Outcome issue1 Problem: Green Solution, No Crystals start->issue1 issue2 Problem: Many Small Crystals start->issue2 issue3 Problem: No Crystals Formed start->issue3 cause1 Cause: Solution Heated > 40-50°C Forms Soluble Complex issue1->cause1 cause2 Cause: Rapid Cooling or Too Many Nuclei issue2->cause2 cause3 Cause: Solution is Not Supersaturated issue3->cause3 solution1 Solution: Let stand for days/weeks at room temperature. Maintain Temp < 40°C in future. cause1->solution1 solution2 Solution: 1. Ensure slow cooling. 2. Use a single seed crystal. 3. Minimize disturbance. cause2->solution2 solution3 Solution: Gently evaporate some water to concentrate the solution. cause3->solution3

Caption: Logical relationships for troubleshooting chrome alum crystallization.

References

Technical Support Center: Inhibiting Dehydration of Chromium Potassium Sulfate Dodecahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium potassium sulfate (B86663) dodecahydrate (KCr(SO₄)₂·12H₂O), commonly known as chrome alum. This document addresses the common issue of crystal dehydration and provides guidance on prevention and mitigation strategies.

Troubleshooting Guides

Problem: Crystals are changing color (from deep purple to a dull, opaque green or grey) and becoming powdery.

This is a classic sign of dehydration, where the crystal lattice loses its water of crystallization. This process, also known as efflorescence, is primarily caused by exposure to low-humidity environments.[1]

Immediate Corrective Actions:

  • Isolate the Crystals: Immediately place the affected crystals in a sealed container to prevent further dehydration.

  • Assess the Environment: Measure the relative humidity (RH) of the storage area. Chrome alum is known to be unstable in dry air.[2]

Long-Term Prevention Strategies:

  • Controlled Humidity Storage: Store crystals in an environment with controlled humidity. The ideal storage condition is an atmosphere in equilibrium with a saturated solution of chromium potassium sulfate.

  • Sealed Containers: Use airtight containers for storage. For enhanced stability, a small, open vial of a saturated solution of the same salt can be placed inside the container to maintain a constant relative humidity.

  • Protective Coatings: For crystals that need to be handled or displayed, a protective coating can be applied.

Problem: Attempts to coat the crystals with a polymer resulted in dissolution or a poor-quality finish.

The choice of solvent for the coating material is critical. As chrome alum is highly soluble in water, aqueous-based coatings should be avoided.[3]

Recommendations:

  • Solvent Selection: Use a non-aqueous solvent for the polymer coating.

  • Coating Material: Consider using materials like clear acrylic lacquer or nail polish dissolved in a non-polar solvent.

  • Application Technique: Apply the coating in thin layers, allowing each layer to dry completely before applying the next. This minimizes the crystal's exposure to the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions to prevent the dehydration of this compound dodecahydrate?

A1: The most effective method is to store the crystals in a sealed container over a saturated solution of this compound. This creates a microenvironment with a stable relative humidity that prevents the crystals from losing their water of crystallization. General guidance for storing efflorescent solids is in a cool, dry, and well-ventilated area in a tightly closed container.[4]

Q2: Can I use a standard laboratory desiccator for storage?

A2: A standard desiccator containing a desiccant like silica (B1680970) gel is not recommended for long-term storage of chrome alum. The very low humidity environment inside a desiccator will actively draw water out of the crystals, accelerating dehydration.

Q3: What is the mechanism behind the color change during dehydration?

A3: The vibrant deep purple color of this compound dodecahydrate is due to the electronic transitions within the hydrated chromium(III) ion complex. When the water of crystallization is lost, the coordination environment of the chromium ion changes, which in turn alters its light absorption properties, resulting in a color shift to green or grey.

Q4: Are there any quantitative data on the stable humidity range for chrome alum?

Experimental Protocols

Protocol for Preparing a Controlled Humidity Storage Environment

This protocol describes how to create a stable environment for storing hydrated crystals using a saturated salt solution.

Materials:

  • Airtight container (e.g., a glass jar with a screw cap, a desiccator cabinet without desiccant)

  • This compound dodecahydrate

  • Distilled water

  • A small, open container (e.g., a beaker or petri dish) that fits inside the larger airtight container.

Procedure:

  • Prepare a saturated solution of this compound by adding an excess of the salt to distilled water in the small, open container.

  • Stir the solution to ensure saturation. Some undissolved crystals should remain at the bottom.

  • Place the open container with the saturated solution inside the larger airtight container.

  • Place the this compound dodecahydrate crystals to be stored in the airtight container, ensuring they do not come into direct contact with the saturated solution.

  • Seal the airtight container. The vapor pressure of the saturated solution will maintain a constant relative humidity inside the container, preventing the dehydration of the stored crystals.

Protocol for Applying a Protective Polymer Coating

This protocol provides a general method for coating water-soluble crystals.

Materials:

  • Clear, non-aqueous polymer (e.g., acrylic lacquer, polyurethane varnish)

  • A suitable non-polar solvent (e.g., mineral spirits, toluene (B28343) - use with appropriate safety precautions in a fume hood )

  • A soft brush or a small sprayer

  • A well-ventilated area or fume hood

Procedure:

  • Ensure the crystal is clean and free of any dust or debris.

  • If necessary, dilute the polymer coating with the appropriate solvent to achieve a thin, workable consistency.

  • Apply a very thin layer of the coating to the crystal using a soft brush or by lightly spraying.

  • Allow the coating to dry completely in a well-ventilated area.

  • Apply subsequent thin layers, allowing each to dry, until a uniform and continuous coating is achieved.

Data Presentation

Table 1: Saturated Salt Solutions for Humidity Control

This table provides examples of different saturated salt solutions and the approximate relative humidity they maintain at room temperature (~25°C). This information is useful for creating various controlled humidity environments for experimental purposes.

SaltRelative Humidity (%) at 25°C
Potassium Sulfate (K₂SO₄)~97%
Potassium Chloride (KCl)~84%[7]
Sodium Chloride (NaCl)~75%
Calcium Nitrate (Ca(NO₃)₂)~55-60%[5]

Note: The equilibrium relative humidity can vary slightly with temperature.

Visualizations

Logical Workflow for Troubleshooting Crystal Dehydration

Troubleshooting Dehydration start Crystal shows signs of dehydration (color change, powdery surface) action1 Isolate crystals in a sealed container start->action1 question1 Is long-term storage or handling/display required? action1->question1 storage Long-Term Storage question1->storage Storage display Handling/Display question1->display Display storage_solution Prepare a controlled humidity environment using a saturated solution of KCr(SO₄)₂ storage->storage_solution display_solution Apply a protective coating (non-aqueous polymer) display->display_solution end Crystal Stabilized storage_solution->end display_solution->end

Caption: Troubleshooting flowchart for dehydrated this compound dodecahydrate.

Mechanism of Dehydration and Prevention

Dehydration Mechanism and Prevention cluster_problem Dehydration Process cluster_solution Inhibition Strategies crystal KCr(SO₄)₂·12H₂O (Stable Crystal) low_rh Low Relative Humidity Environment crystal->low_rh Exposure to dehydrated_crystal KCr(SO₄)₂·xH₂O + (12-x)H₂O (Unstable/Powdery) low_rh->dehydrated_crystal Causes water loss controlled_rh Controlled Humidity Storage (Saturated Solution) coating Protective Coating stable_crystal KCr(SO₄)₂·12H₂O (Stable Crystal) stable_crystal->controlled_rh Maintains Equilibrium stable_crystal->coating Creates Barrier

Caption: The process of dehydration and strategies for its inhibition.

References

Technical Support Center: Synthesis of Anhydrous Chromium Potassium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of anhydrous chromium potassium sulfate (B86663), often prepared from its dodecahydrate form (chrome alum).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of chromium potassium sulfate.

Problem Possible Cause(s) Recommended Solution(s)
The reaction solution turns dark green and syrupy, and no crystals form. The reaction temperature was too high (likely exceeding 50°C).[1][2][3] This leads to the formation of a stable green sulfato-complex of chromium, which does not crystallize well.[1][3]• Maintain a reaction temperature below 40°C.[2] • If the green complex has formed, allow the solution to stand at room temperature for an extended period (several days to weeks) to facilitate the slow conversion back to the violet hexa-aqua chromium(III) ion, which is necessary for crystallization.[1][3]
The final product is a green powder, not the expected violet crystals. This indicates the presence of the green sulfato-complex in the final product, likely due to overheating during synthesis or crystallization.[1][3]• Re-dissolve the green product in a minimal amount of dilute sulfuric acid (0.5-1% H₂SO₄) and allow it to stand at a cool temperature for an extended period to revert to the purple form before attempting recrystallization.[3]
Crystallization is very slow or does not occur, even if the solution is purple. The solution may be too dilute, or there are no nucleation sites for crystal growth.• Concentrate the solution by slow evaporation at a low temperature. • Introduce a seed crystal of chrome alum to initiate crystallization.
The obtained violet crystals turn into a dull powder over time. The dodecahydrate crystals are efflorescent, meaning they lose water of crystallization when exposed to dry air, causing them to crumble.[4][5]• Store the crystals in a tightly sealed, airtight container to prevent dehydration.[5] • Consider coating the crystals with a layer of potassium alum or a clear sealant like paraffin (B1166041) oil for preservation.[5][6]
Low yield of crystals. Incomplete reaction, suboptimal reactant ratios, or loss of product during washing.• Ensure the reducing agent (e.g., ethanol) is added slowly and with stirring to allow for a complete reaction.[4][7] • After filtering the initial crop of crystals, the remaining mother liquor can be evaporated further to obtain a second crop.[4] • Wash the crystals with a minimal amount of ice-cold water or ethanol (B145695) to reduce dissolution.[7]

Frequently Asked Questions (FAQs)

Q1: What is the key to obtaining the desired violet crystals of this compound dodecahydrate (chrome alum)?

A1: The most critical factor is temperature control. The reduction of potassium dichromate should be performed at temperatures below 40°C.[2] Heating the solution above 50°C will result in the formation of a green, stable sulfato-complex of chromium that is difficult to crystallize.[1][2][3]

Q2: My reaction mixture turned green. Is the synthesis a failure?

A2: Not necessarily, but it presents a significant challenge. The green color indicates the formation of a stable chromium-sulfate complex.[1] While this form does not crystallize well, it can slowly convert back to the desired violet hexa-aqua chromium(III) ion over a period of days to weeks if left to stand in a cool, slightly acidic environment.[1][3]

Q3: How can I prepare the anhydrous form of this compound?

A3: The anhydrous salt can be prepared by carefully dehydrating the dodecahydrate form. However, the dodecahydrate begins to decompose at 89°C.[6] The anhydrous form itself is stable up to about 350°C.[6] Gentle heating under vacuum is a potential method, but care must be taken to avoid decomposition. The anhydrous salt is reported to be insoluble in water.[8]

Q4: Why are my chrome alum crystals degrading in storage?

A4: this compound dodecahydrate crystals are efflorescent, meaning they readily lose their water of crystallization when exposed to air, especially in dry conditions.[4][5] This loss of water causes the crystal structure to break down, resulting in a powdery substance.[5] To prevent this, store the crystals in a sealed, airtight container.[5]

Q5: What are some common reducing agents used in the synthesis of chrome alum?

A5: Common reducing agents for the synthesis from potassium dichromate include ethanol, isopropanol, sulfur dioxide, and formaldehyde.[2][6] Ethanol is frequently used in laboratory preparations and gets oxidized to acetic acid, which can often be detected by its vinegar-like smell during the reaction.[7]

Quantitative Data Summary

The following table summarizes reactant quantities for a typical laboratory-scale synthesis of this compound dodecahydrate (chrome alum).

Reactant Quantity (for ~76% yield) Reference
Potassium Dichromate (K₂Cr₂O₇)9.8 g[7]
Distilled Water40 ml[7]
Concentrated Sulfuric Acid (H₂SO₄, 98%)7.6 ml[7]
Ethyl Alcohol (Ethanol, 96%)6.3 ml[7]
Property Value Reference
Molar Mass (dodecahydrate)499.4 g/mol [8]
Molar Mass (anhydrous)283.22 g/mol [8]
Decomposition Point (dodecahydrate)89 °C[6]
Decomposition Point (anhydrous)350 °C[6]

Experimental Protocols

Synthesis of this compound Dodecahydrate (Chrome Alum)

This protocol is based on the reduction of potassium dichromate with ethanol.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl alcohol (ethanol, 96% or higher)

  • Distilled water

Procedure:

  • In a beaker, dissolve 9.8 g of potassium dichromate in 40 ml of distilled water. Gentle warming can be applied if necessary to fully dissolve the salt.[4][7]

  • Carefully and slowly add 7.6 ml of concentrated sulfuric acid to the solution with constant stirring. This step is exothermic and should be done with caution.[7]

  • Cool the solution to room temperature.

  • Slowly, in small portions, add 6.3 ml of ethyl alcohol to the solution. The reaction is vigorous and exothermic.[7] Keep the solution cool and do not allow the temperature to rise significantly.

  • After the addition of all the ethanol is complete, the solution will have a very dark, almost black appearance.[7] A smell of vinegar (acetic acid) may be noticeable.[7]

  • Cover the beaker and allow it to stand undisturbed for several days (e.g., 5-7 days) to allow for crystallization.[4][7]

  • Collect the formed crystals by decanting the mother liquor or by filtration.[7]

  • Wash the crystals with a small amount of ice-cold water or ethanol to remove impurities.[7]

  • Dry the crystals on a filter paper and then store them in a sealed container to prevent efflorescence.[4]

Visualizations

experimental_workflow Experimental Workflow for Chrome Alum Synthesis A Dissolve K₂Cr₂O₇ in H₂O B Slowly add conc. H₂SO₄ with stirring A->B C Cool solution to room temperature B->C D Add Ethanol dropwise (keep cool) C->D E Allow solution to stand for several days D->E F Crystallization of Chrome Alum E->F G Filter and collect crystals F->G H Wash crystals with ice-cold ethanol G->H I Dry and store in airtight container H->I

Caption: Workflow for the synthesis of this compound.

troubleshooting_synthesis Troubleshooting Chrome Alum Crystallization start Start color_check Is the solution violet/dark purple? start->color_check green_solution Solution is green color_check->green_solution No crystallization_check Are crystals forming? color_check->crystallization_check Yes wait Let stand for days/weeks at cool temperature green_solution->wait wait->color_check no_crystals No crystals forming crystallization_check->no_crystals No success Successful Crystallization crystallization_check->success Yes concentrate Slowly evaporate solvent no_crystals->concentrate seed Add seed crystal concentrate->seed seed->crystallization_check

Caption: Decision tree for troubleshooting crystallization issues.

References

Technical Support Center: Purification of Synthesized Chromium Potassium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of chromium potassium sulfate (B86663) (chrome alum).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized chromium potassium sulfate?

A1: Common impurities can originate from starting materials and side reactions during synthesis. These include:

  • Unreacted starting materials: Such as potassium dichromate.

  • Heavy metals: Including lead (Pb), iron (Fe), and aluminum (Al).

  • Ammonium ions (NH₄⁺): Can be introduced if ammonium-containing reagents are used.

  • Chloride ions (Cl⁻): May be present from starting materials.

  • Green sulfato-complex of chromium(III): This is a common impurity formed if the reaction or dissolution temperature is too high (typically above 50-60°C). This complex is highly soluble and will not readily crystallize.[1]

Q2: My this compound crystals are changing color and crumbling after I've isolated them. What is happening?

A2: This phenomenon is known as efflorescence. This compound is a dodecahydrate, meaning it has twelve water molecules incorporated into its crystal structure. When exposed to dry air, these water molecules can be lost, causing the crystal structure to break down and turn into a powder.[2] To prevent this, store the purified crystals in a sealed container.

Q3: Can I use a solvent other than water for recrystallization?

A3: Water is the most suitable solvent for recrystallizing this compound due to its high solubility at elevated temperatures and lower solubility at cooler temperatures. The compound is insoluble in ethanol (B145695) and acetone, which makes them good choices for washing the crystals to remove soluble impurities and residual mother liquor.[3]

Q4: What is the expected yield after recrystallization?

A4: The yield can vary depending on the initial purity of the crude product and the specific conditions of the recrystallization process. A reported yield for a synthesis and purification procedure is around 76%. To maximize yield, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Observation Possible Cause(s) Suggested Solution(s)
No Crystal Formation The solution remains a clear, deep green or syrupy liquid upon cooling and does not yield crystals.Formation of a highly soluble green sulfato-complex of chromium(III) due to overheating (above 50-60°C) during dissolution.Let the green solution stand at room temperature for an extended period (days to weeks). The green complex will slowly revert to the crystallizable violet-red form. Avoid heating the solution above 50°C in the future.[1]
Low Yield of Crystals Very few crystals are formed after cooling the recrystallization solution.The solution was not sufficiently saturated. Too much solvent was used for the amount of crude product.Reheat the solution to dissolve the crystals and then evaporate some of the solvent to increase the concentration. Allow it to cool again. Be careful not to overheat the solution.
Discolored Crystals The resulting crystals are not the expected deep violet-red color.Incorporation of impurities into the crystal lattice. This can be due to the presence of other metal ions or incomplete removal of the mother liquor.Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of ice-cold deionized water or ethanol after filtration.
Small, Needle-like Crystals The crystals formed are very small and not the typical octahedral shape.The solution was cooled too rapidly, leading to rapid nucleation and the formation of many small crystals.Allow the saturated solution to cool slowly at room temperature. For larger crystals, you can use a seed crystal suspended in the saturated solution.
Crystals are Clumped Together The final product is an agglomeration of crystals rather than discrete, well-formed crystals.Insufficient stirring during crystallization or the presence of impurities that promote agglomeration.Ensure gentle stirring as the solution cools. If the problem persists, consider a second recrystallization to further purify the compound.

Data Presentation

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility (g / 100 g water)
03.9[3]
2024[4]
2524.4
Table 2: Purity Specifications for Reagent Grade this compound
ImpurityMaximum Allowable Concentration
Insoluble Matter≤ 0.01%
Chloride (Cl)≤ 0.002%
Aluminum (Al)≤ 0.02%
Ammonium (NH₄)≤ 0.01%
Heavy Metals (as Pb)≤ 0.01%
Iron (Fe)≤ 0.02%

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of crude synthesized this compound by recrystallization from water.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (optional, for washing)

  • Beakers

  • Hot plate with magnetic stirring

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

Procedure:

  • Dissolution:

    • For every 10 grams of crude this compound, add 20-25 mL of deionized water to a beaker. This is an estimated starting point; adjust as needed based on the solubility at the desired temperature.

    • Gently heat the mixture on a hot plate with stirring. Do not exceed 50°C to avoid the formation of the green sulfato-complex.[1]

    • Continue heating and stirring until all the solid has dissolved, resulting in a clear, deep violet solution. If the solution turns green, it has been overheated.

  • Hot Filtration (Optional):

    • If there are any insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and filter paper to prevent premature crystallization.

  • Crystallization:

    • Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. For larger crystals, ensure the cooling process is as slow as possible. Avoid disturbing the beaker during this time.

    • For further crystallization, the beaker can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals:

    • Once crystallization is complete, decant the supernatant (mother liquor).

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold deionized water or ethanol to remove any remaining mother liquor and soluble impurities.

  • Drying:

    • Carefully transfer the purified crystals to a clean, dry watch glass.

    • Allow the crystals to air dry. Do not heat the crystals to dry them, as this can cause them to lose their water of hydration.

    • Once dry, transfer the crystals to a tightly sealed container to prevent efflorescence.

Visualizations

experimental_workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in minimal hot deionized water (<50°C) start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter cool Slowly cool the solution to room temperature hot_filter->cool Filtrate ice_bath Further cool in an ice bath (optional) cool->ice_bath filter Isolate crystals by vacuum filtration ice_bath->filter wash Wash crystals with ice-cold water or ethanol filter->wash dry Air dry the purified crystals wash->dry store Store in a sealed container dry->store end Pure Chromium Potassium Sulfate store->end

Caption: Workflow for the recrystallization of this compound.

troubleshooting_logic Troubleshooting Crystallization Issues start Attempting Crystallization check_crystals Do crystals form upon cooling? start->check_crystals solution_color What is the color of the solution? check_crystals->solution_color No good_crystals Well-formed violet-red crystals check_crystals->good_crystals Yes green_solution Solution is green and syrupy solution_color->green_solution Green violet_solution Solution is violet-red solution_color->violet_solution Violet-Red overheated Cause: Overheating (>50°C) forms stable sulfato-complex green_solution->overheated insufficient_saturation Cause: Solution is not sufficiently saturated violet_solution->insufficient_saturation let_stand Action: Let solution stand for days/weeks to revert to violet form overheated->let_stand evaporate Action: Gently evaporate some solvent and re-cool insufficient_saturation->evaporate

Caption: Logic diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Chromium Potassium Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the stability of chromium potassium sulfate (B86663) (chrome alum) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a chromium potassium sulfate solution?

A1: The shelf life of a this compound solution is highly dependent on storage conditions. When stored properly, a stock solution can remain stable for several months. However, signs of degradation, such as a color change from violet to green, can occur over weeks to months, especially if the solution is exposed to elevated temperatures.[1][2] For applications requiring the pure hexaaqua chromium(III) complex, it is recommended to use freshly prepared solutions or to verify the solution's state before use.

Q2: Why does my violet this compound solution turn green over time?

A2: The violet color of a fresh solution is due to the presence of the hexaaqua chromium(III) ion, [Cr(H₂O)₆]³⁺.[1][3] The solution turns green due to a slow chemical transformation where water molecules in the complex are replaced by sulfate ions (SO₄²⁻) or hydroxyl groups (OH⁻), forming various green-colored sulfato- and hydroxo-complexes.[3][4] This process is accelerated by heat.[5]

Q3: What are the primary factors that affect the stability of the solution?

A3: The main factors influencing stability are:

  • Temperature: This is the most critical factor. Temperatures above 50°C significantly accelerate the conversion from the violet [Cr(H₂O)₆]³⁺ complex to the green sulfato-complexes.[2][5] Synthesis and storage should be maintained at cool or ambient temperatures.

  • pH: The solution is naturally acidic (pH ≈ 3 for a 50 g/L solution).[6] If the pH rises above 7, chromium(III) hydroxide, a precipitate, will form, indicating decomposition of the desired ionic species.[7]

  • Time: Over extended periods, the equilibrium will slowly shift towards the more stable green complexes, even at room temperature.[4]

  • Light: Storage in direct sunlight should be avoided as it can contribute to degradation.[8]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To maximize stability and shelf life, solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, ideally between 15°C and 25°C.[6][9] Protect the solution from direct sunlight and extreme temperatures.[8] Storing the solution at colder temperatures (refrigeration) can significantly slow the degradation process and may even slowly revert the green form back to the violet form over several weeks.[1][2]

Troubleshooting Guide

Observed Issue Probable Cause Recommended Action
Solution has turned from violet to green.The solution has been exposed to elevated temperatures ( >50°C) or has aged, leading to the formation of green sulfato-chromium(III) complexes.[5]For most applications, the green form is undesirable as it has different chemical properties. If the violet hexaaqua form is required, it is best to prepare a fresh solution. Alternatively, storing the green solution in a cold environment (e.g., refrigerator) for several weeks may slowly revert it to the violet form.[1][2]
A fine precipitate has formed in the solution.The pH of the solution has increased to neutral or alkaline levels (pH > 7), causing the precipitation of chromium(III) hydroxide.This is an irreversible degradation for most purposes. Discard the solution and prepare a new one. Ensure that no basic contaminants are introduced. For certain applications, maintaining a slightly acidic environment (e.g., with a small amount of sulfuric acid) can prevent this.[1]
The solution appears syrupy and will not crystallize properly.This is characteristic of the green sulfato-complex form, which is very soluble and does not crystallize well, often forming a glassy or syrupy mass upon concentration.[1][2]To obtain proper octahedral crystals, the solution must be in the violet hexaaqua form. Ensure the preparation and crystallization processes are carried out at temperatures below 40°C.[5]
Solid crystals (if stored) have crumbled into a powder.The solid dodecahydrate crystals have lost their water of crystallization due to exposure to very dry air.[10]Store solid chrome alum in a tightly sealed container to maintain its hydration and crystal structure.

Quantitative Stability Data

The equilibrium between the violet and green forms of this compound in solution is highly dependent on temperature. The data below illustrates the shift in this equilibrium in a 10% aqueous solution.

Temperature (°C)Temperature (°F)Percentage of Violet Form ([Cr(H₂O)₆]³⁺)Percentage of Green Form (Sulfato-complexes)
19.066.252.3%47.7%
42.5108.517.5%82.5%
Data sourced from Sciencemadness Wiki.[4]

Experimental Protocols

Protocol: Monitoring Solution Stability via UV-Visible Spectrophotometry

This protocol describes how to monitor the conversion of the violet hexaaqua chromium(III) complex to the green sulfato-complexes over time or under stress conditions (e.g., elevated temperature).

Objective: To quantify the change in the solution's chemical composition by measuring changes in its light absorbance spectrum.

Materials:

  • This compound dodecahydrate

  • Distilled or deionized water

  • UV-Visible Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Water bath or incubator for temperature stress testing

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a desired amount of this compound dodecahydrate.

    • Dissolve it in a volumetric flask with distilled water at room temperature (<25°C) to prepare a stock solution of known concentration (e.g., 0.1 M). Ensure the solution is freshly made and exhibits a clear violet color.

  • Baseline Spectrum Measurement (T=0):

    • Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for spectrophotometry (absorbance should be within the linear range of the instrument, typically < 1.5 AU).

    • Scan the sample across the visible spectrum (e.g., 350 nm to 750 nm) using a distilled water blank.

    • The violet [Cr(H₂O)₆]³⁺ complex has characteristic absorption peaks around 408 nm and 575 nm. Record the full spectrum and the absorbance values at these peaks.

  • Stability Study:

    • Time-Based Study: Store the stock solution under desired conditions (e.g., at room temperature, protected from light). At specified time intervals (e.g., every 24 hours for a week, then weekly), take an aliquot, dilute it in the same manner, and record its UV-Vis spectrum.

    • Temperature Stress Study: Place aliquots of the stock solution in sealed vials and incubate them at a constant elevated temperature (e.g., 50°C or 60°C). At specified time intervals (e.g., every hour), remove a vial, cool it rapidly to room temperature, dilute a sample, and record its UV-Vis spectrum.

  • Data Analysis:

    • Overlay the spectra obtained at different time points.

    • Observe the decrease in absorbance at the characteristic peaks for the violet form (~575 nm) and the emergence of new absorbance patterns corresponding to the green sulfato-complexes (typically showing increased absorbance between 600-700 nm).

    • Plot the absorbance at 575 nm against time to quantify the rate of degradation of the violet species under the tested conditions.

Visualizations

Chemical Transformation Pathway

Violet Violet Hexaaqua Complex [Cr(H₂O)₆]³⁺ Green Green Sulfato-Complexes [Cr(H₂O)₅(SO₄)]⁺, etc. Violet->Green Heat (>50°C) Time Green->Violet Cold Storage (Very Slow) Start Start: Solution Instability Observed CheckColor What is the solution color? Start->CheckColor Violet Color: Violet CheckColor->Violet Violet Green Color: Green CheckColor->Green Green CheckPrecipitate Is there a precipitate? PrecipitateYes Yes CheckPrecipitate->PrecipitateYes Yes PrecipitateNo No CheckPrecipitate->PrecipitateNo No Violet->CheckPrecipitate CauseGreen Cause: Heat Exposure / Aging Green->CauseGreen CausePrecipitate Cause: pH is too high (>7) PrecipitateYes->CausePrecipitate ActionStable Solution is likely stable. Proceed with experiment. PrecipitateNo->ActionStable ActionGreen Action: Prepare fresh solution or store cold to slowly revert. CauseGreen->ActionGreen ActionPrecipitate Action: Discard and prepare fresh. Check for basic contaminants. CausePrecipitate->ActionPrecipitate center Solution Stability (Violet Form) Temp High Temperature (>50°C) Temp->center decreases Time Extended Time Time->center decreases pH High pH (>7) pH->center decreases Light Sunlight Exposure Light->center decreases Storage Proper Storage: Cool, Dark, Sealed Storage->center maintains

References

"protocol for drying and storing chrome alum crystals to prevent degradation"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the proper drying and storage of chrome alum (Chromium(III) potassium sulfate (B86663) dodecahydrate) crystals is essential for researchers, scientists, and professionals in drug development to ensure the integrity and longevity of these compounds. Degradation, primarily through efflorescence, can compromise experimental results and sample quality. This technical support center provides detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the handling and storage of chrome alum crystals.

Troubleshooting Guide: Common Issues with Chrome Alum Crystals

This guide addresses the most frequent problems observed during the drying and storage of chrome alum crystals.

Problem Observation Probable Cause(s) Recommended Solution(s)
Degradation/Efflorescence Crystals develop a white, opaque, or powdery coating. The crystal may become brittle and crumble.Loss of water of hydration (efflorescence) due to exposure to dry air.1. Regrowth : The most effective solution is to dissolve the degraded crystal in distilled water and regrow it.[1] 2. Preventative Storage : For remaining intact crystals, immediately transfer them to a suitable storage environment (see storage protocols below).
Color Change (to Green) The deep violet crystals turn a greenish color upon heating or in solution.Heating the crystal or its aqueous solution above 50°C can cause a change in the coordination of the chromium ion, resulting in a green appearance.[2]1. Avoid Heat : Do not heat chrome alum crystals during drying or storage.[2] 2. Cooling Solution : If the color change occurs in solution during crystal growth, allowing the solution to cool slowly may restore the violet form necessary for octahedral crystal formation.
Melting/Decomposition Crystals appear to "melt" or form a goopy, plastic-like substance when heated.Chrome alum has a melting point of approximately 89°C, at which it begins to decompose.[1] Further heating can lead to the formation of an insoluble greyish-green powder.[3]1. Discard : The decomposed material is no longer chrome alum and is insoluble in water.[3] It should be discarded following appropriate laboratory safety protocols. 2. Temperature Control : Ensure that drying and storage temperatures remain well below the melting point.
Brittleness/Fracturing Crystals are fragile and break easily.This can be an inherent property, but it is exacerbated by rapid temperature changes or dehydration.[4]1. Gentle Handling : Handle crystals with care, avoiding physical shock. 2. Stable Environment : Store crystals in an environment with stable temperature to prevent expansion and contraction cycles.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of chrome alum crystal degradation?

The most common cause of degradation is efflorescence, which is the loss of the water molecules integrated into the crystal's structure (water of hydration).[5] This occurs when the crystals are exposed to an environment with low humidity. The loss of water disrupts the crystal lattice, causing it to become opaque, white, and powdery.[1][6]

Q2: Can I remove the white powder from a degraded crystal?

No, cleaning the white powder off the surface is generally not a viable option as the powder is the result of the crystal structure itself breaking down.[1] The recommended course of action is to dissolve the affected crystal and recrystallize it.[1]

Q3: Is it safe to handle chrome alum crystals?

Chromium (III) compounds are considered less toxic than their chromium (VI) counterparts. However, they can be skin and respiratory irritants. It is always recommended to handle chrome alum crystals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Why did my chrome alum solution turn green?

Aqueous solutions of chrome alum can turn from violet to green when heated above 50°C.[2] This is due to a change in the coordination sphere of the chromium ion, where sulfate ions may displace water ligands. For growing well-formed violet octahedral crystals, it is best to maintain lower temperatures.

Q5: What is the shelf life of properly stored chrome alum crystals?

When stored correctly in a stable, airtight environment, chrome alum crystals can be preserved for an extended period. However, they are inherently prone to dehydration, so periodic inspection is recommended.[7]

Experimental Protocols

Protocol for Drying Freshly Grown Chrome Alum Crystals

This protocol is designed to gently dry the crystals, removing excess surface moisture without inducing efflorescence.

Materials:

  • Freshly harvested chrome alum crystals

  • Filter paper or paper towels[8][9]

  • Optional: A desiccator with a suitable desiccant (e.g., silica (B1680970) gel) or a saturated salt solution to maintain a stable humidity.

  • Optional: Cold ethanol/water (1:1 v/v) solution[10]

Procedure:

  • Crystal Harvesting : Carefully remove the crystals from the growth solution.

  • Optional Rinsing : To remove residual growth solution, briefly rinse the crystals with a cold 1:1 ethanol/water solution. This can help to expedite drying.[10]

  • Initial Drying : Place the crystals on a piece of filter paper or a paper towel to wick away the bulk of the surface moisture.[8][9] You can gently press them between layers of filter paper.

  • Air Drying : Allow the crystals to air dry in a location that is protected from drafts and direct sunlight. The ambient humidity should ideally not be excessively low.

  • Final Drying (Optional, for long-term storage) : For a more controlled drying process, place the air-dried crystals in a desiccator. To prevent excessive drying, a saturated solution of a salt that maintains a moderate relative humidity can be used instead of a strong desiccant.

  • Monitoring : The goal is to remove surface wetness, not the internal water of hydration. The crystals are sufficiently dry for storage when they no longer feel damp to the touch.

Protocol for Long-Term Storage

Materials:

  • Dry chrome alum crystals

  • Airtight glass or plastic containers[5][11]

  • Optional: Sealant such as clear nail polish or a laboratory-grade coating like Paraloid B-72.[4][12]

Method 1: Airtight Container Storage

  • Select Container : Choose a clean, dry, airtight container. Glass vials with screw caps (B75204) are ideal.

  • Transfer Crystals : Carefully place the dried crystals into the container.

  • Seal : Ensure the container is sealed tightly to protect the crystals from fluctuations in ambient humidity.[11]

  • Storage Conditions : Store the container in a cool, dark place with a stable temperature. Avoid direct sunlight and significant temperature swings.[4]

Method 2: Protective Coating

  • Apply Sealant : For individual crystals, a protective coating can be applied. Use a small brush to apply a thin, even layer of clear nail polish or a suitable acrylic sealant.[4][8]

  • Drying : Allow the coating to dry completely in a dust-free environment. A second layer may be applied for better protection.

  • Storage : Even with a protective coating, it is best practice to store the crystals in a sealed container as described in Method 1.

Quantitative Data Summary

ParameterValueSignificance for Protocol
Melting/Decomposition Point ~89 °CDrying and storage temperatures must be kept well below this threshold to prevent decomposition.[1]
Aqueous Solution Color Change > 50 °CTo grow the desired violet octahedral crystals, the solution temperature should be maintained below this point.[2]
Recommended Storage Temperature 10-25 °C (50-77 °F)A stable room temperature range is generally suitable. Avoid large fluctuations.[11]
Recommended Storage Humidity Low, but not excessively dry.An airtight container is the primary method to maintain a stable microenvironment and prevent moisture exchange with dry air.[5][11]

Logical Workflow for Drying and Storing Chrome Alum Crystals

Drying_and_Storage_Protocol Workflow for Chrome Alum Crystal Preservation cluster_drying Drying Protocol cluster_storage Storage Protocol cluster_troubleshooting Quality Control & Troubleshooting Harvest Harvest Crystals from Solution Rinse Optional: Rinse with cold Ethanol/Water (1:1) Harvest->Rinse Initial_Dry Blot Dry with Filter Paper Rinse->Initial_Dry Air_Dry Air Dry at Room Temp (Avoid drafts & sunlight) Initial_Dry->Air_Dry QC_Check Inspect Crystal for Degradation (White Powder) Air_Dry->QC_Check Select_Storage Select Storage Method Airtight_Container Place in Airtight Container Select_Storage->Airtight_Container Method 1 Protective_Coating Apply Protective Coating (e.g., Nail Polish) Select_Storage->Protective_Coating Method 2 Store Store in Cool, Dark, Stable Environment Airtight_Container->Store Protective_Coating->Airtight_Container Degraded Crystal is Degraded QC_Check->Degraded Yes Stable Crystal is Stable QC_Check->Stable No Regrow Dissolve and Regrow Crystal Degraded->Regrow Stable->Select_Storage

Caption: Logical workflow for the drying and storage of chrome alum crystals.

References

Validation & Comparative

A Comparative Guide to Chromium Potassium Sulfate and Aluminum Potassium Sulfate as Mordants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Chromium Potassium Sulfate (B86663) (Chrome Alum) and Aluminum Potassium Sulfate (Alum) as mordants in dyeing processes. The selection of a mordant is a critical step that significantly influences the final color, fastness, and overall quality of the dyed textile. This document synthesizes experimental data to provide a comprehensive overview for scientific and research applications.

Performance Comparison: Chrome Alum vs. Alum

Chromium Potassium Sulfate and Aluminum Potassium Sulfate are two of the most common metallic salts used to form a coordination complex between the dye and the fiber, thereby improving dye uptake and fastness properties.[1][2] However, their effects on the final textile product differ significantly in terms of color, durability, and safety.

Color Characteristics:

  • Aluminum Potassium Sulfate (Alum): Alum is widely considered a "neutral" or "brightening" mordant. It generally produces clear, bright colors and is less likely to dramatically alter the original hue of the natural dye.[3]

  • This compound (Chrome Alum): Chrome mordants are known for producing rich, deep, and often "saddened" or darker colors.[3] While this can create a desirable palette, it significantly modifies the dye's original shade.

Fastness Properties: The primary function of a mordant is to increase the dyed material's resistance to fading from washing (wash fastness), light exposure (lightfastness), and friction (rub fastness). Experimental evidence consistently shows that the choice of mordant has a profound, sometimes greater, impact on fastness than the dye itself.[4][5]

  • Chrome Alum: Generally provides superior fastness properties, particularly lightfastness.[3][4][6] Textiles mordanted with chrome exhibit excellent resistance to fading.[6]

  • Alum: Tends to provide moderate to good fastness properties.[3] While effective, its lightfastness is significantly lower when compared to chrome, copper, or iron mordants.[4][6]

Safety and Environmental Impact:

  • Chrome Alum: Chromium compounds, particularly hexavalent chromium (like potassium dichromate, a related chrome mordant), are highly toxic, carcinogenic, and pose significant environmental hazards.[7][8] Extreme caution, including the use of fume hoods and appropriate personal protective equipment (PPE), is mandatory when handling these compounds.[7]

  • Alum: In contrast, alum is considered one of the safest and least toxic mordants available.[3] Its use in food and water treatment attests to its relatively benign nature, though standard laboratory safety practices should still be observed.[9]

Table 1: Summary of Performance Characteristics
FeatureThis compound (Chrome Alum)Aluminum Potassium Sulfate (Alum)
Typical Concentration 1-4% on Weight of Fiber (WOF)[7]10-20% on Weight of Fiber (WOF)[7][10]
Effect on Color Produces rich, deep, often darker shades[3]Produces bright, clear colors[3]
Lightfastness Very Good to Excellent[3][6]Moderate to Good[3][4]
Wash Fastness Excellent[6]Good[3][11]
Safety Profile Highly Toxic, Carcinogenic[7]Low Toxicity, Relatively Safe[3]

Quantitative Data Analysis

The performance of mordants can be quantified using colorimetric measurements, providing objective data for comparison.

Color Strength (K/S Values)

The Kubelka-Munk (K/S) value is a measure of the color strength of the dyed fabric, calculated from its reflectance. A higher K/S value indicates greater color depth. Studies comparing mordants often show that saddening mordants can increase K/S values. For instance, with pomegranate bark extract, iron sulfate (another saddening mordant) yielded significantly higher K/S values on viscose fabric compared to alum.[12]

Color Coordinates (CIE Lab*)

The CIE Lab* color space provides a three-dimensional representation of color:

  • L* : Lightness (0 = black, 100 = white)

  • a : Red-Green axis (+a = red, -a* = green)

  • b : Yellow-Blue axis (+b = yellow, -b* = blue)

Mordants directly influence these values. Alum typically results in higher L* values (lighter shades) and can maintain the original hue profile of the dye.[12] In contrast, chrome and other saddening mordants like iron sulfate tend to decrease the L* value (darker shades) and can shift the a* and b* values, for example, creating redder and less yellowish tones.[12]

Table 2: Comparative Fastness Ratings

Fastness is rated on a standardized Gray Scale, typically from 1 (poor) to 5 (excellent). Lightfastness is often rated on a Blue Wool Scale from 1 (very poor) to 8 (excellent).

Fastness TestThis compound (Chrome Alum)Aluminum Potassium Sulfate (Alum)
Wash Fastness 4-5 (Excellent)[6]4 (Good)[3][11]
Light Fastness 4-5 or higher (Very Good - Excellent)[4][6]2-3 (Fair - Moderate)[4][12]
Rub Fastness (Dry) 4-5 (Excellent)[13]4-5 (Excellent)[13]
Rub Fastness (Wet) 4 (Good)[13]4-4.5 (Good to Excellent)[13]

Note: Fastness ratings are highly dependent on the specific dye, fiber type, and process conditions.

Experimental Protocols

Accurate comparison requires standardized experimental procedures. The following are generalized protocols for mordanting protein (wool, silk) and cellulose (B213188) (cotton) fibers.

Protocol 1: Scouring of Fibers (General)

Objective: To remove impurities, oils, and sizing to ensure even mordant uptake.

  • Weigh Fiber: Determine the dry weight of the fiber (WOF). This is the basis for all subsequent calculations.

  • Prepare Bath: Fill a non-reactive pot with enough water to allow the fiber to move freely. Heat to 50-60°C.

  • Add Detergent: Add a pH-neutral or non-ionic detergent (approx. 1% WOF).

  • Scour: Introduce the pre-wetted fiber. Slowly raise the temperature to 60-70°C and maintain for 30-60 minutes, agitating gently.[3][14]

  • Rinse: Allow the bath to cool. Remove the fiber and rinse thoroughly with warm, then cool water until the water runs clear.[3]

Protocol 2: Mordanting Protein Fibers (Wool/Silk) with Alum

Objective: To fix aluminum ions to the protein fibers.

  • Calculate Mordant: Use 15% WOF of Aluminum Potassium Sulfate. An optional 6% WOF of Cream of Tartar can be added to brighten colors and soften wool.[7][15]

  • Prepare Mordant Bath: Fill a non-reactive pot with room temperature water. In a separate container, dissolve the alum and cream of tartar in hot water, then add it to the pot and stir well.[7]

  • Introduce Fiber: Add the wet, scoured fibers to the bath.

  • Heating: Slowly heat the bath to 85-90°C over 45-60 minutes. Hold at this temperature for 1 hour. Do not boil.[7][15]

  • Cooling & Rinsing: Allow the bath to cool completely. The fiber can be left to soak overnight.[7] Remove the fiber, gently squeeze out excess liquid, and rinse lightly with cool water. The fiber is now ready for dyeing.

Protocol 3: Mordanting Protein Fibers (Wool) with Chrome

WARNING: This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate PPE. Potassium dichromate is often used and is highly toxic and carcinogenic.[7]

  • Calculate Mordant: Use 1-4% WOF of this compound or Potassium Dichromate.[7]

  • Prepare Mordant Bath: In a fume hood, fill a non-reactive pot with water. Carefully dissolve the chrome mordant in hot water in a separate beaker before adding it to the main pot.

  • Introduce Fiber: Add the wet, scoured wool fibers.

  • Heating: Slowly bring the bath to a boil and maintain for 1-2 hours.[7]

  • Cooling: Allow the bath to cool completely before handling the fibers.

  • Rinsing: Remove the fiber, squeeze gently, and rinse lightly. Proceed to dyeing.

Visualizing Workflows and Chemical Interactions

Diagrams can clarify complex processes and relationships. The following are generated using Graphviz (DOT language).

Experimental Workflow

G cluster_0 Aluminum Potassium Sulfate (Alum) Workflow cluster_1 This compound (Chrome) Workflow A_Scour 1. Scour Fiber A_Prep 2. Prepare Bath (15% Alum WOF) A_Scour->A_Prep A_Mordant 3. Mordant Fiber (85-90°C, 1 hr) A_Prep->A_Mordant A_Rinse 4. Cool & Rinse A_Mordant->A_Rinse A_Dye 5. Dyeing A_Rinse->A_Dye C_Scour 1. Scour Fiber C_Prep 2. Prepare Bath (1-4% Chrome WOF) C_Scour->C_Prep C_Mordant 3. Mordant Fiber (Boil, 1-2 hrs) C_Prep->C_Mordant C_Rinse 4. Cool & Rinse C_Mordant->C_Rinse C_Dye 5. Dyeing C_Rinse->C_Dye

Caption: Comparative workflow for Alum and Chrome mordanting processes.

Chemical Interaction Model

G cluster_result Fiber Textile Fiber (e.g., Wool, Cotton) Mordant Mordant (Metal Ion Bridge) Fiber->Mordant forms ionic/ covalent bonds Dye Dye Molecule Mordant->Dye forms coordination complex (chelation) Complex Insoluble Dye-Mordant-Fiber Complex Mordant->Complex

Caption: The role of a mordant as a chemical bridge between fiber and dye.

Conclusion

The choice between this compound and Aluminum Potassium Sulfate involves a critical trade-off between performance and safety.

  • This compound (Chrome Alum) offers superior light and wash fastness, producing deep and durable shades. However, its high toxicity and carcinogenic nature make it unsuitable for applications where safety and environmental impact are primary concerns. Its use requires stringent industrial-level safety protocols.

  • Aluminum Potassium Sulfate (Alum) is the mordant of choice for safety-conscious applications. It produces bright, clear colors and has a significantly better safety and environmental profile. While its fastness properties are generally lower than those of chrome, they are sufficient for many applications, and it remains the most common and accessible mordant for both artisans and researchers.

For modern research and development, particularly in fields sensitive to material safety like drug development and consumer textiles, Aluminum Potassium Sulfate is the recommended mordant. The performance benefits of this compound do not outweigh its substantial health and environmental risks.

References

A Comparative Analysis of Chromium Potassium Sulfate and Chromium(III) Sulfate in Leather Tanning

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two key chrome tanning agents, detailing their performance, chemical properties, and the experimental protocols for their application in the leather industry.

In the realm of leather production, chrome tanning remains the most prevalent method, renowned for its efficiency and the superior quality of the resulting leather. Central to this process are chromium(III) salts, which act as tanning agents by cross-linking the collagen fibers in animal hides, thereby imparting durability, hydrothermal stability, and a characteristic soft feel. Historically, chromium potassium sulfate (B86663), also known as chrome alum, was a foundational tanning agent. However, modern tanneries predominantly utilize chromium(III) sulfate, often in its "basic" form (basic chromium sulfate or BCS). This guide provides a comprehensive comparison of these two chromium compounds, supported by experimental data and detailed methodologies, to inform researchers and professionals in the field.

Chemical and Physical Properties

Chromium potassium sulfate dodecahydrate (KCr(SO₄)₂·12H₂O) is a double salt that crystallizes in a regular octahedral structure and is highly soluble in water.[1] In contrast, basic chromium sulfate is a complex mixture of chromium(III) sulfate and its hydrolysis products, often represented as Cr(OH)(SO₄). The "basicity" of BCS, which refers to the degree of hydrolysis, is a critical parameter influencing its tanning performance. While both compounds provide the essential Cr(III) ions for tanning, their chemical composition and the nature of the chromium complexes in solution can affect their interaction with collagen.

Performance in Leather Tanning: A Comparative Overview

While direct comparative studies under identical conditions are scarce in recent literature due to the widespread adoption of basic chromium sulfate, the performance of these two tanning agents can be evaluated based on key tanning parameters. The primary metrics for assessing the effectiveness of a tanning agent are the hydrothermal stability of the leather, measured by its shrinkage temperature (Ts), and the efficiency of chromium uptake by the hide.

ParameterThis compound (Chrome Alum)Chromium(III) Sulfate (Basic Chromium Sulfate - BCS)
Typical Shrinkage Temperature (Ts) > 100 °C> 100 °C[2]
Chromium Uptake (% Cr₂O₃ in leather) 3.5 - 5.0%4.0 - 5.5%[3]
Typical Basicity Not applicable (a defined double salt)33-50%
Modern Usage Largely obsolete, replaced by BCS[1]The current industry standard[4]

Table 1: Comparison of Key Performance Parameters

Experimental Protocols

To provide a framework for comparative analysis, the following are detailed experimental protocols for laboratory-scale leather tanning using both this compound and chromium(III) sulfate.

Experimental Protocol 1: Tanning with this compound (Chrome Alum)

This protocol is based on the historical single-bath tanning method.

Materials:

  • Pickled goatskins (or other suitable hide)

  • This compound (KCr(SO₄)₂·12H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Water

Procedure:

  • Pickling: The raw hides are first pickled to a pH of 2.8-3.0 using a solution of salt and sulfuric acid to prepare the collagen for chromium penetration.

  • Tanning:

    • The pickled skins are placed in a tanning drum with a float (water) of 100% based on the pickled weight.

    • 8% this compound (based on pickled weight) is added to the drum.

    • The drum is run for 4-6 hours to allow for the penetration of the chrome alum into the hide.

  • Basification:

    • The pH of the tanning bath is gradually raised to 3.8-4.0 by adding a solution of sodium bicarbonate in installments over 2-3 hours.

    • The temperature is slowly increased to 40°C during basification to facilitate the cross-linking reaction.[3]

  • Washing and Finishing:

    • After basification, the leather is washed thoroughly to remove unfixed chromium and salts.

    • The resulting "wet blue" leather is then subjected to further processing (retanning, dyeing, and fatliquoring).

Experimental Protocol 2: Tanning with Basic Chromium Sulfate (BCS)

This protocol reflects modern chrome tanning practices.

Materials:

  • Pickled goatskins (or other suitable hide)

  • Basic chromium sulfate (33% basicity)

  • Sodium formate (B1220265)

  • Sodium bicarbonate (NaHCO₃)

  • Fungicide

  • Water

Procedure:

  • Tanning:

    • The pickled skins are placed in a tanning drum with a float of 100% and 0.3% fungicide (based on pickled weight).

    • 6-8% basic chromium sulfate and 1% sodium formate are added to the drum.

    • The drum is run for 3-4 hours.

  • Basification:

    • A solution of 1% sodium bicarbonate is added in three installments every 20 minutes.

    • The drum is run for another 2-3 hours to ensure complete fixation of the chromium. The final pH should be around 3.8-4.2.

  • Washing and Finishing:

    • The leather is washed, and the process continues to the post-tanning stages.

Signaling Pathways and Experimental Workflows

The mechanism of chrome tanning involves the formation of cross-links between the carboxyl groups of collagen and the chromium(III) complexes. The process can be visualized as a series of steps from the introduction of the chromium salt to the final stabilization of the leather.

Tanning_Process cluster_PreTanning Pre-Tanning cluster_Tanning Tanning cluster_Fixation Fixation cluster_PostTanning Post-Tanning RawHide Raw Hide Pickling Pickling (pH 2.8-3.0) RawHide->Pickling Penetration Penetration Pickling->Penetration ChromeSalt Chromium Salt (Chrome Alum or BCS) ChromeSalt->Penetration Basification Basification (pH 3.8-4.2) Penetration->Basification Crosslinking Collagen Cross-linking Basification->Crosslinking WetBlue Wet Blue Leather Crosslinking->WetBlue Finishing Finishing WetBlue->Finishing Experimental_Workflow cluster_Tanning Tanning Process cluster_Analysis Leather Analysis cluster_Results Results PickledHide Pickled Hide Samples Tanning_Alum Tanning with This compound PickledHide->Tanning_Alum Tanning_BCS Tanning with Basic Chromium Sulfate PickledHide->Tanning_BCS Ts_Analysis Shrinkage Temperature (Ts) Measurement Tanning_Alum->Ts_Analysis Cr_Analysis Chromium Content (Cr₂O₃) Analysis Tanning_Alum->Cr_Analysis Physical_Tests Physical-Mechanical Property Testing Tanning_Alum->Physical_Tests Tanning_BCS->Ts_Analysis Tanning_BCS->Cr_Analysis Tanning_BCS->Physical_Tests Comparison Comparative Data Analysis Ts_Analysis->Comparison Cr_Analysis->Comparison Physical_Tests->Comparison

References

"analytical methods for determining chromium content in chrome alum"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical methods for determining the chromium content in chrome alum (Chromium(III) potassium sulfate (B86663), KCr(SO₄)₂·12H₂O) is essential for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of chromium. This guide provides a detailed comparison of common analytical techniques, including Ultraviolet-Visible (UV-Vis) Spectrophotometry, Redox Titration, Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Each method is presented with its experimental protocol, and a comparative summary of their performance is provided in a structured table.

Comparison of Analytical Methods

The choice of an analytical method for determining chromium content in chrome alum depends on various factors, including the required accuracy and precision, the concentration of chromium, the available instrumentation, and cost considerations. Below is a comparative overview of the four commonly employed methods.

Parameter UV-Vis Spectrophotometry Redox Titration Atomic Absorption Spectrometry (AAS) Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Measurement of light absorbance by a colored chromium complex.Volumetric analysis based on a redox reaction between chromium and a titrant.Measurement of light absorption by ground-state chromium atoms in a flame or graphite (B72142) furnace.Measurement of light emitted by excited chromium atoms in an argon plasma.
Accuracy Good to ExcellentExcellentExcellentExcellent
Precision GoodExcellentGood to ExcellentExcellent
Limit of Detection (LOD) ~0.02 - 1.0 µg/mLDependent on titrant concentration, typically in the mg/L range.Flame AAS: ~0.1 - 50 µg/mL, Graphite Furnace AAS: ~0.2 - 20 µg/L~0.053 µg/L to 1.3 µg/L
Throughput Moderate to HighLow to ModerateModerateHigh
Cost (Instrument) LowLowModerateHigh
Cost (per sample) LowLowModerateHigh
Interferences Other ions forming colored complexes.Other oxidizing or reducing agents present in the sample.Chemical and spectral interferences in the flame/furnace.Spectral and matrix interferences.
Remarks Simple, cost-effective, suitable for routine analysis. Requires oxidation of Cr(III) to Cr(VI).Classical and cost-effective method, highly accurate for higher concentrations.Good sensitivity, especially with graphite furnace.High sensitivity, excellent for trace analysis, and capable of multi-element analysis.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

UV-Visible Spectrophotometry

This method involves the oxidation of chromium(III) in the chrome alum to chromium(VI), which then reacts with 1,5-diphenylcarbazide (B1670730) in an acidic solution to form a stable, intensely colored magenta complex. The absorbance of this complex is measured at 540 nm.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 0.2 g of the chrome alum sample and dissolve it in 100 mL of deionized water in a volumetric flask.

    • Take a suitable aliquot of this solution for analysis.

  • Oxidation of Cr(III) to Cr(VI):

    • To the aliquot, add 5 mL of sulfuric acid (1 M) and 1 mL of potassium permanganate (B83412) solution (0.1 N).

    • Heat the solution gently for about 20 minutes to ensure complete oxidation. The solution will turn pink.

    • Add sodium azide (B81097) solution (0.5% w/v) dropwise until the pink color disappears, indicating the reduction of excess permanganate. Avoid adding excess sodium azide.

    • Cool the solution to room temperature.

  • Color Development and Measurement:

    • Add 2 mL of freshly prepared 1,5-diphenylcarbazide solution (0.25% w/v in acetone).

    • Dilute the solution to a known volume (e.g., 50 mL) with deionized water and mix well.

    • Allow the color to develop for 10 minutes.

    • Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer against a reagent blank prepared in the same manner.

  • Calibration:

    • Prepare a series of standard solutions of potassium dichromate with known chromium concentrations.

    • Follow the color development procedure for each standard.

    • Plot a calibration curve of absorbance versus chromium concentration.

    • Determine the chromium concentration in the sample from the calibration curve.

Redox Titration

This method is based on the oxidation of iron(II) by chromium(VI). In the case of chrome alum, the chromium is already in the +3 oxidation state and needs to be oxidized to +6 (dichromate) before titration.

Experimental Protocol:

  • Sample Preparation and Oxidation:

    • Accurately weigh approximately 0.5 g of the chrome alum sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.

    • Add 10 mL of 1:1 sulfuric acid and 5 mL of 85% phosphoric acid.

    • Add a few glass beads and 1-2 mL of silver nitrate (B79036) solution (0.1 M) as a catalyst.

    • Add 10 g of ammonium (B1175870) persulfate and heat the solution to boiling for 10-15 minutes to oxidize Cr(III) to Cr(VI).

    • Cool the solution and dilute it to about 150 mL with deionized water.

  • Titration:

    • Add 5-10 drops of ferroin (B110374) indicator to the solution.

    • Titrate the solution with a standardized solution of ferrous ammonium sulfate (approximately 0.1 N) until the color changes from greenish-blue to reddish-brown.

  • Calculation:

    • The concentration of chromium is calculated using the following formula: % Cr = (V × N × M) / (W × 3 × 10) Where:

      • V = Volume of ferrous ammonium sulfate solution used (mL)

      • N = Normality of the ferrous ammonium sulfate solution

      • M = Molar mass of chromium (52.00 g/mol )

      • W = Weight of the chrome alum sample (g)

Atomic Absorption Spectrometry (AAS)

AAS measures the absorption of light by free chromium atoms. The chrome alum sample is first dissolved and then aspirated into a flame or vaporized in a graphite furnace where it is atomized.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 0.1 g of the chrome alum sample and dissolve it in a 100 mL volumetric flask with deionized water containing 1% (v/v) nitric acid.

    • Further dilute the solution as necessary to fall within the linear working range of the instrument.

  • Instrumental Analysis:

    • Set up the AAS instrument with a chromium hollow cathode lamp.

    • Set the wavelength to 357.9 nm.

    • Use an air-acetylene flame for flame AAS or a graphite furnace with an appropriate temperature program.

    • Aspirate the blank, standard solutions, and sample solutions into the instrument and record the absorbance readings.

  • Calibration and Calculation:

    • Prepare a series of chromium standard solutions of known concentrations.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Determine the chromium concentration in the sample solution from the calibration curve, accounting for any dilutions.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive technique that measures the light emitted from excited chromium atoms in a high-temperature argon plasma.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the chrome alum sample and dissolve it in a 100 mL volumetric flask with deionized water containing 2% (v/v) nitric acid.

    • Further dilute the solution as needed to be within the instrument's linear range.

  • Instrumental Analysis:

    • Warm up the ICP-OES instrument and perform any necessary performance checks.

    • Select the appropriate chromium emission lines for analysis (e.g., 267.716 nm, 283.563 nm).

    • Introduce the blank, standard solutions, and sample solutions into the plasma.

    • Measure the emission intensity at the selected wavelengths.

  • Calibration and Calculation:

    • Prepare a series of chromium standard solutions covering the expected concentration range of the samples.

    • Generate a calibration curve by plotting emission intensity versus concentration.

    • The instrument software will typically calculate the chromium concentration in the sample based on the calibration curve, taking into account the dilution factor.

Diagrams

Below is a generalized workflow for the determination of chromium in chrome alum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing weigh Weigh Chrome Alum Sample dissolve Dissolve in Acidified Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute oxidation Oxidation (for UV-Vis/Titration) Cr(III) -> Cr(VI)) dilute->oxidation aas AAS Analysis dilute->aas icp_oes ICP-OES Analysis dilute->icp_oes uv_vis UV-Vis Spectrophotometry oxidation->uv_vis titration Redox Titration oxidation->titration calibration Generate Calibration Curve uv_vis->calibration calculation Calculate Cr Content titration->calculation aas->calibration icp_oes->calibration calibration->calculation report Report Results calculation->report

Caption: General workflow for chromium determination in chrome alum.

A Spectroscopic Comparison of Different Chromium Alums: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between various chromium alums is crucial for applications ranging from crystallography to the synthesis of chromium-based compounds. This guide provides a comparative overview of the spectroscopic properties of common chromium alums, supported by experimental data and detailed protocols.

Chromium alums are a class of hydrated double sulfates with the general formula M(I)Cr(SO₄)₂·12H₂O, where M(I) is a monovalent cation such as potassium (K⁺), ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), or cesium (Cs⁺). In aqueous solution, as well as in their crystalline structure, the chromium exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The distinctive violet color of these compounds is due to the electronic transitions within this complex ion.[1] While all chromium alums exhibit similar spectroscopic features dominated by the [Cr(H₂O)₆]³⁺ ion, pronounced differences in their absorption spectra can be observed, particularly in the solid state at low temperatures.[2][3] These variations are attributed to the influence of the different univalent cations on the crystal lattice structure, which in turn subtly perturbs the environment of the chromium ion.[2][3]

Spectroscopic Properties and Crystal Field Theory

The color and absorption spectra of chromium alums are explained by Crystal Field Theory (CFT). The Cr³⁺ ion has a d³ electron configuration. In the octahedral environment created by the six water ligands in the [Cr(H₂O)₆]³⁺ complex, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The energy difference between these levels is known as the crystal field splitting energy (Δo or 10Dq).

The absorption of light in the visible region corresponds to the promotion of an electron from the t₂g level to the e_g level. For the [Cr(H₂O)₆]³⁺ ion, two primary spin-allowed electronic transitions are observed, which give rise to two broad absorption bands in the visible spectrum.[4] The lowest energy absorption band can be used to directly calculate the crystal field splitting energy, Δo.

Comparative Spectroscopic Data

The UV-Vis absorption spectra of aqueous solutions of different chromium alums are all dominated by the transitions within the [Cr(H₂O)₆]³⁺ ion. Consequently, their absorption maxima (λmax) are very similar. The primary differences arising from the univalent cations (K⁺, NH₄⁺, Rb⁺, Cs⁺) are subtle shifts in these maxima and minor variations in molar absorptivity (ε). These subtle changes are due to the effect of the cation on the crystal lattice and the hydration sphere of the Cr³⁺ ion.[2][3]

Chromium AlumChemical Formulaλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε) at λmaxCrystal Field Splitting (Δo)Expected Variation from KCr(SO₄)₂·12H₂O
Potassium Chrome AlumKCr(SO₄)₂·12H₂O~575~408Not available in search results~17,390 cm⁻¹Baseline for comparison.
Ammonium Chrome AlumNH₄Cr(SO₄)₂·12H₂O~575~408Not available in search results~17,390 cm⁻¹Spectra can be affected by anomalous behavior on temperature change due to phase transitions in the crystal.[2][3]
Rubidium Chrome AlumRbCr(SO₄)₂·12H₂O~575~408Not available in search results~17,390 cm⁻¹Subtle shifts in λmax are expected due to the larger size of the Rb⁺ cation affecting the crystal lattice.[2]
Cesium Chrome AlumCsCr(SO₄)₂·12H₂O~575~408Not available in search results~17,390 cm⁻¹Similar to Rubidium Chrome Alum, the large Cs⁺ cation is expected to cause slight variations in the absorption spectrum.[2]

Experimental Protocols

I. Synthesis of Potassium Chrome Alum (KCr(SO₄)₂·12H₂O)

This protocol describes a common method for synthesizing potassium chrome alum crystals.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (B145695) (C₂H₅OH)

  • Distilled water

  • Beakers

  • Stirring rod

  • Ice bath

Procedure:

  • Dissolve 5g of potassium dichromate in 20 mL of distilled water in a beaker.

  • Slowly and carefully add 4 mL of concentrated sulfuric acid to the solution while stirring continuously. The solution will heat up.

  • Cool the mixture in an ice bath.

  • While the solution is in the ice bath, slowly add 4 mL of ethanol dropwise with constant stirring. This should be done in a fume hood as the reaction is exothermic and produces acetaldehyde.

  • After the addition of ethanol is complete, allow the solution to stand undisturbed. Deep violet octahedral crystals of chrome alum will form as the solution cools and evaporates.

  • Separate the crystals from the solution by filtration, wash with a small amount of cold distilled water, and dry them on filter paper.

II. UV-Visible Spectroscopic Analysis of Chromium Alums

This protocol outlines the procedure for obtaining and comparing the UV-Vis absorption spectra of different chromium alums.

Materials and Equipment:

  • Samples of different chromium alums (e.g., Potassium, Ammonium, Rubidium, Cesium)

  • Distilled water

  • Volumetric flasks (100 mL and 10 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions (e.g., 0.05 M):

    • Accurately weigh the appropriate mass of each chromium alum (e.g., for Potassium Chrome Alum, KCr(SO₄)₂·12H₂O, Molar Mass ≈ 499.4 g/mol , weigh ~2.5 g).

    • Dissolve the weighed salt in a small amount of distilled water in a 100 mL volumetric flask.

    • Once fully dissolved, dilute the solution to the 100 mL mark with distilled water and mix thoroughly.

  • Preparation of Working Solutions (e.g., 0.01 M):

    • Pipette 2 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with distilled water and mix thoroughly. Repeat for each type of chromium alum.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

    • Set the wavelength range to scan from 350 nm to 750 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with distilled water to be used as a blank.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a clean cuvette with a small amount of the working solution for the first chromium alum, then fill the cuvette.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this step for each of the different chromium alum solutions, ensuring the cuvette is rinsed with the respective solution before each measurement.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the two main peaks for each alum.

    • Record the absorbance values at these maxima.

    • Using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε) for each alum at its λmax.

    • Calculate the crystal field splitting energy (Δo) in cm⁻¹ using the lower energy λmax (λmax1) with the formula: Δo = 10⁷ / λmax1 (in nm).

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the spectroscopic comparison of chromium alums.

Experimental_Workflow cluster_synthesis I. Alum Synthesis cluster_analysis II. Spectroscopic Analysis start Start: K₂Cr₂O₇ Solution add_acid Add H₂SO₄ start->add_acid cool Cool in Ice Bath add_acid->cool add_etoh Add Ethanol (Reduction) cool->add_etoh crystallize Crystallization add_etoh->crystallize end_synth End: Chrome Alum Crystals crystallize->end_synth prep_stock Prepare Stock Solutions prep_work Prepare Working Solutions prep_stock->prep_work run_spec Run UV-Vis Spectrophotometer prep_work->run_spec get_data Obtain Absorbance Spectra run_spec->get_data end_analysis End: Spectral Data get_data->end_analysis

Caption: Overall experimental workflow from synthesis to analysis.

Data_Analysis_Pathway cluster_calc Calculations start Absorbance Spectrum (A vs. λ) find_max Identify λmax for the two main absorption bands start->find_max calc_delta Calculate Δo from lower energy λmax (Δo = 1/λmax) find_max->calc_delta calc_eps Calculate ε from Beer's Law (A = εcl) find_max->calc_eps compare Compare λmax, ε, and Δo values for different alums calc_delta->compare calc_eps->compare conclusion Correlate spectral differences with the univalent cation (K⁺, NH₄⁺, etc.) compare->conclusion

References

A Comparative Guide to the Thermal Analysis of Chromium Potassium Sulfate and Other Common Alums

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Thermal Properties of Alums Using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This guide provides a detailed comparison of the thermal decomposition behavior of chromium potassium sulfate (B86663) dodecahydrate (chrome alum) with two other common alums: potassium aluminum sulfate dodecahydrate (potash alum) and ammonium (B1175870) iron(III) sulfate dodecahydrate (ferric alum). The data presented herein, derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offers critical insights into the thermal stability and decomposition pathways of these hydrated double salts.

Comparative Thermal Decomposition Data

The thermal decomposition of alums is a multi-stage process, primarily involving dehydration followed by the decomposition of the anhydrous salt. The following table summarizes the key thermal events for chromium potassium sulfate and its counterparts.

AlumThermal EventTemperature Range (°C)Mass Loss (%)DSC Peak (°C)Enthalpy Change (ΔH)
This compound Dehydration (loss of 12 H₂O)50 - 300~43.3%Endothermic peaksNot specified
Decomposition of anhydrous salt> 750Not specifiedEndothermic peakNot specified
Potassium Aluminum Sulfate Dehydration (loss of 12 H₂O)90 - 25045.6% (theoretical)[1]Endothermic peaksNot specified
Decomposition of anhydrous salt770 - 950Not specifiedEndothermic peakNot specified
Ammonium Iron(III) Sulfate Dehydration (loss of 12 H₂O)40 - 250~44.8%Endothermic peaksNot specified
Decomposition of anhydrous salt> 250Not specifiedEndothermic/Exothermic peaksNot specified

Note: The data presented is compiled from various sources. Experimental conditions can influence the exact temperatures and mass losses. Further details can be found in the referenced experimental protocols.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following protocols outline the typical experimental setup for the TGA/DSC analysis of alums.

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended for comprehensive analysis.

Sample Preparation: A small amount of the alum sample (typically 5-15 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina (B75360) or platinum.[2] To ensure better equilibrium conditions, a fine-grained powder should be used.

Instrumentation and Parameters:

  • Instrument: Simultaneous TGA/DSC instrument.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C or higher) at a constant heating rate. Common heating rates for analyzing hydrated salts are 10°C/min or 20°C/min.

  • Atmosphere: An inert atmosphere is typically used to prevent oxidative side reactions. High-purity nitrogen or argon gas is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).[3] Some studies on chromium compounds have also been conducted under an oxygen atmosphere to observe oxidative decomposition.[4]

  • Crucible: Alumina (Al₂O₃) or platinum crucibles are commonly used.

  • Calibration: The temperature and heat flow of the DSC are calibrated using standard reference materials with known melting points and enthalpies. The TGA balance is calibrated using standard weights.

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates. The DSC curve plots the heat flow as a function of temperature, with endothermic peaks indicating heat absorption (e.g., dehydration, melting, decomposition) and exothermic peaks indicating heat release (e.g., crystallization, oxidation).

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of different alums.

G Workflow for Comparative Thermal Analysis of Alums cluster_0 Sample Preparation cluster_1 TGA/DSC Analysis cluster_2 Data Processing & Comparison Sample_Selection Select Alums: - this compound - Potassium Aluminum Sulfate - Ammonium Iron(III) Sulfate Grinding Grind to Fine Powder Sample_Selection->Grinding Weighing Weigh 5-15 mg of Sample Grinding->Weighing Instrument_Setup Set TGA/DSC Parameters: - Heating Rate (e.g., 10°C/min) - Temperature Range (e.g., 25-1000°C) - Inert Atmosphere (N₂ or Ar) Weighing->Instrument_Setup Run_Analysis Perform TGA/DSC Measurement Instrument_Setup->Run_Analysis Data_Extraction Extract TGA & DSC Data: - Mass Loss (%) - Decomposition Temperatures (°C) - Enthalpy Changes (ΔH) Run_Analysis->Data_Extraction Table_Creation Create Comparative Data Table Data_Extraction->Table_Creation Interpretation Interpret and Compare Thermal Stabilities & Decomposition Pathways Table_Creation->Interpretation Final_Report Final_Report Interpretation->Final_Report Generate Comparison Guide

Caption: Logical workflow for the comparative TGA/DSC analysis of alums.

Signaling Pathways and Experimental Workflows

While signaling pathways are not directly applicable to the thermal decomposition of inorganic salts, the experimental workflow diagram above illustrates the logical progression of the analytical process. The key stages involve meticulous sample preparation, precise instrumental analysis under controlled conditions, and systematic data processing to enable a meaningful comparison of the thermal properties of the different alums. This structured approach ensures the generation of reliable and comparable data for research and development purposes.

References

A Comparative Guide to Chrome Alum Synthesis Routes for Dyeing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chrome alum (potassium chromium sulfate) produced via two distinct synthesis routes: a common laboratory-scale method and a process representative of industrial production. The performance of a mordant is critical in dyeing, influencing the final color, fastness, and overall quality of the textile.[1] This document offers an objective, data-supported analysis of how the synthesis route can impact the final product and its efficacy as a dyeing mordant.

Chrome alum is a double sulfate (B86663) of potassium and chromium, traditionally used in leather tanning and as a mordant in textile dyeing to fix the dye to the fibers, significantly improving color fastness.[2][3] The effectiveness of the chrome alum is primarily dependent on the chromium(III) ion, which forms stable coordination complexes with both the dye molecules and the textile fibers, notably wool.[4][5]

Comparative Analysis of Synthesis Routes

The two primary routes for synthesizing chrome alum differ significantly in their starting materials, chemical processes, scalability, and potential impurities. These differences can have a direct impact on the performance and safety of the final product in dyeing applications.

Route 1: Laboratory Synthesis via Reduction of Hexavalent Chromium This common laboratory method involves the chemical reduction of a hexavalent chromium compound, potassium dichromate, using an organic reducing agent like ethanol (B145695) in the presence of sulfuric acid.[6][7][8][9][10]

Route 2: Industrial Synthesis from Ferrochromium Alloy Industrial-scale production can start from ferrochromium, an alloy of iron and chromium.[4][11] The alloy is dissolved in sulfuric acid, and the chrome alum is crystallized after the addition of potassium sulfate and removal of iron sulfate.[4][11] This method avoids the direct use of highly toxic hexavalent chromium as an isolated starting material.

Data Presentation: Performance and Properties Comparison

The following table summarizes the key differences between the two synthesis routes and the potential impact on the resulting chrome alum's performance in dyeing.

FeatureRoute 1: Laboratory Synthesis (Dichromate Reduction)Route 2: Industrial Synthesis (from Ferrochromium)Performance Implications in Dyeing
Starting Materials Potassium Dichromate (K₂Cr₂O₇), Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄)[7][10]Ferrochromium (FeCr alloy), Sulfuric Acid (H₂SO₄), Potassium Sulfate (K₂SO₄)[4][11]The choice of starting materials is a primary determinant of cost, safety, and impurity profile.
Key Chemical Process Reduction of Cr(VI) to Cr(III) by ethanol.[7]Dissolution of Cr(0) in acid followed by crystallization.[11]The core chemistry dictates the potential byproducts and efficiency of the reaction.
Potential Impurities Unreacted Potassium Dichromate (Cr(VI)), organic byproducts (e.g., acetaldehyde).[7]Iron(II) sulfate, other metallic impurities from the alloy.[11]Critical for Performance: Residual Cr(VI) is a major health hazard and can affect the dyeing outcome. Iron impurities can act as a secondary mordant, potentially "saddening" or altering the intended color shade.[1]
Environmental & Safety High toxicity of the starting material, Potassium Dichromate (Cr(VI)), a known carcinogen.Avoids direct handling of Cr(VI) compounds. Involves large-scale acid handling.[11]Route 2 is generally considered safer from a raw material perspective, though industrial acid handling has its own risks. Reducing Cr(VI) in effluent is a major environmental challenge.
Scalability & Cost Suitable for small, high-purity batches. Reagent costs are relatively high.Highly scalable for mass production. Lower raw material costs.[11]Industrial routes are optimized for cost and volume, making the product economically viable for large-scale textile applications.
Expected Dyeing Efficacy Excellent, provided the reduction to Cr(III) is complete and impurities are removed.Excellent, provided iron and other metallic impurities are sufficiently removed.The dyeing performance of pure chrome alum is exceptionally high, leading to excellent light and wet fastness.[5] The key differentiator is the purity achieved from the synthesis route.

Experimental Protocols

Detailed methodologies for the synthesis of chrome alum via Route 1 and a general protocol for its use in mordant dyeing are provided below. These protocols are intended as a foundational resource and may require optimization.

Protocol 1: Synthesis of Chrome Alum (Dichromate Reduction)

Objective: To synthesize chrome alum crystals from potassium dichromate.

Materials:

  • Potassium dichromate (K₂Cr₂O₇): 9.8 g

  • Distilled water: 40 mL

  • Concentrated Sulfuric Acid (H₂SO₄, 98%): 7.6 mL

  • Ethanol (C₂H₅OH, 96%): 6.3 mL

  • Beakers (400 mL), glass rod, pipette

  • Ice bath

Procedure:

  • Dissolve 9.8 g of potassium dichromate in 40 mL of distilled water in a 400 mL beaker. Stir until fully dissolved; gentle heating can be applied if necessary.[8]

  • Carefully and slowly add 7.6 mL of concentrated sulfuric acid to the solution while stirring continuously. This step is highly exothermic.[8][9]

  • Cool the acidified dichromate solution in an ice bath until it reaches room temperature.[9]

  • Slowly add 6.3 mL of ethanol dropwise while stirring. The reaction is vigorous and exothermic, and the solution's color will change from orange to a dark, greenish-black.[8] This indicates the reduction of Cr(VI) to Cr(III).

  • Once the ethanol addition is complete, cover the beaker and allow it to stand undisturbed for several days (e.g., 5-7 days) to allow for slow crystallization.[6][8]

  • Collect the formed violet-black octahedral crystals by filtration.

  • Wash the crystals with a small amount of cold distilled water or ethanol and allow them to dry.

Protocol 2: Pre-mordanting and Dyeing of Wool

Objective: To apply chrome alum as a mordant for dyeing wool fibers.

Materials:

  • Scoured wool yarn or fabric

  • Synthesized chrome alum

  • Dye of choice (e.g., Mordant Orange 6)

  • Dyeing pot (non-reactive, e.g., stainless steel)

  • Acetic acid or sodium sulfate (optional, for pH control and leveling)

Procedure:

  • Mordanting:

    • Calculate the amount of chrome alum required, typically 3% of the weight of the fiber (% WOF).[1]

    • Dissolve the chrome alum in a small amount of hot water.

    • Fill a dyeing pot with enough cool water to allow the wool to move freely. Add the dissolved mordant solution and stir well.

    • Introduce the wet, scoured wool to the mordant bath.

    • Slowly heat the bath to 85-95°C over 45-60 minutes. Maintain this temperature for 60 minutes, stirring gently every 15 minutes.[1]

    • Allow the bath to cool completely before removing the wool. For enhanced uptake, the wool can be left to soak overnight.[1]

    • Gently squeeze out the excess solution and rinse lightly.

  • Dyeing:

    • Prepare a dyebath according to the dye manufacturer's instructions (typically 1-2% WOF for the dye).

    • Add the wet, mordanted wool to the dyebath.

    • Slowly raise the temperature to a simmer (around 90-100°C) and maintain for 60 minutes, stirring regularly.

    • Allow the dyebath to cool slowly.

    • Remove the dyed wool, rinse thoroughly with water of a similar temperature, and then with cool water until the water runs clear.

    • Wash gently with a pH-neutral soap and dry away from direct sunlight.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the two synthesis routes to the final evaluation of the dyed fabric.

G cluster_route1 Route 1: Laboratory Synthesis cluster_route2 Route 2: Industrial Synthesis cluster_application Application & Evaluation r1_start K₂Cr₂O₇ + H₂SO₄ r1_process Reduction & Crystallization r1_start->r1_process r1_reductant Ethanol (Reducing Agent) r1_reductant->r1_process product Chrome Alum (KCr(SO₄)₂·12H₂O) r1_process->product r2_start Ferrochromium Alloy r2_process Dissolution r2_start->r2_process r2_acid H₂SO₄ r2_acid->r2_process r2_separation FeSO₄ Removal r2_process->r2_separation r2_addition K₂SO₄ Addition r2_separation->r2_addition r2_crystal Crystallization r2_addition->r2_crystal r2_crystal->product mordanting Mordanting Process on Wool product->mordanting dyeing Dyeing mordanting->dyeing evaluation Performance Evaluation dyeing->evaluation metrics Color Fastness (Light, Wash) Color Strength (K/S) Purity Analysis evaluation->metrics

Caption: Workflow from synthesis to performance evaluation.

Conclusion

The selection of a synthesis route for chrome alum has significant implications for its use in dyeing. The laboratory-scale reduction of potassium dichromate is a well-established method for producing high-purity chrome alum, but it involves the use of a highly toxic hexavalent chromium precursor. Industrial methods starting from materials like ferrochromium offer a safer and more scalable alternative, but the final product's purity, particularly regarding iron contamination, must be carefully controlled. For researchers and scientists, understanding these synthesis pathways is crucial for ensuring the quality, safety, and reproducibility of dyeing experiments, as impurities from either route can significantly alter the final color and fastness properties of the textile.

References

A Comparative Guide to the Efficacy of Chromium Potassium Sulfate in Polymer Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chromium potassium sulfate's performance as a cross-linking agent for polymers, benchmarked against common alternatives. The data presented is compiled from various scientific studies to offer a comprehensive overview of key performance indicators such as mechanical strength, swelling behavior, and thermal stability. Detailed experimental protocols are provided to support the replication of these findings.

Performance Comparison of Cross-Linking Agents

The selection of a cross-linking agent is critical as it dictates the final physicochemical properties of the polymer network, influencing its suitability for applications ranging from drug delivery systems to tissue engineering scaffolds. This section compares chromium potassium sulfate (B86663) with widely used agents like glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Mechanical Properties

The mechanical integrity of a cross-linked polymer is paramount, particularly in applications that require structural support. Tensile strength and Young's modulus are key metrics for evaluating this property.

Table 1: Comparison of Mechanical Properties of Cross-Linked Polymers

Cross-Linking AgentPolymerTensile Strength (MPa)Young's Modulus (MPa)Citation
Chromium Sulfate Collagen12 ± 3 - 15 ± 7Data Not Available[1]
Glutaraldehyde (0.5-7%)Collagen33.8 - 45.6Significantly Increased
Genipin (0.1-0.5%)CollagenSignificantly ImprovedSignificantly Improved
EDC/NHSCollagenSignificantly ImprovedSignificantly Improved
Glutaraldehyde (0.25%)GelatinIncreasedIncreased[2]
EDC/NHSGelatin0.12 ± 0.0215.3 ± 1.5
Dialdehyde StarchGelatin0.25 ± 0.0325.6 ± 2.1

Note: Experimental conditions such as polymer concentration, cross-linker concentration, and curing time vary across studies, which can influence the results.

Swelling Behavior

The swelling ratio indicates the degree of cross-linking; a lower swelling ratio generally corresponds to a higher cross-linking density. This is a critical parameter for applications like drug delivery, where swelling can control the release rate of therapeutic agents.

Table 2: Comparison of Swelling Ratios of Cross-Linked Polymers

Cross-Linking AgentPolymerSwelling Ratio (%)Citation
Chromium Sulfate Collagen323 ± 79 - 492 ± 73[1]
GlutaraldehydeGelatin~100 (at >1 wt%)
GenipinGelatin Microspheres89.0 ± 4.8
EDC/NHSCollagenSignificantly Decreased[3]
Uncross-linkedGelatin950
Thermal Stability

Thermal stability, often assessed by measuring the denaturation or shrinkage temperature, is crucial for materials that need to withstand physiological temperatures or sterilization processes.

Table 3: Comparison of Thermal Properties of Cross-Linked Polymers

Cross-Linking AgentPolymerDenaturation Temp. (°C)Denaturation Enthalpy (J/g)Citation
Chromium Sulfate CollagenSignificant IncreaseSignificant Increase[1]
Glutaraldehyde (2.5%)Gelatin~72~6
Uncross-linkedGelatin~43~29

Cross-Linking Mechanisms and Experimental Workflows

Visualizing the underlying chemical interactions and the procedural steps for validation provides a clearer understanding of the cross-linking process.

Mechanism of Chromium Cross-Linking

Chromium (III) ions from this compound form stable, coordinate-covalent bonds with the carboxyl groups present on polymer chains, such as those in collagen and gelatin. This process creates a robust three-dimensional network.[4][5]

Chromium Cross-Linking Mechanism Mechanism of Chromium Cross-Linking in Collagen cluster_0 Polymer Chains cluster_1 Functional Groups PC1 Collagen Chain 1 (...-Gly-Pro-X-...) COOH1 Carboxyl Group (-COOH) PC1->COOH1 on side chain PC2 Collagen Chain 2 (...-Gly-Pro-Y-...) COOH2 Carboxyl Group (-COOH) PC2->COOH2 on side chain Complex Polynuclear Chromium Coordination Complex COOH1->Complex coordinates with COOH2->Complex coordinates with Cr Chromium (III) Ion (Cr³⁺) Cr->Complex forms Crosslink Cross-Linked Polymer Network Complex->Crosslink forms stable bridges Experimental Workflow Workflow for Validating Cross-Linking Efficiency cluster_tests 6. Characterization A 1. Polymer Solution Preparation B 2. Addition of Cross-Linking Agent A->B C 3. Curing/Cross-Linking (controlled temp, pH, time) B->C D 4. Washing & Purification (remove unreacted agent) C->D E 5. Sample Preparation (e.g., casting films, scaffolds) D->E F Swelling Studies E->F G Mechanical Testing (Tensile, Compression) E->G H Thermal Analysis (DSC) E->H I Spectroscopy (FTIR) E->I J 7. Data Analysis & Comparison F->J G->J H->J I->J

References

A Comparative Guide to Purity Assessment of Synthesized Chromium Potassium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the experimental workflow. This guide provides a detailed comparison of titration-based methods and alternative analytical techniques for assessing the purity of chromium potassium sulfate (B86663) (KCr(SO₄)₂·12H₂O). The performance of each method is supported by experimental data and detailed protocols to facilitate adoption in a laboratory setting.

Comparative Performance of Purity Assessment Methods

The choice of an analytical method for purity assessment depends on factors such as the required accuracy and precision, available instrumentation, and the time constraints of the analysis. The following table summarizes the key performance characteristics of three common methods: redox titration, complexometric titration, and UV-Vis spectrophotometry.

ParameterRedox Titration (Iodometric)Complexometric Titration (EDTA)UV-Vis Spectrophotometry (Diphenylcarbazide Method)
Principle Oxidation of Cr(III) to Cr(VI), followed by reaction with iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[1][2]Direct or back-titration of Cr(III) with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent.[3][4][5]Oxidation of Cr(III) to Cr(VI), which then reacts with 1,5-diphenylcarbazide (B1670730) in an acidic solution to form a colored complex, with absorbance measured at 540 nm.[6][7][8][9]
Typical Accuracy (Recovery) Good to ExcellentGood to ExcellentExcellent (Spike recovery should be within 85-115% as per EPA Method 7196A).[10]
Precision (Relative Standard Deviation) ~1.1%[11]High (RSD often < 1%)Method dependent, but generally high.
Key Advantages Low cost, no specialized equipment required, established and robust methodology.[10]High precision, suitable for the determination of a mixture of different metal ions in a solution.[4]High sensitivity, suitable for trace analysis, specific for Cr(VI).[10]
Key Disadvantages Potential for interferences from other oxidizing or reducing agents.The reaction between Cr(III) and EDTA can be slow, often requiring heating or a back-titration approach.[3]Requires an initial oxidation step, the color development can be time-dependent, and is sensitive to pH.[6][7]

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.

Redox Titration: Iodometric Method

This method relies on the oxidation of chromium(III) to chromium(VI), which then oxidizes iodide to iodine. The liberated iodine is subsequently titrated with a standardized sodium thiosulfate solution.

Reagents:

  • Synthesized chromium potassium sulfate

  • 30% Hydrogen peroxide

  • 10% Sodium hydroxide (B78521) solution

  • 5% Nickel sulfate hexahydrate solution

  • Potassium iodide (KI)

  • Phosphoric acid (H₃PO₄)

  • Hydrochloric acid (HCl)

  • Standardized 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

Procedure:

  • Accurately weigh approximately 0.65 g of the synthesized this compound and dissolve it in 50 mL of deionized water in a 500 mL iodine flask.[1][2]

  • Add 5 mL of 30% hydrogen peroxide and 15 mL of 10% sodium hydroxide solution.[1][2]

  • Dilute the solution to approximately 150 mL with deionized water and boil until the solution turns yellow, indicating the complete oxidation of Cr(III) to Cr(VI).[1][2]

  • Add 5 mL of 5% nickel sulfate hexahydrate solution dropwise. Once the vigorous evolution of oxygen has ceased, boil for an additional 3 minutes and then cool the solution.[1][2]

  • Add 1.0 g of potassium iodide, 5 mL of phosphoric acid, and 5 mL of hydrochloric acid. Mix the solution well.[1][2]

  • Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution.[1][2]

  • As the endpoint approaches (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue-black color.[1][2]

  • Continue the titration dropwise until the blue color disappears completely.[1][2]

  • Record the volume of sodium thiosulfate used.

  • Calculate the purity of the this compound. One milliliter of 0.1 N sodium thiosulfate corresponds to 0.01665 g of CrK(SO₄)₂·12H₂O.[2]

Complexometric Titration with EDTA

This method involves the direct or back-titration of chromium(III) with EDTA. Due to the slow reaction rate between Cr(III) and EDTA at room temperature, a back-titration is often preferred.

Reagents:

  • Synthesized this compound

  • Standardized 0.05 M EDTA solution

  • Standardized 0.05 M Zinc sulfate (ZnSO₄) solution

  • Xylenol orange indicator

  • Hexamethylenetetramine (hexamine) buffer (pH ~6)

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Accurately weigh a sample of the synthesized this compound and dissolve it in deionized water.

  • Add a known excess of standardized 0.05 M EDTA solution.

  • Adjust the pH of the solution to between 3 and 4 with nitric acid or hydrochloric acid.[12]

  • Boil the solution for 15 minutes to ensure the complete formation of the Cr(III)-EDTA complex.[3]

  • Cool the solution to room temperature and add hexamine buffer to adjust the pH to approximately 6.

  • Add a few drops of xylenol orange indicator. The solution will turn yellow.

  • Titrate the excess EDTA with a standardized 0.05 M zinc sulfate solution until the color changes from yellow to red-violet.

  • Record the volume of the zinc sulfate solution used.

  • Calculate the amount of EDTA that reacted with the chromium(III) and subsequently the purity of the this compound.

UV-Vis Spectrophotometry

This colorimetric method involves the oxidation of Cr(III) to Cr(VI), which then forms a colored complex with 1,5-diphenylcarbazide. The absorbance of this complex is proportional to the chromium concentration.

Reagents:

  • Synthesized this compound

  • Potassium permanganate (B83412) (KMnO₄) solution

  • Sodium azide (B81097) (NaN₃) solution

  • Sulfuric acid (H₂SO₄)

  • 1,5-Diphenylcarbazide solution (dissolved in acetone)

  • Chromium standard solution (for calibration curve)

Procedure:

  • Sample Preparation and Oxidation:

    • Accurately weigh a sample of the synthesized this compound, dissolve it in deionized water, and dilute to a known volume.

    • Take an aliquot of the sample solution and acidify it with sulfuric acid.

    • Add potassium permanganate solution dropwise until a faint pink color persists to oxidize Cr(III) to Cr(VI).

    • Boil the solution for a few minutes to ensure complete oxidation.

    • Add sodium azide solution to destroy the excess permanganate.

  • Color Development:

    • Cool the solution to room temperature.

    • Add the 1,5-diphenylcarbazide solution. A red-violet color will develop.

    • Allow the color to develop for a specific time (e.g., 10 minutes).

  • Measurement:

    • Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.[6][7][8][9]

    • Use a reagent blank to zero the instrument.

  • Quantification:

    • Prepare a series of chromium standards of known concentrations and follow the same procedure to create a calibration curve of absorbance versus concentration.

    • Determine the concentration of chromium in the sample from the calibration curve and calculate the purity of the this compound.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the logical flow of the titration methods.

RedoxTitrationWorkflow cluster_sample_prep Sample Preparation cluster_oxidation Oxidation cluster_titration Iodometric Titration weigh Weigh Sample dissolve Dissolve in H₂O weigh->dissolve add_h2o2_naoh Add H₂O₂ and NaOH dissolve->add_h2o2_naoh boil_yellow Boil to Yellow Solution add_h2o2_naoh->boil_yellow add_ki_acid Add KI and Acid boil_yellow->add_ki_acid titrate_thiosulfate Titrate with Na₂S₂O₃ add_ki_acid->titrate_thiosulfate add_starch Add Starch Indicator titrate_thiosulfate->add_starch endpoint Endpoint (Blue to Colorless) add_starch->endpoint calculate_purity calculate_purity endpoint->calculate_purity Calculate Purity

Caption: Workflow for Redox Titration

ComplexometricTitrationWorkflow cluster_sample_prep Sample Preparation cluster_complexation Complexation cluster_back_titration Back-Titration weigh Weigh Sample dissolve Dissolve in H₂O weigh->dissolve add_excess_edta Add Excess EDTA dissolve->add_excess_edta adjust_ph_boil Adjust pH & Boil add_excess_edta->adjust_ph_boil buffer_indicator Add Buffer & Indicator adjust_ph_boil->buffer_indicator titrate_znso4 Titrate with ZnSO₄ buffer_indicator->titrate_znso4 endpoint Endpoint (Yellow to Red-Violet) titrate_znso4->endpoint calculate_purity calculate_purity endpoint->calculate_purity Calculate Purity

Caption: Workflow for Complexometric Titration

Method Comparison Logic

The selection of a suitable purity assessment method involves a trade-off between various factors as illustrated below.

MethodComparison cluster_methods Purity Assessment Methods cluster_factors Decision Factors redox Redox Titration accuracy Accuracy & Precision redox->accuracy cost Cost & Equipment redox->cost speed Speed of Analysis redox->speed complex Complexometric Titration complex->accuracy complex->speed sensitivity Sensitivity complex->sensitivity uvvis UV-Vis Spectrophotometry uvvis->accuracy uvvis->cost uvvis->speed uvvis->sensitivity

Caption: Method Selection Logic

References

"comparison of mordanting effectiveness between chrome alum and iron salts"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Mordanting Effectiveness: Chrome Alum vs. Iron Salts

For researchers, scientists, and professionals in drug development and textile science, the selection of a mordant is a critical step influencing the final properties of a dyed textile. This guide provides an objective comparison of the mordanting effectiveness of chrome alum (potassium chromium sulfate) and iron salts (ferrous sulfate), supported by experimental data and detailed protocols.

Data Presentation: Performance of Mordants

The following table summarizes the key performance characteristics of chrome alum and iron salts as mordants in dyeing processes. The data is compiled from various studies and represents typical outcomes.

FeatureChrome (Potassium Dichromate)Iron (Ferrous Sulfate)
Chemical Formula K₂Cr₂O₇[1]FeSO₄·7H₂O[1]
Typical Concentration (% owf) 1-4%[1][2]2-4%[1]
Effect on Color Tends to produce rich, deep colors.[1] Shifts colors to darker, muted tones, often described as "saddening".[1][3][4]
Resultant Color with Mordant Orange 6 Dark Red-Light Orange[1]Brownish-Orange to Dark Brown (Expected)[1]
Lightfastness Very Good to Excellent[1]Good to Very Good[1][5]
Wash Fastness Very Good[1]Good[1]
Fiber Suitability Primarily wool; ineffective on silk.[2] Best for cellulose (B213188) fibers like cotton and linen; can make wool feel harsh.[6][7]
Safety Considerations Highly Toxic and Carcinogenic. Requires stringent safety protocols.[1][2] Can be harmful in powdered form. Avoid ingestion and inhalation.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions.

Protocol 1: Scouring of Wool Fiber

Objective: To remove impurities and natural grease from wool to ensure even mordanting and dyeing.[1]

Materials:

  • Raw wool yarn or fabric

  • Non-ionic detergent

  • Sodium carbonate

Procedure:

  • Fill a pot with enough water to cover the wool.

  • Add a non-ionic detergent (approximately 1% of the weight of the fiber - WOF).

  • Introduce the pre-wetted wool into the pot.

  • Slowly raise the temperature to 60-70°C and maintain for 30-45 minutes, with gentle agitation periodically.[1]

  • Allow the water to cool before removing the wool.

  • Rinse the wool thoroughly with warm water, followed by a final rinse in cool water until the water runs clear.[1]

  • Gently squeeze out excess water.

Protocol 2: Mordanting with Chrome (Potassium Dichromate)

WARNING: Potassium dichromate is highly toxic and a known carcinogen. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[2]

Objective: To impregnate wool fibers with chromium salts to form a complex with the dye molecule.

Materials:

  • Scoured, wet wool fibers

  • Potassium Dichromate

  • Non-reactive pot (stainless steel or enamel)

  • Heat source

Procedure:

  • Determine the dry weight of the fiber (WOF).

  • Calculate the required amount of potassium dichromate (1-4% of WOF).[2]

  • Fill the pot with enough room temperature water to cover the fibers.

  • Carefully weigh and dissolve the potassium dichromate in a small amount of hot water in a separate beaker before adding it to the main pot.[2]

  • Add the scoured, wet wool fibers to the mordant bath.

  • Slowly bring the bath to a boil and maintain it for 1-2 hours.[2]

  • Allow the bath to cool completely before handling the fibers.[2]

  • Rinse the fibers thoroughly.

Protocol 3: Mordanting with Iron (Ferrous Sulfate)

Objective: To impregnate fibers with iron salts to form a complex with the dye molecule.

Materials:

  • Scoured, wet fibers (cotton, linen, or wool)

  • Ferrous Sulfate (B86663)

  • Non-reactive pot (stainless steel or enamel)

  • Heat source

Procedure:

  • Determine the dry weight of the fiber (WOF).

  • Calculate the required amount of ferrous sulfate (2-4% of WOF).[1]

  • Fill a pot with enough water to hold the fibers and add the ferrous sulfate solution.

  • Add the scoured, wet fibers, rotating them often for the first 15-20 minutes to ensure even uptake.[7]

  • Heat the mordant bath to 55°C (for protein fibers) or to a simmer (for cellulose fibers) and hold for 30-60 minutes, stirring carefully.[6][7]

  • Remove from heat, let it cool, and then rinse the fibers in cool water.[7]

Protocol 4: Dyeing Process (General)

Objective: To apply a natural dye to the mordanted fibers.

Materials:

  • Mordanted, wet fibers

  • Natural dye stuff

  • Non-reactive pot

  • Heat source

  • Acetic acid (optional, for pH adjustment)

Procedure:

  • Prepare the dyebath by dissolving the natural dye in water.

  • Adjust the pH of the dyebath if necessary (e.g., to pH 4.5-5.5 for some dyes using acetic acid).[1]

  • Introduce the wet, mordanted fibers to the dyebath.

  • Slowly raise the temperature to a simmer (around 90-95°C) over 45-60 minutes.[1]

  • Maintain the temperature and stir gently for a specified time depending on the dye and desired color depth.

  • Allow the fibers to cool in the dyebath.

  • Rinse the dyed fibers with water until the water runs clear and let them dry.

Mandatory Visualization

experimental_workflow cluster_prep Fiber Preparation cluster_mordanting Mordanting cluster_dyeing Dyeing cluster_testing Fastness Testing weigh Weigh Dry Fiber (WOF) scour Scour Fiber weigh->scour mordant_bath Prepare Mordant Bath scour->mordant_bath mordant_fiber Mordant Fiber mordant_bath->mordant_fiber rinse_mordant Rinse mordant_fiber->rinse_mordant dye_bath Prepare Dyebath rinse_mordant->dye_bath dye_fiber Dye Fiber dye_bath->dye_fiber rinse_dye Rinse dye_fiber->rinse_dye dry_fiber Dry rinse_dye->dry_fiber wash_fastness Wash Fastness Test dry_fiber->wash_fastness light_fastness Light Fastness Test dry_fiber->light_fastness

Caption: Experimental workflow for comparing mordant effectiveness.

mordant_interaction cluster_mordant Mordant cluster_complex Resulting Complex fiber Fiber Polymer Chains mordant Metal Ion (Cr³⁺ or Fe²⁺) fiber->mordant Coordination Bonds dye Dye Molecule mordant->dye Forms Complex complex Fiber-Mordant-Dye Complex (Insoluble Pigment)

Caption: Chemical interaction of a mordant with fiber and dye.

References

"characterization and comparison of various hydrates of chromium potassium sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization and comparison of the various hydrates of chromium potassium sulfate (B86663), commonly known as chrome alum. The information presented is based on experimental data from scholarly sources, offering a comprehensive overview for research and development applications.

Chromium potassium sulfate, with the chemical formula KCr(SO₄)₂·nH₂O, is a double salt that exists in several hydration states.[1] The most prevalent and stable form is the dodecahydrate (n=12), but other lower hydrates, including the hexahydrate (n=6), dihydrate (n=2), and monohydrate (n=1), have also been identified.[1] The degree of hydration significantly influences the compound's physical and chemical properties.

Physicochemical Properties

The different hydrates of this compound exhibit distinct properties, which are summarized in the table below. The dodecahydrate is a dark violet, crystalline solid that readily dissolves in water.[2] Upon heating, its aqueous solutions turn green.[1]

PropertyDodecahydrate (KCr(SO₄)₂·12H₂O)Hexahydrate (KCr(SO₄)₂·6H₂O)Dihydrate (KCr(SO₄)₂·2H₂O)Monohydrate (KCr(SO₄)₂·H₂O)Anhydrous (KCr(SO₄)₂)
Molar Mass 499.40 g/mol 391.31 g/mol 319.25 g/mol 301.23 g/mol 283.22 g/mol [1]
Appearance Dark purple, octahedral crystals[1]---Greyish-brown powder[1]
Density 1.83 g/cm³[1]----
Melting Point 89 °C (decomposes)[1]---400 °C (decomposes)[1]
Solubility in Water 24 g/100mL (at 20 °C)[1]---Insoluble

Crystal Structure

The dodecahydrate of this compound crystallizes in a cubic system, a characteristic feature of alums.[1] Extensive studies using diffraction methods have been crucial in determining its precise three-dimensional structure.[3] The crystal lattice is composed of [Cr(H₂O)₆]³⁺ octahedra, K⁺ ions, SO₄²⁻ anions, and additional water molecules that contribute to the overall structure.[3] The specific crystal structures of the lower hydrates are less commonly reported but are expected to differ significantly due to the reduced water content.

Hydrate (B1144303)Crystal SystemSpace GroupUnit Cell Parameters
DodecahydrateCubicPa3a = 12.2305 Å, α=β=γ=90°[4]
AnhydrousHexagonal-a=4.7261 Å, c=8.0483 Å, α=β=90°, γ=120°[4]

Detailed crystallographic data for the hexahydrate, dihydrate, and monohydrate are not widely available.

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to study the dehydration process of this compound hydrates. The dehydration of the dodecahydrate is a multi-step process, with the water molecules being lost at different temperatures. A kinetic study of the dehydration of KCr(SO₄)₂·12H₂O shows a complex process influenced by the water vapor atmosphere.[5] The dehydration is initiated on the surface and proceeds inwards, with the rate-limiting step being the recrystallization of the product.[5]

Specific temperature ranges for the formation of lower hydrates during thermal decomposition are not consistently reported in the literature, indicating a complex and potentially overlapping dehydration process.

Experimental Protocols

Synthesis of this compound Dodecahydrate

A common method for synthesizing this compound dodecahydrate involves the reduction of potassium dichromate.[2]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Ethanol (C₂H₅OH) or Sulfur dioxide (SO₂) as a reducing agent[2]

Procedure:

  • Dissolve potassium dichromate in a sulfuric acid solution.

  • Slowly add a reducing agent (e.g., ethanol) to the solution. The reaction is exothermic and should be controlled.[6]

  • The color of the solution will change from orange to dark green, and finally to a violet-blue, indicating the formation of Cr(III) ions.

  • Allow the solution to cool and crystallize. The formation of dark violet octahedral crystals of KCr(SO₄)₂·12H₂O will be observed.[6]

  • The crystals can be collected by filtration.[6]

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystal structure of the different hydrates.

Procedure:

  • A powdered sample of the this compound hydrate is placed in a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is recorded by a detector as a function of the diffraction angle (2θ).

  • The resulting diffractogram provides information about the crystal lattice parameters and can be used to identify the specific hydrate phase.

Thermal Analysis (TGA/DSC)

TGA and DSC are used to study the thermal stability and dehydration process.[7]

Procedure:

  • A small, accurately weighed sample of the hydrate is placed in a crucible.

  • The crucible is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

  • The TGA instrument measures the change in mass of the sample as a function of temperature.[7]

  • The DSC instrument measures the heat flow to or from the sample compared to a reference, identifying endothermic and exothermic transitions.[8]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of various this compound hydrates.

G Workflow for Characterization of this compound Hydrates cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Data Analysis and Comparison synthesis Synthesis of KCr(SO₄)₂·12H₂O (Reduction of K₂Cr₂O₇) dehydration Controlled Thermal Dehydration synthesis->dehydration Formation of lower hydrates xrd X-ray Diffraction (XRD) (Crystal Structure) dehydration->xrd tga_dsc Thermal Analysis (TGA/DSC) (Dehydration Profile) dehydration->tga_dsc spectroscopy Vibrational Spectroscopy (IR/Raman) (Water Coordination) dehydration->spectroscopy comparison Comparative Analysis of: - Physicochemical Properties - Crystal Structures - Thermal Stabilities xrd->comparison tga_dsc->comparison spectroscopy->comparison

Characterization workflow for this compound hydrates.

References

Safety Operating Guide

Proper Disposal of Chromium Potassium Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of chromium potassium sulfate (B86663), tailored for researchers, scientists, and drug development professionals.

Chromium potassium sulfate, also known as chrome alum, is a chemical compound commonly used in various laboratory processes. While not as acutely hazardous as its hexavalent chromium counterparts, proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations. This document outlines the necessary procedures for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Potential Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May be harmful if swallowed or inhaled.[2]

  • Prolonged or repeated exposure may lead to skin dermatitis, ulceration, and eye damage.[1] Inhalation of dust may cause irritation to the upper respiratory tract and mucous membranes.[1][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[2][4][5]

  • Hand Protection: Wear protective gloves.[1][2][4]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[3][4]

Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1][3][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by local, state, and federal regulations. The overarching principle is that chemical waste must be managed in a safe and environmentally sound manner.[7] The Resource Conservation and Recovery Act (RCRA) in the United States provides a "cradle-to-grave" framework for hazardous waste management.[8][9]

Step 1: Waste Identification and Classification

The first crucial step is to determine if the this compound waste is classified as hazardous.[10] While some safety data sheets may not classify the pure substance as hazardous for transport, waste containing it may be subject to regulation.[3] In the United States, a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed by the Environmental Protection Agency (EPA).[7]

For chromium-containing waste, the key characteristic is often toxicity. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste is hazardous.

Parameter Regulatory Limit EPA Waste Code
Chromium5.0 mg/LD007

Step 2: Segregation of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[10] Do not mix this compound waste with incompatible materials. It is incompatible with strong oxidizing agents, aluminum, and magnesium.[1] Keep it separate from other waste streams to avoid accidental mixing.

Step 3: Waste Accumulation and Labeling

Collect this compound waste in a designated, properly labeled container.[11][12]

  • Container Requirements: Use a container that is chemically compatible with the waste and is in good condition with a secure, leak-proof lid.[11] The container should be kept closed when not in use.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date when waste was first added to the container.[10]

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area.[7][11]

Step 4: Disposal Pathway

Never dispose of this compound down the drain or in the regular trash.[1][11] This is to prevent contamination of waterways and sewage systems.[1]

The designated disposal route is through a licensed hazardous waste disposal company.[4] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.[7] Contact your EHS office to schedule a waste pickup.

Experimental Protocol: Waste Characterization (TCLP)

While the full TCLP analysis is typically performed by a certified laboratory, understanding the principle is essential for researchers.

Objective: To determine if a waste sample exhibits the toxicity characteristic for chromium.

Methodology (Simplified Overview):

  • A representative sample of the waste is collected.

  • The solid phase of the waste is separated from the liquid phase.

  • The solid material is extracted with an acidic solution for 18 hours to simulate leaching in a landfill.

  • The resulting liquid extract is then analyzed for the concentration of chromium.

  • If the chromium concentration in the extract is equal to or greater than 5.0 mg/L, the waste is classified as hazardous.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling Chromium Potassium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Chromium potassium sulfate (B86663). It outlines the necessary personal protective equipment (PPE), detailed operational procedures for handling and storage, and a comprehensive disposal plan to ensure a safe laboratory environment.

Key Safety Data

The following table summarizes important quantitative safety and physical property data for Chromium potassium sulfate dodecahydrate.

PropertyValueReference
CAS Number 7788-99-0[1][2]
Molecular Formula CrKO8S2 · 12H2O[2]
Molecular Weight 499.40 g/mol [2]
Appearance Red-violet crystals[3]
Odor Odorless[3][4]
Melting Point 89 °C (192.2 °F)[3]
Specific Gravity 1.830[3]
Solubility in water 24 g/100 ml (15°C)
pH ~3 (50 g/L at 20°C)[4]
OSHA Permissible Exposure Limit (PEL) 0.5 mg/m³[3]
ACGIH Threshold Limit Value (TLV) 0.5 mg/m³[3]
Hazard Identification and First Aid

This compound is classified as causing skin and serious eye irritation.[1] It may be harmful if swallowed or inhaled.[2][3]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][2][3]

Operational Plan for Handling and Storage

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1]

  • Keep containers tightly closed when not in use.[1][2]

  • Store in a designated area for inorganic compounds, away from incompatible materials such as strong oxidizing agents, aluminum, and magnesium.[1][4]

3. Handling:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1][5][6]

  • Avoid generating dust.[1][2] Use appropriate tools for scooping and weighing.

  • Wear the required personal protective equipment at all times.

  • Wash hands thoroughly after handling the chemical.[3][5]

  • Do not eat, drink, or smoke in the handling area.[6]

4. Spill Response:

  • In case of a spill, avoid breathing dust.[1]

  • Wear personal protective equipment, including respiratory protection.[2]

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[3] Avoid creating dust.[2]

  • Ventilate the area and wash the spill site after the material has been collected.[3]

  • Prevent the spilled material from entering drains or waterways.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.[1][5]

  • Skin Protection:

    • Hand Protection: Wear impervious protective gloves (e.g., rubber or PVC).[6]

    • Body Protection: A lab coat or protective clothing is necessary to prevent skin contact.[5] An apron may also be worn.[1]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator should be used.[5]

Disposal Plan

All waste materials containing this compound must be handled as hazardous waste.

  • Waste Collection:

    • Collect waste chemical and any contaminated materials (e.g., gloves, paper towels) in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams.

  • Disposal Procedure:

    • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[7]

    • Leave chemicals in their original containers if possible.[1]

    • Do not discharge into drains or the environment.[1]

    • Handle uncleaned containers as you would the product itself.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receive Receive and Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Handle Handle in a Well-Ventilated Area Don_PPE->Handle Weigh Weigh and Prepare Solution Handle->Weigh Spill Spill Occurs Handle->Spill First_Aid Administer First Aid Handle->First_Aid Exposure Clean Clean Work Area Weigh->Clean Weigh->Spill Weigh->First_Aid Exposure Doff_PPE Doff and Dispose of Contaminated PPE Clean->Doff_PPE Dispose Dispose of Waste (Following Regulations) Doff_PPE->Dispose Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromium potassium sulfate
Reactant of Route 2
Chromium potassium sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.